U-46619 Glycine methyl ester
Description
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Properties
Molecular Formula |
C24H39NO5 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate |
InChI |
InChI=1S/C24H39NO5/c1-3-4-7-10-19(26)13-14-21-20(18-15-22(21)30-17-18)11-8-5-6-9-12-23(27)25-16-24(28)29-2/h5,8,13-14,18-22,26H,3-4,6-7,9-12,15-17H2,1-2H3,(H,25,27) |
InChI Key |
STIYTIWKJAUJKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)NCC(=O)OC)CO2)O |
Origin of Product |
United States |
Foundational & Exploratory
The Thromboxane A2 Mimetic U-46619 Glycine Methyl Ester: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of U-46619 Glycine (B1666218) methyl ester, a potent synthetic compound utilized in pharmacological research. This document details its interaction with the thromboxane (B8750289) A2 receptor, the subsequent intracellular signaling cascades, and the physiological responses it elicits. Quantitative data from various studies are summarized, and key experimental protocols are outlined to facilitate further investigation.
Introduction to U-46619 and its Glycine Methyl Ester Derivative
U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1] It is widely recognized as a potent and selective thromboxane A2 (TXA2) receptor agonist, also known as the TP receptor.[1] By mimicking the action of the endogenous ligand TXA2, U-46619 is a valuable tool for investigating the physiological and pathophysiological roles of the TXA2 signaling pathway, which includes processes such as platelet aggregation and smooth muscle contraction.[1][2]
The compound "U-46619 Glycine methyl ester" is a derivative of U-46619. While direct studies on this specific ester are not extensively documented in publicly available literature, the addition of a glycine methyl ester to a carboxylic acid-containing parent molecule is a common strategy in medicinal chemistry to create a prodrug. This modification can enhance the lipophilicity of the compound, potentially increasing its cell membrane permeability and altering its pharmacokinetic profile. It is hypothesized that in vivo, cellular esterases would hydrolyze the glycine methyl ester to release the active parent compound, U-46619. Therefore, the fundamental mechanism of action of this compound is considered to be identical to that of U-46619.
Mechanism of Action: TP Receptor Activation and Downstream Signaling
The primary mechanism of action of U-46619 is the activation of the thromboxane A2 (TP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] In humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[5][6] U-46619 binds to these receptors, initiating a conformational change that leads to the activation of heterotrimeric G-proteins.
The TP receptor couples to at least two major G-protein families: Gq/11 and G12/13.[4][7] Activation of these pathways triggers distinct downstream signaling cascades:
Gq/11 Pathway: Calcium Mobilization and Protein Kinase C Activation
Activation of the Gq/11 pathway by the U-46619-TP receptor complex leads to the stimulation of phospholipase C (PLC).[3][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.[3]
-
DAG , along with the increased intracellular calcium, activates protein kinase C (PKC).[9]
The elevation of intracellular calcium and the activation of PKC are central to many of the physiological effects of U-46619, including smooth muscle contraction and platelet activation.
G12/13 Pathway: RhoA/Rho-kinase Signaling and Calcium Sensitization
The coupling of the TP receptor to the G12/13 family of G-proteins activates the small GTPase RhoA.[7] RhoA, in turn, activates Rho-kinase (ROCK).[9][10] Rho-kinase plays a crucial role in "calcium sensitization" of the contractile machinery in smooth muscle cells. It phosphorylates and inhibits myosin light chain phosphatase (MLCP), which leads to an increase in the phosphorylation of the myosin light chain (MLC).[11] This results in a more forceful and sustained contraction for a given level of intracellular calcium.
The following diagram illustrates the signaling pathways activated by U-46619.
U-46619 Signaling Pathways.
Quantitative Data Summary
The potency of U-46619 varies depending on the tissue and the specific response being measured. The following table summarizes key quantitative data from various studies.
| Parameter | Species/Tissue | Value | Notes | Reference |
| EC50 | Human Platelets | 1.31 µM | Platelet Aggregation | [11][12] |
| Human Platelets | 0.536 µM | Serotonin Release | [11][12] | |
| Human Platelets | 0.035 µM | Shape Change | [11][12] | |
| Human Saphenous Vein | 3.7 nM | Contraction | [13] | |
| Human Penile Resistance Arteries | 6.2 ± 2.2 nM | Contraction | [14] | |
| Rat Aorta | ~50 nM | Contraction | [14] | |
| Kd | Human Platelets | 108 nM | Single class of binding site | [15] |
| Human Platelets (High-affinity) | 41 nM | Correlated with shape change | [12] | |
| Human Platelets (Low-affinity) | 1.46 µM | Correlated with aggregation | [12] | |
| Rat Vascular Smooth Muscle Cells (WKY) | 15.5 ± 2.6 nM | Single class of binding site | [8] | |
| Rat Vascular Smooth Muscle Cells (SHR) | 2.3 ± 0.6 nM (High-affinity) | Two classes of binding sites | [8] | |
| Rat Vascular Smooth Muscle Cells (SHR) | 1.4 ± 0.5 µM (Low-affinity) | Correlated with mitogenic effects | [8] |
Key Experimental Protocols
The effects of U-46619 are commonly studied using in vitro functional assays. Below are outlines of two key experimental protocols.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the aggregation of platelets in response to an agonist like U-46619.
-
Blood Collection and Preparation: Whole blood is collected into a tube containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 150-200g for 10-15 minutes).[16] Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.
-
Assay Procedure: The PRP is placed in a cuvette in an aggregometer, which measures light transmission. The baseline light transmission is set to 0% with PRP, and 100% with PPP.[16]
-
Agonist Addition: A specific concentration of U-46619 is added to the PRP, and the change in light transmission is recorded over time. As platelets aggregate, the plasma becomes clearer, and light transmission increases.[17]
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. Dose-response curves can be generated by testing a range of U-46619 concentrations to calculate the EC50 value.
Isolated Smooth Muscle Contraction Assay (Organ Bath)
This protocol is used to measure the contractile response of isolated smooth muscle tissues, such as aortic rings, to U-46619.[14]
-
Tissue Preparation: A smooth muscle tissue (e.g., rat aorta) is dissected and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.[10]
-
Tension Recording: The tissue rings are connected to an isometric force transducer to record changes in tension. An optimal resting tension is applied, and the tissue is allowed to equilibrate.[14]
-
Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).[14]
-
Cumulative Concentration-Response Curve: U-46619 is added to the organ bath in a cumulative manner, with increasing concentrations. The contractile response at each concentration is recorded until a maximal response is achieved.[14]
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. A dose-response curve is plotted to determine the EC50 and maximal effect (Emax) of U-46619.
The following diagram provides a generalized workflow for these in vitro functional assays.
Generalized In Vitro Assay Workflow.
Conclusion
This compound, presumed to be a prodrug of U-46619, exerts its biological effects by potently activating thromboxane A2 receptors. This activation triggers well-defined intracellular signaling cascades involving Gq/11-PLC-Ca2+ and G12/13-RhoA-ROCK pathways. These pathways culminate in robust physiological responses, most notably platelet aggregation and smooth muscle contraction. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the roles of the thromboxane A2 signaling pathway in health and disease.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U46619 | Hart Biologicals [hartbio.co.uk]
- 3. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection | MDPI [mdpi.com]
- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 8. Low-affinity thromboxane receptor mediates proliferation in cultured vascular smooth muscle cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 17. academic.oup.com [academic.oup.com]
U-46619 Glycine Methyl Ester: A Technical Guide to a Novel Thromboxane A₂ Receptor Probe
Abstract: This document provides a comprehensive technical overview of U-46619 Glycine (B1666218) Methyl Ester, a novel derivative of the potent and stable thromboxane (B8750289) A₂ (TP) receptor agonist, U-46619. While the parent compound is extensively characterized, U-46619 Glycine Methyl Ester is a more recent tool for researchers, distinguished by a modification at the C-1 carboxylic acid position. The biological activity of this specific derivative is not yet documented in peer-reviewed literature; therefore, this guide synthesizes available data with established principles of drug design and medicinal chemistry to provide a foundational resource. We present the design rationale for this compound as a potential lipophilic prodrug, propose a detailed synthetic protocol, and outline key experimental methodologies for its full biological characterization. All quantitative data for the parent compound are provided for comparative purposes, and visualizations of key pathways and workflows are included to support researchers in drug discovery and pharmacology.
Introduction and Design Rationale
U-46619 is a stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH₂, first prepared in 1975, that acts as a potent thromboxane A₂ (TP) receptor agonist.[1] It reliably mimics the physiological and pathological actions of thromboxane A₂, including platelet aggregation and potent vasoconstriction, making it an invaluable tool in cardiovascular and pharmacological research.[1][2]
The subject of this guide, This compound , is a derivative featuring a glycine methyl ester moiety linked via an amide bond to the C-1 carboxylic acid of the parent molecule.[3][4][5] This modification transforms the terminal carboxylic acid, a key functional group for receptor interaction, into a less polar amide-ester conjugate.
The primary rationale for this structural modification is rooted in prodrug design strategy. Carboxylic acid groups are often critical for receptor binding but can limit a molecule's ability to cross cellular membranes due to their polarity and negative charge at physiological pH.[6] Esterification or amidation of a carboxylic acid is a common and effective method to increase lipophilicity, which can enhance a compound's absorption, distribution, and pharmacokinetic profile.[7][8][9] It is hypothesized that this compound may act as a lipophilic prodrug that can more readily cross biological membranes, with subsequent hydrolysis by intracellular or plasma esterases to release the active parent compound, U-46619.[3][10]
Currently, there are no published reports detailing the discovery or biological activity of this compound.[3][4] It is commercially available as a research chemical, intended to provide scientists with a tool to investigate the principles of prodrug activation, pharmacokinetics, and TP receptor pharmacology.[3][4][5][10]
Physicochemical and Biological Data
Quantitative biological data for this compound is not available in the public domain. The following tables summarize the known properties of the parent compound, U-46619, to serve as a benchmark for future characterization of the derivative.
Table 1: Physicochemical Properties
| Property | U-46619 | This compound |
| IUPAC Name | (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5Z,13E-dien-1-oic acid, glycine methyl ester |
| CAS Number | 56985-40-1 | Not Available |
| Molecular Formula | C₂₁H₃₄O₄ | C₂₄H₃₉NO₅ |
| Molecular Weight | 350.49 g/mol | 421.6 g/mol |
| Appearance | Solution in Methyl Acetate | Solution in Methyl Acetate |
| Solubility | Soluble in Ethanol, DMSO, DMF | Ethanol (~50 mg/ml), DMSO (~30 mg/ml), DMF (~30 mg/ml), PBS pH 7.2 (~0.5 mg/ml) |
Data sourced from supplier technical datasheets.[1][3][4]
Table 2: Biological Activity of U-46619 (Parent Compound)
| Assay | Species/System | Endpoint | Value | Reference |
| Platelet Shape Change | Human Platelets | EC₅₀ | 4.8 nM | [3] |
| Platelet Aggregation | Human Platelets | EC₅₀ | 82 nM | [3] |
| Platelet Aggregation | Human Platelets | EC₅₀ | 0.58 µM | [2] |
| Receptor Binding | Washed Human Platelets | K_d ([³H]U-46619) | 20 ± 7 nM | [11] |
| TP Receptor Agonism | General | EC₅₀ | 35 nM |
Proposed Synthesis and Characterization Workflow
The logical workflow for developing and characterizing a novel analog like this compound involves synthesis, purification, structural confirmation, and a tiered approach to biological evaluation.
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a standard peptide coupling procedure to synthesize the target compound from U-46619.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Profile of U-46619 and its Glycine Methyl Ester Derivative: A Technical Guide
An Important Note on U-46619 Glycine (B1666218) Methyl Ester: Scientific literature extensively details the biological activities of the thromboxane (B8750289) A₂ receptor agonist, U-46619. However, its derivative, U-46619 Glycine methyl ester, remains largely uncharacterized in published research. While commercially available, there are currently no public reports detailing its specific biological activity.[1] It is hypothesized that the addition of the glycine methyl ester at the C-1 position may modify its binding properties to the thromboxane A₂ (TP) receptor or related enzymes.[1] This modification could also create a more lipophilic prodrug form of U-46619, potentially altering its distribution and pharmacokinetic profile within biological systems.[2]
This guide will focus on the well-documented biological activity of the parent compound, U-46619, providing a comprehensive overview for researchers, scientists, and drug development professionals.
U-46619: A Potent Thromboxane A₂ Receptor Agonist
U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH₂ and functions as a potent and selective agonist for the thromboxane A₂ (TP) receptor.[3][4] Its stability in aqueous solutions makes it a valuable tool for in vitro and in vivo investigations of TXA₂-mediated physiological and pathological processes, which include platelet aggregation and smooth muscle contraction.[3][4]
Quantitative Pharmacological Data
The potency of U-46619 varies across different biological systems and assays. The following tables summarize key quantitative parameters for its activity.
Table 1: Potency of U-46619 in Platelet Function Assays
| Parameter | Value | System / Assay |
| EC₅₀ | 35 nM | TP Receptor Agonism[5] |
| EC₅₀ | 4.8 nM | Platelet Shape Change (Human)[1] |
| EC₅₀ | 6.0 nM | Platelet Shape Change (Rat)[1] |
| EC₅₀ | 7.3 nM | Platelet Shape Change (Rabbit)[1] |
| EC₅₀ | 82 nM | Platelet Aggregation (Human)[1] |
| EC₅₀ | 145 nM | Platelet Aggregation (Rat)[1] |
| EC₅₀ | 65 nM | Platelet Aggregation (Rabbit)[1] |
| EC₅₀ | 0.58 µM | Platelet Aggregation (Rabbit)[5] |
| EC₅₀ | 0.536 µM | Serotonin Release (Human Platelets)[6] |
| EC₅₀ | 0.53 µM | Fibrinogen Receptor Binding[6] |
| K_d_ | 108 nM | [³H]-U46619 binding to intact human platelets[7] |
| B_max_ | 360 fmole/10⁸ platelets | [³H]-U46619 binding to intact human platelets[7] |
Table 2: Potency of U-46619 in Smooth Muscle Contraction Assays
| Tissue Type | Species | EC₅₀ (nM) |
| Penile Resistance Arteries | Human | 6.2 ± 2.2[8] |
| Corpus Cavernosum | Human | 8.3 ± 2.8[8] |
| Aorta | Rat | ~50[8] |
| Small Mesenteric Arteries | Rat | ~10[8] |
| Small Airways (diameter <250 µm) | Rat | 6.9[9] |
| Large Airways (diameter >420 µm) | Rat | 66[9] |
Signaling Pathways of U-46619
U-46619 exerts its biological effects by activating the G-protein coupled TP receptor. This initiates a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to physiological responses such as vasoconstriction and platelet aggregation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of U-46619. Below are outlines of key experimental protocols.
This in vitro assay measures the ability of U-46619 to induce platelet aggregation.
Protocol Steps:
-
Blood Collection: Venous blood is drawn from healthy donors into tubes containing 3.2% sodium citrate.[5]
-
PRP Preparation: The blood is centrifuged at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[5]
-
Platelet Adjustment: The platelet count in the PRP is adjusted to a final concentration of 2.5 x 10⁸ platelets/mL.[5]
-
Assay Procedure: 450 µL of the adjusted PRP is placed in an aggregometer cuvette and incubated at 37°C for 5 minutes.[5]
-
Agonist Addition: 50 µL of a U-46619 solution at the desired final concentration is added to the cuvette.[5]
-
Measurement: The change in light transmission is recorded for 5-10 minutes, where an increase in transmission corresponds to platelet aggregation.[5]
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration to calculate the EC₅₀ value.[5]
This ex vivo assay measures the contractile effect of U-46619 on isolated blood vessels.
Protocol Steps:
-
Tissue Preparation: Arterial rings are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with carbogen (B8564812) gas.[8]
-
Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a standardized resting tension.[8]
-
Viability Test: The viability of the tissue is confirmed by inducing a contraction with a high-potassium solution (e.g., 60-80 mM KCl).[8]
-
Concentration-Response: U-46619 is added cumulatively to the organ bath in increasing logarithmic concentrations.[8]
-
Measurement: The isometric tension of the arterial rings is recorded.
-
Data Analysis: A concentration-response curve is generated to determine the maximal contraction and the EC₅₀ value.
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) in response to U-46619.
Protocol Steps:
-
Cell Culture: Adherent cells are cultured to confluence in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a dye-loading buffer at 37°C for 45-60 minutes.[5]
-
Wash: The cells are washed to remove any extracellular dye.[5]
-
Assay Procedure: The plate is placed in a fluorescence plate reader. A baseline fluorescence is measured before the automated injection of U-46619 at various concentrations.[5]
-
Measurement: The change in fluorescence intensity is recorded over time, with an increase indicating a rise in intracellular calcium.[5]
Conclusion
U-46619 is a critical pharmacological tool for probing the function of the thromboxane A₂ receptor. Its potent and stable nature allows for reproducible and detailed investigations into its roles in platelet physiology, vascular tone, and other biological processes. While the biological activity of this compound remains to be elucidated, it presents an interesting candidate for future studies, potentially as a prodrug to modulate the in vivo effects of U-46619. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. U46619 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of U-46619 and Glycine Methyl Ester with the Thromboxane A2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the binding characteristics of the thromboxane (B8750289) A2 (TXA2) receptor agonist, U-46619, with its cognate G-protein coupled receptor, the thromboxane A2 (TP) receptor. U-46619, a stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2, is a potent vasoconstrictor and platelet activator, making it a critical tool in cardiovascular and pharmacological research.[1] This document summarizes quantitative binding affinity data, details common experimental protocols for its determination, and illustrates the key signaling pathways initiated by receptor activation. Furthermore, this guide addresses the binding affinity of glycine (B1666218) methyl ester in the context of the TP receptor.
Data Presentation: Quantitative Binding Affinity of U-46619 for the TP Receptor
The binding affinity of U-46619 for the TP receptor has been characterized in various cell types and tissues, primarily through radioligand binding assays using tritiated U-46619 ([³H]-U-46619). The dissociation constant (Kd), a measure of binding affinity where a lower value indicates higher affinity, is a key parameter derived from these studies. The maximal binding capacity (Bmax) provides information on the density of the receptor in a given preparation.
Below is a summary of reported binding affinities for U-46619 from several key studies. It is important to note that variations in experimental conditions, such as tissue preparation, radioligand concentration, and incubation time, can influence the determined values.
| Cell/Tissue Type | Species | Binding Sites | Dissociation Constant (Kd) (nM) | Maximal Binding Capacity (Bmax) | Reference |
| Unactivated, Intact Platelets | Human | Single Site | 108 | 360 fmole/10⁸ platelets | [2] |
| Washed Platelets | Human | High-affinity | 20 ± 7 | 9.1 ± 2.3 fmole/10⁷ platelets (550 ± 141 sites/platelet ) | [3] |
| Washed Platelets | Human | High-affinity | 41 ± 9 | 19.4 ± 5.3 fmole/10⁷ platelets (1,166 ± 310 sites/platelet ) | [4] |
| Low-affinity (apparent) | 1460 ± 470 | [4] | |||
| Vascular Smooth Muscle Cells (A10) | Rat | High-affinity | 1.0 ± 0.1 | 3.0 ± 1.8 fmol/mg protein | |
| Low-affinity | 129.0 ± 7.9 | 43.0 ± 6.0 fmol/mg protein | |||
| Vascular Smooth Muscle Cells (SHR) | Rat | High-affinity | 2.3 ± 0.6 | 15.0 ± 0.2 fmol/mg protein | [5][6] |
| Low-affinity | 1400 ± 500 | 176.0 ± 13.3 fmol/mg protein | [5][6] | ||
| Aortic Smooth Muscle Membranes | Pig | Single Site | 42 - 68 | 87.8 fmol/mg protein | [7] |
Note on Glycine Methyl Ester: Extensive literature searches have not revealed any evidence of glycine methyl ester binding to the thromboxane A2 (TP) receptor. Glycine methyl ester is primarily known as a chemical reagent used in peptide synthesis and as an intermediate in the formulation of pharmaceuticals.[8][9][10][11] There is no documented pharmacological activity of glycine methyl ester at the TP receptor.
Experimental Protocols: Radioligand Binding Assay for TP Receptor
The determination of U-46619 binding affinity for the TP receptor is typically achieved through competitive radioligand binding assays. A general protocol is outlined below.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of U-46619 for the TP receptor in a given biological sample (e.g., washed human platelets, cultured vascular smooth muscle cells).
Materials:
-
Radioligand: [³H]-U-46619
-
Unlabeled Ligand: U-46619
-
Biological Sample: Isolated cell membranes or whole cells expressing the TP receptor.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate ions (e.g., Mg²⁺).
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation (if applicable):
-
Homogenize cells or tissues in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
Incubate a fixed amount of membrane protein or a fixed number of cells with increasing concentrations of [³H]-U-46619.
-
For each concentration, prepare parallel tubes containing an excess of unlabeled U-46619 to determine non-specific binding.
-
Incubate the mixtures at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
-
Competitive Binding Assay (to determine the affinity of unlabeled ligands):
-
Incubate a fixed amount of membrane protein or cells with a fixed concentration of [³H]-U-46619 (typically at or near its Kd).
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., U-46619 or other test compounds).
-
Follow the incubation, filtration, and counting steps as described for the saturation assay.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Below are diagrams created using the DOT language to visualize key processes.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Low-affinity thromboxane receptor mediates proliferation in cultured vascular smooth muscle cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]U46619 binding in pig aorta smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chemimpex.com [chemimpex.com]
- 10. goldbio.com [goldbio.com]
- 11. nbinno.com [nbinno.com]
An In-Depth Technical Guide to U-46619 and its Glycine Methyl Ester Derivative: Structure, Signaling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of U-46619, a stable thromboxane (B8750289) A2 mimetic, and its derivative, U-46619 glycine (B1666218) methyl ester. The document details their chemical structures, the known signaling pathways of U-46619, and relevant experimental protocols. Quantitative data for U-46619's biological activity is presented for comparative analysis.
Chemical Structures and Properties
Table 1: Chemical Properties of U-46619 and U-46619 Glycine Methyl Ester
| Property | U-46619 | This compound |
| IUPAC Name | (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid | methyl 2-({(5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoyl}amino)acetate |
| Molecular Formula | C₂₁H₃₄O₄ | C₂₄H₃₉NO₅ |
| Molecular Weight | 350.49 g/mol | 421.57 g/mol |
| CAS Number | 56985-40-1 | Not available |
Biological Activity and Signaling Pathways of U-46619
U-46619 exerts its effects by activating the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gq and G12/13 pathways, leading to various physiological responses, including platelet aggregation and vasoconstriction.
Table 2: Quantitative Biological Data for U-46619
| Assay | Parameter | Value | Species/System |
| Platelet Shape Change | EC₅₀ | 0.035 µM | Human |
| Platelet Aggregation | EC₅₀ | 1.31 µM | Human |
| Fibrinogen Receptor Binding | EC₅₀ | 0.53 µM | Human |
| Serotonin Release | EC₅₀ | 0.536 µM | Human |
| Myosin Light Chain Phosphorylation | EC₅₀ | 0.057 µM | Human Platelets |
| Vasoconstriction | EC₅₀ | 1.94 x 10⁻⁷ M | Rat Mesenteric Resistance Arteries[1] |
Gq-Mediated Signaling Pathway
Activation of the Gq protein by the U-46619-bound TP receptor leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to cellular responses.
Figure 1: U-46619 Gq-mediated signaling pathway.
G12/13-Mediated RhoA Signaling Pathway
The TP receptor also couples to G12/13 proteins. Upon activation, G12/13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), such as p115 RhoGEF and LARG. These RhoGEFs then activate the small GTPase RhoA by promoting the exchange of GDP for GTP. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to increased myosin light chain (MLC) phosphorylation and subsequent smooth muscle contraction and platelet shape change.
Figure 2: U-46619 G12/13-mediated RhoA signaling pathway.
MAPK Signaling Pathway Activation
U-46619 has been shown to activate members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK and ERK1/2. The activation of these kinases is often downstream of G-protein activation and can be dependent on intracellular calcium levels and PKC activity. For instance, p38 MAPK activation has been demonstrated to be required for U-46619-induced contraction in resistance arteries.[1] This activation can lead to the regulation of gene expression and other cellular processes.
Figure 3: U-46619-induced MAPK signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments involving U-46619 are crucial for reproducible research. Below are protocols for platelet aggregation and vascular contraction assays.
Platelet Aggregation Assay
This protocol describes the measurement of U-46619-induced platelet aggregation in human platelet-rich plasma (PRP) using light aggregometry.
Materials:
-
U-46619
-
3.2% Sodium citrate (B86180) anticoagulant
-
Human whole blood
-
Phosphate-buffered saline (PBS)
-
Aggregometer and cuvettes with stir bars
Procedure:
-
Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
Assay: a. Pre-warm the PRP to 37°C. b. Add 450 µL of the adjusted PRP to an aggregometer cuvette containing a magnetic stir bar. c. Place the cuvette in the aggregometer and set the baseline with PRP (0% aggregation) and PPP (100% aggregation). d. Add 50 µL of U-46619 solution at the desired final concentration. e. Record the change in light transmission for 5-10 minutes.
Figure 4: Experimental workflow for platelet aggregation assay.
Vascular Contraction Assay (Wire Myography)
This protocol outlines the assessment of U-46619-induced vasoconstriction in isolated arterial segments using a wire myograph system.
Materials:
-
U-46619
-
Isolated arterial segments (e.g., mesenteric artery)
-
Krebs-Henseleit solution
-
Wire myograph system
-
95% O₂ / 5% CO₂ gas mixture
Procedure:
-
Dissection and Mounting: Dissect arterial segments in cold Krebs-Henseleit solution and mount them on the wires of the myograph jaws.
-
Equilibration: Equilibrate the mounted segments in Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ at 37°C, under a resting tension for 60 minutes.
-
Viability Check: Contract the arteries with a high potassium solution (e.g., 60 mM KCl) to confirm viability. Wash and allow the tension to return to baseline.
-
Cumulative Concentration-Response Curve: a. Add U-46619 to the organ bath in a cumulative manner, starting from a low concentration. b. Allow the contractile response to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
References
In Vitro Stability of U-46619 Glycine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the in vitro stability of U-46619 Glycine (B1666218) methyl ester, a derivative of the potent and stable thromboxane (B8750289) A2 (TP) receptor agonist, U-46619. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative data on the hydrolysis, plasma stability, and metabolic stability of U-46619 Glycine methyl ester. The modification at the C-1 position with a glycine methyl ester moiety may classify it as a potential lipophilic prodrug of U-46619, intended to alter its pharmacokinetic profile. However, there are no published reports detailing its biological activity or stability. This guide, therefore, provides a detailed overview of the well-established signaling pathways of the parent compound, U-46619, to offer a foundational biological context. Furthermore, it outlines standardized, state-of-the-art experimental protocols for researchers to independently assess the in vitro stability of this compound and similar ester-containing compounds. These protocols for chemical hydrolysis, plasma stability, and metabolic stability (S9 fraction) assays are presented to facilitate future investigations into this molecule's viability as a research tool or therapeutic candidate.
Introduction to U-46619 and its Glycine Methyl Ester Derivative
U-46619 is a stable synthetic analog of the highly unstable endoperoxide prostaglandin (B15479496) H2 (PGH2) and functions as a potent thromboxane A2 (TXA2) mimetic. It selectively activates the thromboxane A2 (TP) receptor, a G-protein-coupled receptor (GPCR), initiating a cascade of intracellular events that lead to physiological responses such as platelet aggregation and vasoconstriction. Due to its stability compared to the endogenous TXA2 (which has a half-life of about 30 seconds in aqueous solution), U-46619 is a widely used research tool for investigating TXA2-mediated signaling pathways.
This compound is a modification of the parent compound where the carboxylic acid at the C-1 position is conjugated to a glycine methyl ester. This alteration increases the lipophilicity of the molecule, which could potentially enhance its membrane permeability and alter its pharmacokinetic properties, suggesting it may act as a prodrug. Upon hydrolysis of the ester and amide bonds, it would yield the active parent compound, U-46619. To date, the scientific literature lacks specific data on the biological activity and, critically, the in vitro stability of this derivative.
Quantitative Stability Data
As of the date of this publication, there is no publicly available quantitative data regarding the in vitro stability of this compound. The following table summarizes this data gap.
| Stability Assay | Matrix | Species | Half-life (t½) | Intrinsic Clearance (CLint) | Data Source |
| Chemical Hydrolysis | Aqueous Buffer (various pH) | N/A | Not Available | N/A | Not Available |
| Plasma Stability | Plasma | Human, Mouse, Rat, etc. | Not Available | N/A | Not Available |
| Metabolic Stability (S9) | Liver S9 Fraction | Human, Mouse, Rat, etc. | Not Available | Not Available | Not Available |
Signaling Pathway of U-46619 (Thromboxane A2 Receptor Agonism)
U-46619 exerts its biological effects by binding to and activating the TP receptor. The subsequent signaling cascade is multifaceted and can vary depending on the cell type. The primary pathways involve the activation of Gq and G13 proteins.
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic/endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).
-
G13 Pathway: The G13 alpha subunit activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of myosin light chain (MLC). This "calcium sensitization" enhances smooth muscle contraction at a given Ca2+ concentration.
These pathways culminate in various cellular responses, including smooth muscle contraction, platelet shape change and aggregation, and regulation of cell proliferation and migration.
Caption: U-46619 signaling via the TP receptor, activating Gq and G13 pathways.
Experimental Protocols for In Vitro Stability Assessment
The following sections provide detailed methodologies for key in vitro stability assays. These protocols are standardized frameworks and may require optimization based on the specific compound and analytical method.
Chemical Hydrolysis Assay
This assay determines the stability of a compound in aqueous solution at different pH values, simulating conditions in the gastrointestinal tract and systemic circulation.
Objective: To determine the rate of non-enzymatic hydrolysis of this compound.
Materials:
-
This compound
-
Stock solution of the test compound (e.g., 10 mM in DMSO or acetonitrile)
-
Aqueous buffers: pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), pH 9.0
-
Organic solvent for reaction termination (e.g., acetonitrile (B52724) or methanol) containing an internal standard
-
Incubator or water bath set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare the aqueous buffers and bring them to 37°C.
-
Initiation: Spike the pre-warmed buffers with the test compound stock solution to a final concentration (e.g., 1-10 µM). The final concentration of the organic solvent from the stock should be low (e.g., <1%) to avoid affecting solubility and stability.
-
Incubation: Incubate the solutions at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Termination: Immediately quench the reaction by adding the aliquot to a larger volume of cold organic solvent containing an internal standard. This stops the hydrolysis and precipitates any buffer salts.
-
Sample Processing: Centrifuge the samples to pellet any precipitate. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining against time. The slope of the linear regression line corresponds to the degradation rate constant (k). The half-life (t½) is calculated as 0.693/k.
Plasma Stability Assay
This assay assesses the stability of a compound in the presence of plasma enzymes, primarily esterases and amidases.
Objective: To determine the stability of this compound in plasma from various species.
Materials:
-
This compound
-
Stock solution of the test compound (e.g., 10 mM in DMSO)
-
Pooled plasma (e.g., Human, Rat, Mouse), heparinized or EDTA-treated
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for protein precipitation (e.g., cold acetonitrile) with an internal standard
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the plasma at 37°C. It can be diluted with PBS if necessary.
-
Initiation: Add the test compound stock solution to the pre-warmed plasma to a final concentration of 1-5 µM. The final DMSO concentration should be kept low (<0.5%).
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove aliquots of the plasma-compound mixture.
-
Termination: Stop the enzymatic reaction by precipitating the plasma proteins. Add the aliquot to 3-4 volumes of cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze for the remaining parent compound concentration by LC-MS/MS.
-
Data Analysis: Calculate the half-life (t½) and/or intrinsic clearance from the rate of disappearance of the parent compound.
Metabolic Stability Assay (Liver S9 Fraction)
This assay evaluates the susceptibility of a compound to metabolism by a broad range of phase I (e.g., CYPs, FMOs) and phase II (e.g., UGTs, SULTs) enzymes present in the liver S9 fraction.
Objective: To assess the metabolic stability of this compound in liver S9 fractions.
Materials:
-
This compound
-
Stock solution of the test compound (e.g., 10 mM in DMSO)
-
Pooled liver S9 fraction (e.g., Human, Rat, Mouse)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Cofactor solution: NADPH regenerating system (for Phase I) and UDPGA (for Phase II glucuronidation).
-
Cold organic solvent for reaction termination (e.g., acetonitrile) with an internal standard
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a master mix containing the S9 fraction (e.g., final protein concentration of 0.5-1 mg/mL) and the test compound (e.g., final concentration of 1 µM) in phosphate buffer. Pre-incubate this mix at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed cofactor solution to the master mix.
-
Incubation: Incubate the reaction mixture at 37°C. Include control incubations without cofactors to assess non-cofactor-dependent degradation.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture.
-
Termination: Stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the half-life (t½) and calculate the in vitro intrinsic clearance (CLint, in µL/min/mg protein) from the first-order degradation rate constant.
Caption: General experimental workflow for in vitro stability assessment.
Conclusion
While U-46619 is a well-characterized TP receptor agonist, its derivative, this compound, remains uncharacterized in terms of its in vitro stability. This guide serves to highlight this knowledge gap and provide the necessary theoretical background and practical methodologies for researchers to conduct their own stability assessments. The provided protocols for chemical hydrolysis, plasma stability, and metabolic stability offer a robust framework for generating the critical data needed to understand the compound's potential as a prodrug and its suitability for further pharmacological studies. The elucidation of its stability profile is a prerequisite for interpreting any future biological data and for its potential development.
An In-Depth Technical Guide to U-46619: A Thromboxane A₂ Receptor Agonist
Disambiguation: The topic "U-46619 Glycine (B1666218) methyl ester CAS number" likely refers to two distinct chemical entities. This guide focuses on U-46619, a potent and stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH₂, which is of significant interest to researchers in pharmacology and drug development.[1][2] Glycine methyl ester is a separate compound, an ester of the amino acid glycine, and will be addressed separately for clarity. There is no readily available information to suggest a direct chemical compound named "U-46619 Glycine methyl ester."
U-46619 is a widely used tool in research due to its function as a selective thromboxane (B8750289) A₂ (TXA₂) receptor agonist.[1][3] Unlike the physiologically relevant but highly unstable thromboxane A₂, U-46619's stability makes it invaluable for in vitro and in vivo studies of TXA₂-mediated biological processes.[2] Its primary effects include the induction of platelet aggregation and the contraction of smooth muscles, such as those in blood vessels and airways.[1][4]
Core Chemical and Pharmacological Data
A summary of the key identifiers and pharmacological parameters for U-46619 is provided below for quick reference.
| Parameter | Value | Reference |
| CAS Number | 56985-40-1 | [5][6][7] |
| IUPAC Name | (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid | [1] |
| Molecular Formula | C₂₁H₃₄O₄ | [5][7] |
| Molecular Weight | 350.49 g/mol | [1] |
| EC₅₀ (Platelet Shape Change) | 35 nM | [5][6][8][9] |
| EC₅₀ (Platelet Aggregation) | 1.31 µM | [8][9] |
| EC₅₀ (Serotonin Release) | 0.536 µM | [8][9] |
Mechanism of Action and Signaling Pathways
U-46619 exerts its biological effects by binding to and activating the thromboxane A₂ receptor (also known as the TP receptor), which is a G-protein coupled receptor (GPCR).[4] This activation initiates a cascade of intracellular signaling events that are crucial for various physiological and pathophysiological processes, including hemostasis and thrombosis.[5]
Upon agonist binding, the TP receptor primarily couples to the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]
-
IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[10]
-
DAG activates protein kinase C (PKC).
The resulting increase in intracellular calcium concentration, along with the activation of PKC, leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction or platelet activation.[8][10] Furthermore, U-46619 has been shown to activate p38, ERK-1, and ERK-2 MAP kinases.[5]
Experimental Protocols
U-46619 is a standard reagent in various experimental assays, particularly those studying vascular function and platelet biology. Below are detailed methodologies for two common applications.
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol outlines the use of U-46619 to induce platelet aggregation in human platelet-rich plasma (PRP), which is monitored by light transmission aggregometry.[2][11]
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
U-46619 stock solution (e.g., 1 mM in DMSO or ethanol)
-
Assay buffer (e.g., Tyrode's buffer or PBS)
-
Light Transmission Aggregometer and cuvettes
Methodology:
-
Preparation of Plasma:
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (1500-2000 x g) for 15 minutes to obtain PPP.[11]
-
-
Instrument Setup:
-
Set up the aggregometer according to the manufacturer's instructions.
-
Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.[2]
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.
-
Allow the PRP to equilibrate to 37°C for at least 5 minutes while stirring.
-
Initiate the recording and establish a stable baseline.
-
Add a small volume (e.g., 5 µL) of a U-46619 working solution to the cuvette to achieve the desired final concentration (e.g., 1-5 µM).[2]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Quantify aggregation as the maximum percentage change in light transmission from the baseline.
-
Construct a dose-response curve by testing a range of U-46619 concentrations to determine the EC₅₀ value.
-
Protocol 2: Isolated Tissue Organ Bath Assay for Smooth Muscle Contraction
This protocol describes the measurement of the contractile response of isolated vascular smooth muscle rings to U-46619.[4]
Materials:
-
Isolated tissue (e.g., rat aorta, human umbilical vein)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
U-46619 stock solution (e.g., 1 mM in DMSO or ethanol)
-
Isolated organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Methodology:
-
Tissue Preparation:
-
Dissect the desired blood vessel and place it in ice-cold Krebs-Henseleit solution.
-
Carefully clean the vessel of adherent connective tissue and cut it into rings (2-4 mm in length).
-
-
Mounting the Tissue:
-
Suspend each ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Maintain the bath at 37°C and continuously bubble with carbogen gas.[4]
-
-
Equilibration:
-
Allow the tissues to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams for rat aorta).
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.[4]
-
-
Induction of Contraction:
-
Once a stable baseline is achieved, add U-46619 to the organ bath in a cumulative or non-cumulative fashion to construct a concentration-response curve.
-
Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.
-
-
Data Analysis:
-
Record the contractile force generated at each concentration.
-
Express the contraction as a percentage of the maximum response to a standard agent (e.g., potassium chloride).
-
Calculate the EC₅₀ value from the concentration-response curve.
-
Information on Glycine Methyl Ester
For completeness, Glycine Methyl Ester is a distinct chemical compound with its own unique properties and applications.
| Parameter | Value | Reference |
| CAS Number | 616-34-2 (for the free base) | [12] |
| 5680-79-5 (for the hydrochloride salt) | [13][14][15] | |
| Molecular Formula | C₃H₇NO₂ | [12] |
| Molecular Weight | 89.09 g/mol | [12] |
| Synonyms | Methyl Glycinate, Methyl Aminoacetate | [12][13] |
Glycine methyl ester is primarily used in organic synthesis and as a derivative of the amino acid glycine.[14][16] For instance, its hydrochloride salt is used in peptide synthesis.[14] It functions to help transport glycine across lipid membranes.[16] There is no indication in the searched literature of its use in conjunction with U-46619 or in the study of thromboxane receptors.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. U46619 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scbt.com [scbt.com]
- 8. apexbt.com [apexbt.com]
- 9. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Glycine, methyl ester [webbook.nist.gov]
- 13. scbt.com [scbt.com]
- 14. Glycine methyl ester 99 5680-79-5 [sigmaaldrich.com]
- 15. Glycine Methyl Ester Hydrochloride 5680-79-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to U-46619 and Glycine Methyl Ester for Researchers
Disclaimer: Based on a comprehensive review of available scientific literature, there is no evidence of a direct, established experimental relationship or a common research context linking the thromboxane (B8750289) A2 receptor agonist U-46619 and the amino acid derivative glycine (B1666218) methyl ester. This guide will therefore provide a detailed overview of each compound individually to serve as a resource for researchers, scientists, and drug development professionals.
Part 1: U-46619 - A Potent Thromboxane A2 Receptor Agonist
U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2. It is widely used in research as a potent and selective agonist of the thromboxane A2 (TP) receptor.[1][2] Its stability in aqueous solutions makes it a valuable tool for studying the physiological and pathophysiological roles of thromboxane A2, which has an extremely short half-life.[1] U-46619 reliably mimics the effects of thromboxane A2, primarily inducing platelet aggregation and the contraction of vascular and non-vascular smooth muscle.[1][2][3]
Quantitative Data Summary for U-46619
The following table summarizes the key physicochemical properties of U-46619.
| Property | Value |
| Molecular Formula | C₂₁H₃₄O₄ |
| Molecular Weight | 350.49 g/mol |
| CAS Number | 56985-40-1 |
| Purity | ≥98% |
| Appearance | Typically a liquid or in solution |
| Solubility | Soluble in DMSO, ethanol, and methyl acetate |
U-46619 Signaling Pathway
U-46619 exerts its biological effects by binding to and activating the TP receptor, a G-protein-coupled receptor (GPCR). In humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing.[4][5] Upon activation, the TP receptor primarily couples to Gq and G13 proteins, initiating downstream signaling cascades that lead to increased intracellular calcium levels and activation of Rho kinase, respectively. These events are central to its effects on platelet aggregation and smooth muscle contraction.[6][7]
Experimental Protocols Involving U-46619
U-46619 is a cornerstone reagent in hematological and cardiovascular research. Below are summaries of common experimental protocols.
This assay measures the ability of U-46619 to induce platelet aggregation in a sample of platelet-rich plasma (PRP).
-
Objective: To quantify the dose-response relationship of U-46619-induced platelet aggregation.
-
Methodology: Light Transmission Aggregometry (LTA).
-
Procedure Outline:
-
Preparation of Platelets: Whole blood is centrifuged at a low speed (e.g., 150-200 x g) to separate PRP. A portion of the remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) to obtain platelet-poor plasma (PPP), which serves as a blank.[8]
-
Instrument Setup: An aggregometer is calibrated using PRP for 0% aggregation and PPP for 100% aggregation.[1]
-
Assay: A cuvette containing PRP is placed in the aggregometer and warmed to 37°C with constant stirring. A baseline light transmission is established.
-
Induction: A specific concentration of U-46619 is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.[1][8]
-
Data Analysis: The maximum percentage of aggregation is determined for a range of U-46619 concentrations to generate an EC₅₀ value.
-
This protocol assesses the contractile effect of U-46619 on isolated smooth muscle tissue, such as aortic rings.
-
Objective: To measure the contractile force generated by smooth muscle in response to U-46619.
-
Methodology: Isolated organ bath system with an isometric force transducer.
-
Procedure Outline:
-
Tissue Preparation: A blood vessel (e.g., rat aorta) is excised and cut into rings.[2]
-
Mounting: Each ring is suspended between two hooks in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) gas. One hook is fixed, and the other is connected to a force transducer.[2]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for 60-90 minutes.[2]
-
Contraction Measurement: A cumulative concentration-response curve is generated by adding increasing concentrations of U-46619 to the bath and recording the resulting isometric tension.
-
Data Analysis: The contractile force is plotted against the U-46619 concentration to determine the EC₅₀ and maximum contractile response.
-
Part 2: Glycine Methyl Ester - A Fundamental Synthetic Building Block
Glycine methyl ester is the methyl ester of the amino acid glycine. It is primarily used as a reagent and building block in organic synthesis, particularly in the preparation of more complex molecules like pharmaceuticals and peptides.[9] It is commonly supplied and handled as its hydrochloride salt, which is more stable and less prone to polymerization than the free ester.[9][10]
Quantitative Data Summary for Glycine Methyl Ester
The following table summarizes the key physicochemical properties of glycine methyl ester.
| Property | Value |
| Molecular Formula | C₃H₇NO₂ |
| Molecular Weight | 89.09 g/mol |
| CAS Number | 616-34-2 |
| Appearance | White crystalline solid (as HCl salt) |
| Key Feature | Stable as a hydrochloride salt (C₃H₈ClNO₂) |
Role in Experimental Protocols
Glycine methyl ester's role in a research setting is fundamentally different from that of a bioactive molecule like U-46619. It does not have a known specific signaling pathway it activates. Instead, it serves as a versatile chemical precursor.
-
Peptide Synthesis: The amino group can be protected, and the ester group can be hydrolyzed to allow for the formation of a peptide bond, making it a starting point for building peptides.[9]
-
Pharmaceutical Synthesis: It is used in the synthesis of various pharmaceutical agents and other heterocyclic compounds.[9]
The experimental workflow involving glycine methyl ester is typically a synthetic chemistry process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 7. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
The Glycine Methyl Ester Moiety: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on a Core Synthetic Building Block
For researchers, scientists, and professionals in drug development, a deep understanding of fundamental chemical moieties is paramount. Among these, the glycine (B1666218) methyl ester moiety, particularly in its hydrochloride salt form, serves as a cornerstone in synthetic organic chemistry. Its versatility as a stable, reactive intermediate makes it an invaluable tool in the construction of complex molecules, most notably in the field of peptide synthesis. This technical guide provides a comprehensive overview of the glycine methyl ester moiety, including its physicochemical properties, key applications in synthesis with detailed experimental protocols, and its role in broader chemical and biological contexts.
Physicochemical Properties: A Comparative Analysis
The utility of glycine methyl ester is intrinsically linked to its physicochemical properties, which differ significantly between its free base and hydrochloride salt forms. The hydrochloride salt is the preferred form for storage and handling due to its enhanced stability; the free ester is prone to polymerization and degradation.[1] A summary of their key properties is presented below for easy comparison.
| Property | Glycine Methyl Ester | Glycine Methyl Ester Hydrochloride |
| Molecular Formula | C₃H₇NO₂ | C₃H₈ClNO₂ |
| Molecular Weight | 89.09 g/mol [2] | 125.55 g/mol [1] |
| Appearance | - | White crystalline powder[3] |
| Melting Point | - | 175-176 °C (decomposes)[1] |
| pKa | 7.73[4] | - |
| Solubility in Water | - | >1000 g/L (20 °C)[5][6] |
| Solubility in Organic Solvents | Soluble in Chloroform, Ethyl Acetate[7] | Soluble in Methanol (B129727) (50 mg/ml)[8]; Slightly soluble in Ethanol[9][10] |
| LogP (Octanol-Water) | -0.8[11] | - |
The Role in Synthetic Chemistry
The primary role of the glycine methyl ester moiety in drug development and organic synthesis is that of a versatile building block. Its structure incorporates a reactive amino group and a carboxyl group protected as a methyl ester. This configuration allows for sequential and controlled chemical transformations, which is fundamental in the stepwise construction of larger molecules.
Peptide Synthesis
Glycine methyl ester hydrochloride is a crucial reagent in solution-phase peptide synthesis.[5] The methyl ester serves as a protecting group for the carboxylic acid functionality of glycine, allowing its free amino group to react with an N-protected amino acid to form a dipeptide. The general logic of this approach is to prevent unwanted side reactions and control the sequence of amino acid addition.
The ester can be subsequently hydrolyzed to reveal the carboxylic acid for further chain elongation. While widely used, kinetic data for these coupling reactions, such as specific rate constants, are not extensively reported in the literature, with studies tending to focus on reaction conditions and overall yield.
Experimental Protocols
The following are detailed methodologies for key experiments involving glycine methyl ester hydrochloride.
Synthesis of Glycine Methyl Ester Hydrochloride
This protocol describes the synthesis of glycine methyl ester hydrochloride from glycine and methanol using thionyl chloride.
Methodology:
-
To a 100 mL round-bottomed flask containing 60 mL of methanol, placed in an ice bath, slowly add 4 mL of thionyl chloride (SOCl₂) dropwise through a constant-pressure dropping funnel equipped with a drying tube. The off-gas should be absorbed using a sodium hydroxide (B78521) solution.[5]
-
After the addition is complete, stir the reaction mixture for 1 hour.[5]
-
Add 8 mmol of glycine to the mixture and continue stirring for 30 minutes at room temperature.[5]
-
Subsequently, warm the reaction system to 66 °C and allow it to reflux for 6 hours.[5]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 2% ninhydrin (B49086) in ethanol (B145695) solution as a developing agent until the glycine spot disappears.[5]
-
Upon completion, the solvent is removed by evaporation under reduced pressure to yield glycine methyl ester hydrochloride.[5]
Dipeptide Synthesis via EDC/HOBt Coupling
This protocol outlines the synthesis of a dipeptide using an N-protected amino acid and glycine methyl ester hydrochloride with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.
Methodology:
-
Dissolve the N-protected amino acid (1 equivalent), glycine methyl ester hydrochloride (1 equivalent), and HOBt (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1 equivalent), to neutralize the hydrochloride salt of the glycine methyl ester.
-
Add EDC hydrochloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring overnight.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash successively with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide, which can be further purified by column chromatography or recrystallization.
Dipeptide Synthesis via Mixed Anhydride (B1165640) Method
This protocol describes the formation of a dipeptide using the mixed anhydride method, which involves the activation of the N-protected amino acid with a chloroformate.
Methodology:
-
Dissolve the N-protected amino acid (1 equivalent) in a dry, inert solvent such as tetrahydrofuran (B95107) (THF) or DCM.
-
Cool the solution to -15 °C.
-
Add a tertiary amine base, such as N-methylmorpholine (1 equivalent).
-
Slowly add a chloroformate, such as isobutyl chloroformate (1 equivalent), to form the mixed anhydride. Stir the reaction at -15 °C for approximately 10-15 minutes.
-
In a separate flask, prepare a solution of glycine methyl ester hydrochloride (1 equivalent) and a tertiary amine base (1 equivalent) in a suitable solvent to generate the free amine in situ.
-
Add the solution of the free glycine methyl ester to the mixed anhydride solution at -15 °C.
-
Allow the reaction to proceed at low temperature for 1-2 hours before gradually warming to room temperature.
-
Work-up the reaction as described in the EDC/HOBt coupling protocol to isolate the dipeptide product.
Role in Biological Systems
It is important to distinguish the role of the glycine methyl ester moiety from that of glycine itself. Glycine is a non-essential amino acid that functions as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[12] It is also a precursor to various important biomolecules.
The glycine methyl ester moiety, however, does not have a known direct role in biological signaling pathways. Its presence in a biological context is typically as a metabolite of exogenously introduced compounds or as a transient intermediate in metabolic studies. Its primary significance remains in the realm of synthetic chemistry, where it serves as a protected and readily deployable form of glycine for the construction of peptides and other complex organic molecules for pharmaceutical and research purposes.[13]
Conclusion
The glycine methyl ester moiety, predominantly utilized as its stable hydrochloride salt, is a fundamental building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting material for the synthesis of peptides and other complex molecules. The detailed protocols provided in this guide offer a practical framework for its application in a laboratory setting. While it does not play a direct role in biological signaling, its utility in the synthesis of biologically active compounds solidifies its importance for professionals in drug development and chemical research.
References
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. Glycine methyl ester | C3H7NO2 | CID 69221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycinemethylester Hydrochloride (Glycine Methyl Ester Hcl) BP EP USP CAS 5680-79-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. The pKa of glycine methyl ester is 7.73. Assuming | Chegg.com [chegg.com]
- 5. Glycine methyl ester hydrochloride CAS#: 5680-79-5 [m.chemicalbook.com]
- 6. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
- 7. BOC-GLYCINE METHYL ESTER CAS#: 31954-27-5 [m.chemicalbook.com]
- 8. Glycine methyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 10. sfchemicals.com [sfchemicals.com]
- 11. Glycine, methyl ester (CAS 616-34-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. goldbio.com [goldbio.com]
- 13. chemimpex.com [chemimpex.com]
U-46619 Glycine Methyl Ester: An In-depth Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-46619 is a potent and stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2. It functions as a selective thromboxane (B8750289) A2 (TP) receptor agonist and is a critical tool in cardiovascular research.[1][2] By mimicking the actions of the highly unstable endogenous thromboxane A2, U-46619 allows for the detailed investigation of physiological and pathophysiological processes involving TP receptor activation, such as platelet aggregation and smooth muscle contraction.[3] This guide provides a comprehensive overview of U-46619 and its glycine (B1666218) methyl ester variant, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, to support its application in cardiovascular research.
Introduction to U-46619 and its Glycine Methyl Ester Variant
U-46619 is widely used to study the roles of thromboxane A2 in various biological systems. Its stability compared to the endogenous thromboxane A2, which has a very short half-life, makes it an invaluable research compound.[3] It reliably induces platelet aggregation and the contraction of vascular smooth muscle, making it a staple in studies on thrombosis, hemostasis, and hypertension.[2][3]
The glycine methyl ester of U-46619 is a modification at the C-1 position of the U-46619 molecule.[4] It has been suggested that this alteration could potentially modify its binding properties to the TP receptor or serve as a lipophilic prodrug, which might affect its distribution and pharmacokinetic profile.[4] However, it is crucial to note that there are currently no published reports on the specific biological activity of U-46619 glycine methyl ester.[4] Therefore, its use in research should be approached with this consideration.
Mechanism of Action
U-46619 exerts its physiological effects by binding to and activating thromboxane A2 (TP) receptors, which are G-protein-coupled receptors (GPCRs). In humans, two isoforms of the TP receptor, TPα and TPβ, arise from alternative splicing of the same gene.[5][6] Upon activation by U-46619, the TP receptor initiates a downstream signaling cascade that is fundamental to its effects on the cardiovascular system.
This cascade primarily involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][9] The resulting increase in cytosolic Ca2+ is a primary driver of smooth muscle contraction.[6] Simultaneously, DAG activates protein kinase C (PKC), which can further contribute to the contractile response.[8][10] Additionally, the signaling pathway involves the activation of the Rho-kinase (ROCK) pathway, which increases the sensitivity of the contractile machinery to calcium.[10]
Quantitative Data
The following tables summarize key quantitative data for U-46619 from various in vitro and in vivo studies.
Table 1: Potency of U-46619 in Platelet Function
| Parameter | Value (µM) | Species | Assay | Reference |
| EC50 (Shape Change) | 0.035 | Human | Platelet Shape Change | [11] |
| EC50 (MLCP) | 0.057 | Human | Myosin Light Chain Phosphorylation | [11] |
| EC50 (Serotonin Release) | 0.536 | Human | Serotonin Release Assay | [11] |
| EC50 (Aggregation) | 1.31 | Human | Platelet Aggregation | [11] |
| EC50 (Fibrinogen Receptor Binding) | 0.53 | Human | Fibrinogen Receptor Binding Assay | [11] |
| EC50 (Aggregation) | 0.082 | Human | Platelet Aggregation | [4] |
| EC50 (Aggregation) | 0.145 | Rat | Platelet Aggregation | [4] |
| EC50 (Aggregation) | 0.065 | Rabbit | Platelet Aggregation | [4] |
Table 2: Potency of U-46619 in Vasoconstriction
| Parameter | Value (nM) | Tissue | Species | Reference |
| EC50 | 28 ± 2 | Aortic Rings | Rat | [7] |
| EC50 | 49 ± 14 | Aortic Smooth Muscle Cells (Ca2+ increase) | Rat | [7] |
| EC50 | ~16 | Subcutaneous Resistance Arteries | Human | [12] |
| IC50 (Binding) | 10 ± 1 | Aortic Smooth Muscle Cells | Rat | [7] |
| Kd | 15.5 ± 2.6 | Vascular Smooth Muscle Cells (WKY rats) | Rat | [13] |
| Kd | 2.3 ± 0.6 (high-affinity) | Vascular Smooth Muscle Cells (SHR) | Rat | [13] |
| Kd | 1400 ± 500 (low-affinity) | Vascular Smooth Muscle Cells (SHR) | Rat | [13] |
Experimental Protocols
Isolated Tissue Organ Bath for Vascular Smooth Muscle Contraction
This protocol is used to measure the contractile response of isolated blood vessel rings to U-46619.
Materials:
-
Animal model (e.g., rat, mouse)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Isolated tissue organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection tools
-
U-46619 stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved institutional guidelines. Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold Krebs-Henseleit solution. Gently clean the artery of adhering connective tissue and cut it into rings of 2-4 mm in length.[14]
-
Mounting: Suspend each arterial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. One hook is fixed, and the other is connected to a force transducer.[14]
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal resting tension. Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[14]
-
Viability Test: Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the vessels and allow them to return to baseline tension.
-
Concentration-Response Curve: Add U-46619 to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Allow the contractile response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the isometric tension continuously. Plot the contractile response against the logarithm of the U-46619 concentration to generate a concentration-response curve and determine the EC50 value.
Platelet Aggregation Assay
This assay measures the ability of U-46619 to induce platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Human venous blood
-
3.2% sodium citrate (B86180) anticoagulant
-
Lumi-aggregometer
-
Glass aggregometer cuvettes with magnetic stir bars
-
U-46619 solution
Procedure:
-
Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[15]
-
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[15] To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Aggregation Measurement: Pipette a volume of adjusted PRP (e.g., 450 µL) into a glass aggregometer cuvette with a stir bar. Incubate at 37°C for 5 minutes in the aggregometer.[15] Add a small volume (e.g., 50 µL) of U-46619 solution to achieve the desired final concentration.[15]
-
Data Recording: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.[15]
-
Data Analysis: Determine the maximum percentage of aggregation for each U-46619 concentration and construct a concentration-response curve to calculate the EC50.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways activated by U-46619.
Caption: U-46619 signaling cascade in smooth muscle and platelets.
Caption: Workflow for vasoconstriction assay using an organ bath.
Conclusion
U-46619 is an indispensable tool for cardiovascular research, providing a stable and reliable means to investigate the complex roles of the thromboxane A2 pathway. Its ability to potently induce vasoconstriction and platelet aggregation allows for detailed mechanistic studies and the screening of potential therapeutic agents. While the glycine methyl ester variant of U-46619 presents intriguing possibilities as a research compound, the current lack of published data on its biological activity necessitates further investigation. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize U-46619 in their cardiovascular research endeavors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. reprocell.com [reprocell.com]
- 13. Low-affinity thromboxane receptor mediates proliferation in cultured vascular smooth muscle cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Initial Studies on U-46619 Glycine Methyl Ester's Effects: A Technical Guide
Core Concepts: Mechanism of Action
U-46619 is a synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and functions as a potent agonist for the thromboxane (B8750289) A2 (TP) receptor.[1][2][3] The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[4][5][6] The primary signaling pathways involve the coupling to Gq and G13 proteins.[4]
-
Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][7][8]
-
G12/13 Pathway: Coupling to G12/13 activates the small GTPase RhoA, which subsequently activates Rho-associated kinase (ROCK). This pathway is crucial for the sensitization of the contractile apparatus to Ca2+ and mediates cellular processes like platelet shape change and smooth muscle contraction.[3][7][9]
These signaling events culminate in a variety of physiological responses, most notably platelet aggregation and smooth muscle contraction.[2][10]
Quantitative Data Presentation
The following tables summarize the quantitative data on the biological activity of U-46619 from various in vitro and in vivo studies.
Table 1: In Vitro Potency of U-46619 in Various Assays
| Assay Type | Tissue/Cell Type | Species | Parameter | Value | Reference |
| TP Receptor Agonism | - | - | EC50 | 0.035 µM | [1] |
| Platelet Shape Change | Human Platelets | Human | EC50 | 0.013 µM | [3] |
| Platelet Aggregation | Human Platelets | Human | EC50 | 0.58 µM | [3] |
| Serotonin Release | Human Platelets | Human | EC50 | 0.536 µM | [11] |
| Fibrinogen Receptor Binding | Human Platelets | Human | EC50 | 0.53 µM | [11] |
| Myosin Light Chain Phosphorylation | Human Platelets | Human | EC50 | 0.057 µM | [11] |
| 45Ca2+ Efflux | Cultured Vascular Smooth Muscle Cells | Human | EC50 | 398 ± 26 nM | [12] |
| Bronchoconstriction (Small Airways) | Precision-Cut Lung Slices | Rat | EC50 | 6.9 nM | [13] |
| Bronchoconstriction (Large Airways) | Precision-Cut Lung Slices | Rat | EC50 | 66 nM | [13] |
| Vasoconstriction | Human Subcutaneous Resistance Arteries | Human | Log EC50 | -7.79 ± 0.16 M (16 nM) | [14] |
| Receptor Binding ([3H]U-46619) | Pig Aorta Smooth Muscle Membranes | Pig | KD | 42 - 68 nM | [15] |
| Receptor Binding ([3H]U-46619) | Pig Aorta Smooth Muscle Membranes | Pig | Bmax | 87.8 fmol/mg protein | [15] |
Table 2: In Vivo Effects of U-46619
| Effect | Species | Dose | Route of Administration | Observation | Reference |
| Increase in Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 5 µg/kg | Intravenous (i.v.) | Significant increase in mean arterial blood pressure | [3] |
| Pial Arteriole Vasoconstriction | Rabbits | 10-11 to 10-6 M | Topical | Dose-dependent vasoconstriction (max 9.7 ± 1.3%) | [16] |
| Pial Arteriole Vasoconstriction | Rats | 10-11 to 10-6 M | Topical | Dose-dependent vasoconstriction (max 14.0 ± 0.5%) | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of TP receptor agonists like U-46619.
Platelet Aggregation Assay
This assay measures the ability of a compound to induce platelet aggregation in vitro, a primary function mediated by TP receptors.
Protocol:
-
Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used to set the 100% aggregation baseline.
-
Assay Procedure:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a glass aggregometer cuvette with a magnetic stir bar.
-
Incubate the cuvette at 37°C for 5 minutes in the heating block of a lumi-aggregometer.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
Add the test compound (U-46619 Glycine (B1666218) methyl ester) at various concentrations to the cuvette.
-
Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration and construct a concentration-response curve to calculate the EC50 value.[4]
Vasoconstriction Assay (Wire Myography)
This ex vivo assay assesses the contractile effect of a compound on isolated blood vessels.
Protocol:
-
Tissue Preparation: Isolate blood vessels (e.g., rat aorta, human subcutaneous arteries) and cut them into small rings (2-3 mm in length).
-
Mounting: Mount the arterial rings in a wire myograph chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the vessels to equilibrate for 60-90 minutes under a standardized resting tension.
-
Viability Test: Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability. Wash the vessels and allow them to return to baseline tension.
-
Concentration-Response Curve: Add the test compound cumulatively to the myograph chamber in increasing concentrations (e.g., from 1 nM to 10 µM).
-
Data Analysis: Record the isometric tension generated at each concentration and plot a concentration-response curve to determine the EC50 and maximum contractile response.[5]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells expressing the TP receptor, or vascular smooth muscle cells) in appropriate media.
-
Cell Plating: Seed the cells into a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the cells, wash once, and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Wash: Gently wash the cells two to three times with a physiological salt solution to remove extracellular dye.
-
Assay Procedure:
-
Place the plate into a fluorescence plate reader with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the test compound at various concentrations into the wells.
-
Immediately record the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in [Ca2+]i.
-
-
Data Analysis: Determine the peak fluorescence response for each concentration and generate a concentration-response curve to calculate the EC50.[2][4][17]
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different effects of two thromboxane A2/prostaglandin H2 receptor ligands, U46619 and S-145, on rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced /sup 45/calcium efflux (Journal Article) | OSTI.GOV [osti.gov]
- 13. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reprocell.com [reprocell.com]
- 15. Characterization of [3H]U46619 binding in pig aorta smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. U-46619, a selective thromboxane A2 mimetic, inhibits the release of endogenous noradrenaline from the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Investigating the Effect of Glycine Methyl Ester on U-46619-Induced Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and a potent thromboxane (B8750289) A2 (TXA2) receptor agonist.[1][2] In platelet research, it is widely used to induce platelet activation and aggregation in vitro and in vivo.[3] U-46619 mimics the action of TXA2 by binding to the thromboxane prostanoid (TP) receptor, a G-protein coupled receptor, which primarily couples to Gq.[3] This activation initiates a signaling cascade leading to an increase in intracellular calcium, platelet shape change, and aggregation.[3][4]
Glycine (B1666218), a non-essential amino acid, has been demonstrated to be an inhibitor of platelet aggregation.[5][6][7] Studies have shown that glycine reduces platelet aggregation induced by agonists such as ADP and collagen in a dose-dependent manner.[5][6] The proposed mechanism involves the activation of glycine-gated chloride channels on the platelet membrane, leading to chloride influx and membrane hyperpolarization.[5][6] This hyperpolarization subsequently blunts the increase in intracellular calcium concentration that is essential for platelet activation.[5][6]
This document provides a detailed experimental protocol to investigate the potential inhibitory effect of glycine methyl ester on U-46619-induced platelet aggregation. It is hypothesized that glycine methyl ester, as a derivative of glycine, may be hydrolyzed to glycine in the experimental setting and exhibit similar anti-aggregation properties.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of U-46619-induced platelet aggregation, the proposed inhibitory mechanism of glycine, and the experimental workflow.
Experimental Protocols
| Reagent | Supplier | Catalog No. | Storage |
| U-46619 | Abcam | ab144540 | -20°C |
| Glycine Methyl Ester HCl | Sigma-Aldrich | G1501 | Room Temp |
| Acid-Citrate-Dextrose (ACD) | Sigma-Aldrich | C3821 | 2-8°C |
| Prostaglandin E1 (PGE1) | Cayman Chemical | 13010 | -20°C |
| Apyrase | Sigma-Aldrich | A6535 | -20°C |
| Tyrode's Buffer (modified) | In-house prep | N/A | 2-8°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |
Preparation of Stock Solutions:
-
U-46619 (1 mM): Dissolve in DMSO. Store in aliquots at -20°C.
-
Glycine Methyl Ester (100 mM): Dissolve in distilled water. Prepare fresh on the day of the experiment.
-
PGE1 (1 mM): Dissolve in absolute ethanol. Store in aliquots at -20°C.
-
Apyrase (100 U/mL): Dissolve in Tyrode's buffer. Store in aliquots at -20°C.
-
Blood Collection: Draw human venous blood from healthy, consenting donors who have not taken any platelet-affecting medication (e.g., aspirin) for at least 10 days.[8] Collect blood into tubes containing Acid-Citrate-Dextrose (ACD) solution (1 volume of ACD for every 6 volumes of blood).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 20 minutes at room temperature with the brake off. Carefully collect the upper platelet-rich plasma (PRP) layer.
-
Platelet Pelleting: To the PRP, add PGE1 to a final concentration of 1 µM and apyrase to a final concentration of 2 U/mL to prevent platelet activation during processing. Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.
-
Washing: Discard the supernatant (platelet-poor plasma). Gently resuspend the platelet pellet in modified Tyrode's buffer containing 1 µM PGE1 and 2 U/mL apyrase. Repeat the centrifugation at 800 x g for 15 minutes.
-
Final Resuspension: Discard the supernatant and resuspend the platelet pellet in modified Tyrode's buffer without PGE1 or apyrase.
-
Platelet Count Adjustment: Allow the platelets to rest for 30 minutes at 37°C. Determine the platelet count using a hematology analyzer and adjust the concentration to 3 x 10⁸ platelets/mL with modified Tyrode's buffer.
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up for at least 30 minutes. Set the temperature to 37°C.
-
Blanking: Pipette 450 µL of the adjusted washed platelet suspension into a cuvette with a stir bar. Place the cuvette in the blanking channel of the aggregometer and set the baseline to 100% light transmission.
-
Incubation with Inhibitor: In a separate cuvette, add 450 µL of the washed platelet suspension. Add 50 µL of glycine methyl ester solution to achieve the desired final concentration (e.g., 1, 3, 10 mM) or vehicle (distilled water) for the control.[5][9] Incubate for 10 minutes at 37°C in the heating block of the aggregometer.[9]
-
Induction of Aggregation: Place the cuvette in the sample channel of the aggregometer and start recording. After establishing a stable baseline for 1 minute, add U-46619 to a final concentration of 1 µM to induce aggregation.[10][11][12]
-
Data Recording: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the extent of platelet aggregation.
-
Data Analysis: Measure the maximal aggregation percentage for each condition.
Data Presentation
The results of the experiment can be summarized in the following tables.
Table 1: Reagent Concentrations for Platelet Aggregation Assay
| Reagent | Stock Concentration | Volume to Add (µL) | Final Concentration |
| Washed Platelets | 3 x 10⁸/mL | 450 | 2.7 x 10⁸/mL |
| Glycine Methyl Ester | 10 mM, 30 mM, 100 mM | 50 | 1 mM, 3 mM, 10 mM |
| Vehicle (d H₂O) | N/A | 50 | N/A |
| U-46619 | 10 µM | 5 | 1 µM |
Table 2: Example Data Table for U-46619-Induced Platelet Aggregation
| Condition | n | Max Aggregation (%) | Inhibition (%) |
| Vehicle + U-46619 (1 µM) | 6 | Mean ± SEM | 0 |
| 1 mM GME + U-46619 (1 µM) | 6 | Mean ± SEM | Calculated |
| 3 mM GME + U-46619 (1 µM) | 6 | Mean ± SEM | Calculated |
| 10 mM GME + U-46619 (1 µM) | 6 | Mean ± SEM | Calculated |
GME: Glycine Methyl Ester
Conclusion
This protocol provides a comprehensive framework for investigating the effects of glycine methyl ester on platelet aggregation induced by the TXA2 analog, U-46619. Based on previous findings with glycine, it is anticipated that glycine methyl ester will inhibit U-46619-induced platelet aggregation in a dose-dependent manner.[5][6] The confirmation of this hypothesis could provide valuable insights into the role of glycine and its derivatives in modulating platelet function and may have implications for the development of novel anti-thrombotic therapies. The use of a lumi-aggregometer could further extend these studies by simultaneously measuring ATP secretion, providing deeper insights into the inhibitory mechanism.[11][12]
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 4. Prostaglandin endoperoxide/thromboxane A2 receptor desensitization. Cross-talk with adenylate cyclase in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine reduces platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine reduces platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for U-46619 Stock Solution Preparation
Introduction
U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1][2] It functions as a potent and selective agonist for the thromboxane (B8750289) A2 (TP) receptor, mimicking the biological effects of thromboxane A2 (TXA2).[3][4] Activation of the G-protein-coupled TP receptor by U-46619 initiates downstream signaling cascades, including the activation of phospholipase C and RhoA, leading to physiological responses such as platelet aggregation, vasoconstriction, and smooth muscle contraction.[3][5] Due to its stability compared to the highly labile TXA2, U-46619 is a widely used tool in research to study TXA2-mediated signaling pathways and their physiological and pathophysiological roles.
These application notes provide a detailed protocol for the preparation of U-46619 stock solutions for use in various in vitro and in vivo experimental settings.
Chemical Properties and Solubility
U-46619 is commonly supplied as a solution in methyl acetate (B1210297).[1][2] It is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF), with a solubility of approximately 100 mg/mL.[1][2][6] However, it is only sparingly soluble in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1][2][6] For experiments requiring aqueous solutions, it is recommended to first dissolve U-46619 in an organic solvent and then dilute it with the aqueous buffer of choice.[1][5]
Storage and Stability
For long-term storage, U-46619, particularly when supplied in methyl acetate, should be stored at -20°C, where it is stable for at least two years.[1] Stock solutions prepared in organic solvents like DMSO or ethanol should also be stored at -20°C for several months or at -80°C for extended stability.[5][7] It is important to note that aqueous solutions of U-46619 are not stable and should be prepared fresh for each experiment; storing aqueous solutions for more than a day is not recommended.[1][6]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₁H₃₄O₄ |
| Molecular Weight | 350.5 g/mol |
| Purity | ≥98%[1][4] |
| Solubility in DMSO | ~100 mg/mL[1][2][6] |
| Solubility in Ethanol | ~100 mg/mL[4][6] |
| Solubility in DMF | ~100 mg/mL[2] |
| Solubility in PBS (pH 7.2) | ~1 mg/mL[1][2][6] |
| Storage Temperature | -20°C[1][6] |
| Stability | ≥ 2 years in methyl acetate at -20°C[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Organic Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of U-46619 in DMSO, starting from a commercial preparation supplied in methyl acetate.
Materials:
-
U-46619 in methyl acetate (e.g., 10 mg/mL)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
A gentle stream of inert gas (e.g., nitrogen or argon)
-
Pipettes and sterile tips
Procedure:
-
Aliquot the Commercial Solution: In a fume hood, carefully transfer a desired volume of the U-46619/methyl acetate solution to a sterile glass vial. For example, to prepare 1 mg of U-46619, transfer 100 µL of a 10 mg/mL solution.
-
Evaporate the Methyl Acetate: Under a gentle stream of nitrogen or argon, evaporate the methyl acetate until a thin film or pale yellow oil of U-46619 remains at the bottom of the vial.[1] This step should be performed carefully to avoid splashing the compound.
-
Reconstitute in DMSO: Immediately add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration. To prepare a 10 mM stock solution from 1 mg of U-46619 (MW: 350.5 g/mol ):
-
Volume of DMSO = (Mass of U-46619 / Molecular Weight) / Desired Concentration
-
Volume of DMSO = (0.001 g / 350.5 g/mol ) / 0.010 mol/L = 0.000285 L = 285 µL
-
-
Ensure Complete Dissolution: Vortex the solution gently or sonicate briefly in an ultrasonic bath to ensure the U-46619 is completely dissolved.[7]
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes or amber vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the dilution of the organic stock solution into an aqueous buffer for immediate use in experiments.
Materials:
-
U-46619 high-concentration organic stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw the Stock Solution: Remove one aliquot of the U-46619 organic stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental buffer. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
(V1)(10 mM) = (1000 µL)(10 µM)
-
V1 = 1 µL
-
-
Prepare Working Solution: Add the calculated volume of the stock solution to the appropriate volume of the aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing gently to prevent precipitation of the compound.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of U-46619.[1][6]
Visualizations
Caption: Workflow for preparing U-46619 stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzo Life Sciences U-46619, (1mg), CAS Number: 56985-40-1, Quantity: Each | Fisher Scientific [fishersci.com]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols for U-46619 and Glycine Methyl Ester in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH₂ and a potent thromboxane (B8750289) A₂ (TXA₂) receptor agonist.[1] It is widely utilized in pharmacological research to mimic the effects of TXA₂ and investigate its role in various physiological and pathophysiological processes.[1] One of its primary applications is in the study of smooth muscle physiology, where it reliably induces contraction in a variety of tissues, including vascular, airway, and gastrointestinal smooth muscle.[1][2] Glycine (B1666218), an amino acid, has been shown to have effects on smooth muscle, including inducing relaxation in airway smooth muscle through glycine receptors.[3] Glycine methyl ester, a derivative of glycine, is a more lipophilic form that can be used in physiological assays.
These application notes provide detailed protocols for utilizing U-46619 to induce smooth muscle contraction and for investigating the potential modulatory effects of glycine methyl ester on this contraction.
Mechanism of Action
U-46619: U-46619 exerts its effects by binding to and activating the thromboxane A₂ receptor (TP receptor), a G-protein coupled receptor.[1] Activation of the TP receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and sensitization of the contractile apparatus to Ca²⁺, ultimately resulting in smooth muscle contraction.[1][3][4] The signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] Additionally, the RhoA/Rho-kinase (ROCK) pathway is activated, which inhibits myosin light chain phosphatase, leading to increased myosin light chain phosphorylation and sustained contraction.[3]
Glycine Methyl Ester: Glycine acts as a neurotransmitter and can induce relaxation in certain smooth muscles, such as airway smooth muscle, by activating glycine receptors (GlyR), which are ligand-gated chloride channels.[3] The resulting influx of chloride ions leads to hyperpolarization of the cell membrane, making contraction less likely. The role of glycine and its esters in vascular and other types of smooth muscle is less characterized but may involve similar mechanisms.
Data Presentation: U-46619 Concentrations for Smooth Muscle Contraction
The following table summarizes the half-maximal effective concentration (EC₅₀) values of U-46619 for inducing contraction in various smooth muscle preparations. These values demonstrate the potent contractile effect of U-46619 and can serve as a guide for determining the appropriate concentration range for your experiments.
| Tissue Type | Species | Preparation | EC₅₀ (nM) |
| Vascular Smooth Muscle | Human | Penile Resistance Arteries | 6.2 ± 2.2 |
| Human | Corpus Cavernosum | 8.3 ± 2.8 | |
| Rat | Aorta | ~50 | |
| Rat | Small Mesenteric Arteries | ~10 | |
| Human | Saphenous Vein | 3.7 | |
| Airway Smooth Muscle | Human | Bronchial Smooth Muscle | Not specified |
| Gastrointestinal Smooth Muscle | Guinea Pig | Ileum | Weak or inactive |
Note: EC₅₀ values can vary depending on the specific experimental conditions, tissue preparation, and species. It is recommended to perform a concentration-response curve to determine the optimal U-46619 concentration for your specific model.
Experimental Protocols
Protocol 1: Organ Bath Assay for Smooth Muscle Contraction
This protocol is suitable for larger smooth muscle preparations, such as aortic rings or tracheal strips.[5][6][7][8][9]
Materials:
-
Isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
U-46619 stock solution
-
Glycine methyl ester hydrochloride stock solution
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue in cold Krebs-Henseleit solution. For vascular rings, carefully remove surrounding connective tissue and cut the vessel into rings of 2-4 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a fine wire if required.[1]
-
Mounting the Tissue: Suspend each tissue preparation in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.[5]
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams for rat aorta). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[6]
-
Viability Check: To assess tissue viability, induce a contraction with a high concentration of potassium chloride (KCl), typically 60-80 mM. A robust and sustained contraction indicates healthy tissue. Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension.[1][5]
-
U-46619-Induced Contraction:
-
Once a stable baseline is achieved, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 1 µM).[1]
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
Record the contractile force continuously.
-
-
Investigating the Effect of Glycine Methyl Ester:
-
Pre-incubation: To study the inhibitory effect of glycine methyl ester, pre-incubate the tissue with a desired concentration of glycine methyl ester for a specific period (e.g., 20-30 minutes) before constructing the U-46619 concentration-response curve.
-
Relaxation of Pre-contracted Tissue: To assess the relaxant effect, first induce a stable contraction with a submaximal concentration of U-46619 (e.g., EC₅₀ or EC₈₀). Once the contraction is stable, add increasing concentrations of glycine methyl ester to the bath to observe any relaxation.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl or the maximal response to U-46619.
-
Plot the concentration of U-46619 against the contractile response to generate a concentration-response curve.
-
Calculate the EC₅₀ value using non-linear regression analysis.
-
Protocol 2: Wire Myograph Assay for Small Arteries
This protocol is suitable for smaller resistance arteries.[1]
Materials:
-
Same as Protocol 1, but with a wire myograph system.
-
Fine tungsten wires (e.g., 25-40 µm diameter).
Procedure:
-
Tissue Preparation: Dissect small arteries (e.g., mesenteric or cerebral arteries) in cold Krebs-Henseleit solution under a dissection microscope. Cut the artery into 2 mm segments.
-
Mounting the Tissue: Thread two tungsten wires through the lumen of the arterial segment. Mount the wires on the jaws of the wire myograph. One jaw is attached to a micrometer for stretching the vessel, and the other is connected to a force transducer.
-
Normalization and Equilibration: Stretch the vessel to a predetermined internal circumference based on its passive length-tension relationship. Allow the tissue to equilibrate as described in Protocol 1.
-
Experimental Procedure: Follow steps 4-7 from Protocol 1.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the U-46619 signaling pathway in smooth muscle contraction and a typical experimental workflow for an organ bath assay.
Caption: U-46619 Signaling Pathway in Smooth Muscle Contraction.
Caption: Experimental Workflow for Smooth Muscle Contraction Assay.
References
- 1. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-mediated mitogenic effect of thromboxane A2 in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel expression of a functional glycine receptor chloride channel that attenuates contraction in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of glycine on recovery of bladder smooth muscle contractility after acute urinary retention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel expression of a functional glycine receptor chloride channel that attenuates contraction in airway smooth muscle | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
- 7. Pre-contraction with the thromboxane-mimetic U46619 enhances P2X receptor-mediated contractions in isolated porcine splenic artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for U-46619 Glycine Methyl Ester in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing U-46619, a potent and stable thromboxane (B8750289) A2 (TXA2) receptor agonist, in isolated organ bath experiments. This document outlines the mechanism of action, experimental protocols, and expected outcomes, with a focus on smooth muscle contraction assays.
U-46619 is a synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1] It serves as a selective agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor.[1][2] Its stability and potent activity make it an invaluable tool for investigating the physiological and pathophysiological roles of the TXA2 pathway in various tissues. In isolated organ bath systems, U-46619 is widely used to induce contraction in smooth muscle preparations, such as vascular rings, airway tissues, and gastrointestinal segments.[3][4]
Mechanism of Action
U-46619 mimics the effects of the endogenous ligand TXA2 by binding to and activating TP receptors.[1][5] This activation initiates a downstream signaling cascade primarily through Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium ([Ca2+]i).[6][8] The elevated [Ca2+]i, along with DAG-mediated activation of protein kinase C (PKC), contributes to the phosphorylation of myosin light chain, leading to smooth muscle contraction.[7] Additionally, the signaling pathway can involve the activation of RhoA and its downstream effector Rho-kinase, which increases the calcium sensitivity of the contractile machinery.[9] U-46619-induced contraction can also be mediated by the influx of extracellular calcium through voltage-operated and store-operated calcium channels.[6][7][8]
Data Presentation
The following table summarizes the half-maximal effective concentration (EC50) values of U-46619 in inducing contractile responses in various isolated tissue preparations. These values demonstrate the high potency of U-46619.
| Tissue/Cell Type | Species | EC50 (µM) | Reference |
| Platelet Shape Change | Human | 0.035 | [2][5] |
| Myosin Light Chain Phosphorylation (Platelets) | Human | 0.057 | [2] |
| Fibrinogen Receptor Binding (Platelets) | Human | 0.53 | [2] |
| Serotonin Release (Platelets) | Human | 0.536 | [2] |
| Platelet Aggregation | Human | 1.31 | [2] |
| Platelet Aggregation | Rabbit | 0.58 | [9] |
| Platelet Shape Change | Rabbit | 0.013 | [9] |
Experimental Protocols
Protocol 1: Isolated Vascular Ring Preparation and Contraction Assay
This protocol details the methodology for assessing the contractile response of isolated arterial rings to U-46619 using an organ bath system.[3][10]
Materials:
-
U-46619 stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
-
Dissection microscope, forceps, and scissors
-
Suture material (e.g., 4-0 silk)
-
Animal model (e.g., Wistar rat)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal in accordance with institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta or mesenteric artery) and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in length. For endothelium-denuded preparations, gently rub the intimal surface with a fine wire or forceps.
-
-
Mounting the Tissue:
-
Suspend each arterial ring between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution.
-
One hook is fixed to a stationary support, and the other is connected to an isometric force transducer.[3]
-
-
Equilibration:
-
Maintain the organ bath at 37°C and continuously aerate with carbogen gas.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta).
-
Wash the tissues with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes during equilibration.[3]
-
-
Viability and Reference Contraction:
-
After equilibration, assess tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl), typically 60-80 mM. A sustained contraction indicates healthy tissue.
-
Wash the tissue repeatedly with Krebs-Henseleit solution to allow it to return to the baseline resting tension.[11]
-
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic or semi-logarithmic steps (e.g., from 1 nM to 1 µM).
-
Allow the contractile response to reach a stable plateau at each concentration before adding the next.[3]
-
Record the isometric tension continuously using a data acquisition system.
-
Data Analysis:
-
Express the contractile response to each concentration of U-46619 as a percentage of the maximal contraction induced by KCl.
-
Plot the logarithm of the U-46619 concentration against the response to generate a concentration-response curve.
-
Calculate the EC50 value and the maximum response (Emax) from the curve using appropriate pharmacological software.
Visualizations
Caption: Signaling pathway of U-46619-induced smooth muscle contraction.
Caption: Experimental workflow for an isolated organ bath experiment.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 6. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Isolated organ/tissue test – organ bath [panlab.com]
- 11. benchchem.com [benchchem.com]
Protocol for studying in vitro effects of U-46619 Glycine methyl ester
Application Notes: In Vitro Effects of U-46619 Glycine (B1666218) Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and functions as a potent thromboxane (B8750289) A2 (TXA2) receptor agonist.[1] It is widely used in research to mimic the physiological and pathological effects of TXA2, which include platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] U-46619 Glycine methyl ester is a derivative of U-46619, modified at the C-1 position.[2] This modification may alter its binding properties, lipophilicity, and pharmacokinetic profile, potentially serving as a lipophilic prodrug.[2] While there are no specific published reports on the biological activity of the glycine methyl ester derivative, the following protocols are based on the well-characterized effects of U-46619 and can be adapted to study this analog.[2] The primary mechanism of action involves the activation of the G-protein coupled thromboxane A2 receptor (TP receptor), which leads to downstream signaling cascades involving Gαq/11 and Gα12/13 proteins.[3][4]
Data Presentation: Effective Concentrations of U-46619
The following tables summarize the effective concentrations (EC₅₀) of the parent compound, U-46619, in various in vitro assays. These values can serve as a starting point for designing dose-response experiments for this compound, though optimization will be necessary.
Table 1: Effective Concentrations of U-46619 in Human Platelet Function Assays
| Parameter | EC₅₀ (µM) | Concentration Range Tested |
| Platelet Shape Change | 0.013 - 0.035 | 1 nM - 10 µM |
| Myosin Light Chain Phosphorylation | 0.057 | Not Specified |
| Fibrinogen Receptor Binding | 0.53 | Not Specified |
| Serotonin Release | 0.536 | Not Specified |
| Platelet Aggregation | 0.58 - 1.31 | 1 nM - 10 µM |
Data compiled from multiple sources.[5][6][7][8]
Table 2: Effective Concentrations of U-46619 in Vasoconstriction Assays
| Tissue Type | Species | Preparation | EC₅₀ (nM) |
| Penile Resistance Arteries | Human | Wire Myograph | 6.2 ± 2.2 |
| Corpus Cavernosum | Human | Wire Myograph | 8.3 ± 2.8 |
| Small Mesenteric Arteries | Rat | Wire Myograph | ~10 |
| Aorta | Rat | Organ Bath | ~50 |
Data compiled from a study on smooth muscle contraction.[9]
Signaling Pathway and Experimental Workflow
Caption: Canonical signaling pathways activated by U-46619.
Caption: A generalized workflow for studying in vitro effects.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the increase in cytosolic free calcium ([Ca²⁺]i) following TP receptor activation, a key event in the Gq signaling pathway.[3][10]
Materials:
-
Cells expressing TP receptors (e.g., Vascular Smooth Muscle Cells, HEK293 cells transfected with the TP receptor).
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127 (for aiding dye solubilization).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fluorescence plate reader with an automated injection system.
Procedure:
-
Cell Culture: Seed cells onto black-walled, clear-bottom 96-well plates and grow to 90-100% confluence.[10]
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in the physiological salt solution.
-
Remove the culture medium, wash cells once with the salt solution, and add 100 µL of the dye-loading buffer to each well.[10]
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[6][10]
-
-
Wash: Gently wash the cells two to three times with the salt solution to remove extracellular dye.[10] Leave 100 µL of solution in each well.
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the salt solution at 2x the final desired concentration.
-
Place the plate into the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for a short period (e.g., 30 seconds).
-
Program the instrument to inject 100 µL of the U-46619 dilutions into the wells.[6]
-
Immediately begin recording the change in fluorescence intensity over time (e.g., for 2-5 minutes). The increase in fluorescence corresponds to a rise in [Ca²⁺]i.[10]
-
-
Data Analysis: Quantify the peak fluorescence response relative to the baseline for each concentration. Plot a concentration-response curve to calculate the EC₅₀.
Protocol 2: RhoA Activation Assay (Pull-Down)
This assay selectively isolates and quantifies the active, GTP-bound form of RhoA, a key downstream effector of the Gα12/13 pathway.[5]
Materials:
-
Cell line of interest (e.g., PC-3 prostate cancer cells, vascular smooth muscle cells).[11]
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads).
-
Lysis/Wash Buffer (provided in kit).
-
Protease and phosphatase inhibitor cocktails.
-
This compound.
-
Anti-RhoA primary antibody.
-
Appropriate HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blot equipment.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluence. Serum-starve cells for 2-4 hours if necessary to reduce baseline RhoA activity.
-
Treat cells with this compound at the desired concentration and time points (e.g., 300 nM for 5-15 minutes).[11] Include a vehicle-treated control.
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay). Normalize all samples to the same protein concentration.
-
Pull-Down of Active RhoA:
-
To 500-1000 µg of protein lysate, add Rhotekin-RBD agarose (B213101) beads as per the manufacturer's instructions.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation and wash them 3-4 times with Lysis/Wash Buffer.
-
-
Western Blot Analysis:
-
Resuspend the final bead pellet in 2x SDS-PAGE sample buffer and boil for 5 minutes.
-
Load the supernatant onto an SDS-PAGE gel, alongside a sample of the total cell lysate (input control).
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-RhoA primary antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. Increased signal in the pull-down lane relative to the control indicates RhoA activation.
-
Protocol 3: Vasoconstriction Assay (Wire Myography)
This ex vivo assay assesses the contractile effect of this compound on isolated small blood vessels, a gold-standard method for studying vascular tone.[9][13]
Materials:
-
Small arteries (e.g., mesenteric, cerebral, or subcutaneous resistance arteries) dissected from an appropriate animal model or human tissue.[13][14]
-
Wire myograph system with a force transducer.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Carbogen gas (95% O₂, 5% CO₂).
-
Potassium chloride (KCl) solution for viability testing.
-
This compound.
Procedure:
-
Tissue Preparation: Dissect small arteries in cold Krebs-Henseleit solution under a microscope. Cut the artery into 2 mm segments.[9]
-
Mounting: Carefully thread two fine tungsten wires through the lumen of the arterial segment and mount it on the jaws of the wire myograph.[9]
-
Equilibration: Submerge the mounted vessel in a chamber with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen. Allow the vessel to equilibrate for 60 minutes under a standardized resting tension.[9][10]
-
Viability Test: Contract the vessel with a high-potassium solution (e.g., 60 mM KCl) to ensure its viability. A strong contraction indicates a healthy vessel. Wash the vessel and allow it to return to baseline tension.[9][10]
-
Concentration-Response Curve:
-
Once the baseline tension is stable, add this compound to the chamber in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).[10]
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
Normalize the contraction data to the maximum response induced by KCl.
-
Plot the concentration-response curve and use non-linear regression to determine the EC₅₀ and maximum effect (Emax).[10]
-
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. reprocell.com [reprocell.com]
- 14. reprocell.com [reprocell.com]
Application of U-46619, a Thromboxane A2 Analogue, in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and functions as a potent thromboxane (B8750289) A2 (TXA2) receptor agonist.[1] In the field of thrombosis research, U-46619 is an invaluable tool for investigating the mechanisms of platelet activation, aggregation, and vasoconstriction, which are pivotal events in thrombus formation.[2][3] Its stability in aqueous solutions, compared to the ephemeral nature of endogenous TXA2, allows for controlled and reproducible in vitro and in vivo experimental setups.[1]
This document provides detailed application notes and protocols for the use of U-46619 in common thrombosis-related assays. While the user inquired about U-46619 Glycine methyl ester, it is important to note that this is a derivative of U-46619 with a modification at the C-1 position.[2] This modification may alter its binding properties and pharmacokinetic profile, potentially serving as a lipophilic prodrug.[2][4] However, there is a lack of published reports on the specific biological activity of this compound.[2] Therefore, the following information is based on the extensive research conducted with the parent compound, U-46619.
Mechanism of Action
U-46619 selectively binds to and activates the thromboxane A2 (TP) receptor, a G-protein coupled receptor.[5] This activation triggers a cascade of intracellular signaling events, primarily through Gαq and Gα12/13 proteins, leading to platelet shape change, degranulation, and aggregation, as well as smooth muscle contraction.[3][5]
Data Presentation
The following table summarizes the quantitative data for U-46619 in various in vitro functional assays, providing a reference for its potency and effective concentrations.
| Parameter | Species/System | EC50 | Concentration Range | Reference |
| Platelet Aggregation | Human Platelet-Rich Plasma | 0.58 µM - 1.31 µM | 1 nM - 10 µM | [6] |
| Platelet Shape Change | Human Platelets | 13 nM - 35 nM | 1 nM - 10 µM | [6][7] |
| Serotonin Release | Human Platelets | 0.536 µM | Not Specified | [6] |
| Fibrinogen Receptor Binding | Human Platelets | 0.53 µM | Not Specified | [6] |
| Myosin Light Chain Phosphorylation | Human Platelets | 57 nM | Not Specified | [6] |
| TP Receptor Agonism | Recombinant TP Receptor | 35 nM | Not Specified | [3] |
| Vasoconstriction (Pial Arterioles) | Rabbit | - | 10⁻¹¹ to 10⁻⁶ M | [7] |
| Vasoconstriction (Pial Arterioles) | Rat | - | 10⁻¹¹ to 10⁻⁶ M | [7] |
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the use of U-46619 to induce platelet aggregation in human platelet-rich plasma (PRP), a standard method for assessing platelet function.
Materials:
-
U-46619
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution
-
Phosphate-buffered saline (PBS)
-
Human whole blood from healthy, consenting donors
-
3.2% Sodium citrate (B86180) (anticoagulant)
-
Light Transmission Aggregometer and cuvettes with stir bars
Procedure:
-
Preparation of U-46619 Stock Solution: Prepare a 10 mM stock solution of U-46619 in anhydrous DMSO or ethanol. Aliquot and store at -80°C for up to six months.[8]
-
Preparation of Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in PBS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).[6]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human venous blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.[4]
-
Carefully transfer the upper PRP layer to a new tube.
-
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 2000 x g for 10-15 minutes to obtain PPP.[8]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using PPP if necessary.[4]
-
Aggregation Measurement:
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[8]
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.[4]
-
Incubate the cuvette at 37°C for 5 minutes in the heating block of the aggregometer.[4]
-
Add 50 µL of the U-46619 working solution to the PRP to initiate aggregation.[4]
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.[4]
-
-
Data Analysis: Determine the maximum percentage of aggregation for each U-46619 concentration and calculate the EC50 value from the resulting concentration-response curve.[4]
In Vivo Vasoconstriction Assay (Rat Pial Arterioles)
This protocol describes an in vivo model to assess the vasoconstrictive effects of U-46619 on cerebral microcirculation.
Materials:
-
U-46619
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetized rats
-
Microscope with a closed cranial window setup
Procedure:
-
Animal Preparation: Anesthetize the rats according to approved institutional protocols.
-
Cranial Window Preparation: Prepare a closed cranial window to visualize the pial microcirculation.
-
Preparation of U-46619 Solution: Dissolve U-46619 in aCSF to achieve the desired final concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M).[7]
-
Baseline Measurement: Measure the baseline diameter of the pial arterioles.[7]
-
Topical Application of U-46619: Topically apply the U-46619 solutions to the cranial window in a dose-dependent manner.[7]
-
Measurement of Vasoconstriction: Measure the diameter of the pial arterioles after the application of each concentration of U-46619.[7]
-
Data Analysis: Express the change in arteriole diameter as a percentage of the baseline diameter to determine the dose-dependent vasoconstriction.[7]
Visualizations
Signaling Pathways
Caption: U-46619 signaling pathway in platelets.
Experimental Workflow
Caption: Workflow for in vitro platelet aggregation assay.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Using U-46619 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and acts as a potent thromboxane (B8750289) A2 (TP) receptor agonist.[1][2] It is widely used in research to mimic the effects of the endogenous ligand, thromboxane A2 (TXA2), which is highly unstable.[3][4] U-46619 potently stimulates TP receptor-mediated responses, including platelet aggregation, smooth muscle contraction, and vasoconstriction.[1][3] The TP receptor is a G-protein-coupled receptor (GPCR) that signals through multiple G protein families, primarily Gαq and Gα12/13, to elicit a range of cellular responses.[5][6][7] This document provides detailed application notes and protocols for utilizing U-46619 and its derivatives, such as U-46619 Glycine methyl ester, in various cell-based assays to investigate TP receptor signaling and function. While specific pharmacological data for this compound is not widely available, the following protocols provide a robust framework for its characterization.
Mechanism of Action and Signaling Pathways
U-46619 binds to and activates the TP receptor, initiating downstream signaling cascades. The primary signaling pathways activated by the TP receptor are:
-
Gαq/Phospholipase C (PLC) Pathway: Activation of Gαq leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates Protein Kinase C (PKC).[6][8]
-
Gα12/13/RhoA Pathway: The TP receptor also couples to Gα12/13, which activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, leading to cell shape change and smooth muscle contraction.[9][10]
-
Other Signaling Pathways: Studies have also implicated the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38MAPK and ERK1/2, in the cellular responses to U-46619.[6][9]
U-46619 Signaling Pathway Diagram
Caption: U-46619 signaling cascade via the TP receptor.
Quantitative Data Summary
The following table summarizes the effective concentrations (EC50) of U-46619 in various in vitro assays, providing a baseline for comparison when evaluating analogs like this compound.
| Assay Type | Species/Cell Line | EC50 Value | Reference(s) |
| Platelet Aggregation | Human Platelets | 0.58 µM - 1.31 µM | [6][9][11] |
| Platelet Shape Change | Human Platelets | 0.013 µM - 0.035 µM | [6][9][11] |
| Serotonin Release | Human Platelets | 0.536 µM | [11][12] |
| Fibrinogen Receptor Binding | Human Platelets | 0.53 µM | [11][12] |
| Myosin Light Chain Phosphorylation | Human Platelets | 0.057 µM | [11][13] |
| Bronchoconstriction (Small Airways) | Rat Lung Slices | 6.9 nM | [14] |
| Bronchoconstriction (Large Airways) | Rat Lung Slices | 66 nM | [14] |
| Vasoconstriction | Porcine Coronary Arteries | 12 - 36 nM | [15] |
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to characterize the activity of TP receptor agonists.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following TP receptor activation.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing the human TP receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplate
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescent plate reader with an injection system
Protocol:
-
Cell Seeding: Seed HEK293-TP cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer by dissolving the calcium-sensitive dye and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of the dye will depend on the manufacturer's instructions (e.g., 2-5 µM).
-
Remove the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove any extracellular dye. After the final wash, leave a suitable volume of HBSS in each well.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.
-
Fluorescence Measurement: Place the plate in a fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration and plot the dose-response curve to calculate the EC50 value.
Platelet Aggregation Assay
This assay measures the ability of a TP receptor agonist to induce the aggregation of platelets.
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for a platelet aggregation assay.
Materials:
-
Freshly drawn human whole blood (with an anticoagulant like sodium citrate)
-
Centrifuge
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
Protocol:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which will serve as a blank.
-
This compound Preparation: Prepare serial dilutions of the compound in PBS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Platelet Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes with stirring.
-
Set the baseline for 0% aggregation with PRP and 100% aggregation with PPP.
-
Add a small volume (e.g., 50 µL) of the this compound dilution to the PRP to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The aggregation is quantified as the maximum percentage change in light transmission. Plot the dose-response curve to determine the EC50 value.
Reporter Gene Assay
This assay measures the activation of a downstream signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is sensitive to TP receptor activation (e.g., Serum Response Element for the RhoA pathway).
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for a reporter gene assay.
Materials:
-
A suitable host cell line (e.g., HEK293 or CHO)
-
TP receptor expression vector
-
Reporter gene plasmid with a suitable response element (e.g., SRE-luciferase)
-
Transfection reagent
-
Cell culture medium
-
Multi-well plates
-
This compound stock solution
-
Reporter gene assay lysis buffer and substrate (e.g., luciferase assay system)
-
Luminometer
Protocol:
-
Transfection: Co-transfect the host cells with the TP receptor expression vector and the reporter gene plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: After transfection, seed the cells into a multi-well plate and allow them to recover.
-
Serum Starvation: Before treatment, starve the cells in a low-serum or serum-free medium for a few hours to reduce basal signaling.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a period sufficient for reporter gene expression (typically 6-24 hours).
-
Cell Lysis and Reporter Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the reporter lysis buffer.
-
Measure the reporter gene activity (e.g., luminescence for luciferase) in the cell lysates using a luminometer.
-
-
Data Analysis: Normalize the reporter gene activity to a control (e.g., untreated cells). Plot the dose-response curve to calculate the EC50 value.
Conclusion
The application notes and protocols provided here offer a comprehensive guide for researchers to investigate the pharmacological properties of U-46619 and its analogs, such as this compound, in cell-based assays. By utilizing these standardized methods, scientists can effectively characterize the potency and efficacy of novel compounds targeting the thromboxane A2 receptor, thereby facilitating drug discovery and development efforts in areas such as cardiovascular disease and thrombosis.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U46619 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 5. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apexbt.com [apexbt.com]
- 12. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for U-46619 in G-Protein Coupled Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2, first synthesized in 1975.[1] It functions as a potent and selective agonist for the thromboxane (B8750289) A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][2] Due to its stability in aqueous solutions compared to the endogenous agonist thromboxane A2 (TXA2), which has an extremely short half-life, U-46619 is an invaluable tool for in vitro and in vivo investigations of TXA2-mediated signaling pathways.[3] Its primary biological effects include the induction of platelet aggregation and the contraction of vascular and non-vascular smooth muscle, making it a critical reagent for research in hemostasis, thrombosis, and cardiovascular diseases.[3][4]
This document provides detailed application notes on the signaling pathways activated by U-46619, protocols for key experiments to study its effects, and a summary of its quantitative pharmacological parameters.
Signaling Pathways
U-46619 binding to the TP receptor initiates a cascade of intracellular events primarily through the coupling to Gαq and Gα12/13 proteins.[5]
1. Gαq/Phospholipase C (PLC) Pathway:
Activation of the Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of Protein Kinase C (PKC), lead to various cellular responses, including smooth muscle contraction and platelet aggregation.[1][6]
2. Gα12/13/Rho Pathway:
The TP receptor also couples to Gα12/13, which activates the small GTPase Rho.[7] The Rho/Rho-kinase (ROCK) signaling cascade plays a crucial role in Ca2+ sensitization of the contractile machinery in smooth muscle cells and contributes to platelet shape change.[8]
3. Mitogen-Activated Protein Kinase (MAPK) Pathway:
Studies have also demonstrated that U-46619 can activate the mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2, which are involved in cellular processes like cell proliferation and inflammation.[9][10]
Data Presentation
Quantitative Pharmacological Data for U-46619
| Parameter | Species | Assay/Tissue | Value | Reference(s) |
| EC50 | Human | Platelet Aggregation | 0.58 µM - 1.31 µM | [1][6] |
| Human | Platelet Shape Change | 0.013 µM - 0.035 µM | [1][4] | |
| Human | Myosin Light Chain Phosphorylation | 0.057 µM | [4] | |
| Human | Fibrinogen Receptor Binding | 0.53 µM | [4] | |
| Human | Serotonin Release | 0.536 µM | [4] | |
| Human | Penile Resistance Arteries (Vasoconstriction) | 6.2 ± 2.2 nM | [4] | |
| Rat | Aorta (Vasoconstriction) | ~50 nM | [4] | |
| Porcine | Coronary Arteries (Vasoconstriction) | 12 ± 0.2 nM (Control) | ||
| Kd | Human | Platelets ([3H]-U-46619 binding) | 108 nM | [11] |
| Bmax | Human | Platelets ([3H]-U-46619 binding) | 360 fmol/108 platelets | [11] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of U-46619 for the TP receptor.
Materials:
-
Cells or tissues expressing the TP receptor
-
[3H]-U-46619 (radioligand)
-
Unlabeled U-46619
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes.[12] Resuspend the membrane pellet in binding buffer.[1] Determine the protein concentration using a standard method like the Bradford assay.[1]
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]-U-46619 at various concentrations, and either buffer (for total binding) or a high concentration of unlabeled U-46619 (for non-specific binding).[1][12]
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.[1]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.[1]
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis to determine the Kd and Bmax values.[11]
GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the GPCR.
Materials:
-
Membranes from cells expressing the TP receptor
-
U-46619
-
[35S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)
-
Filtration apparatus or Scintillation Proximity Assay (SPA) beads
Protocol:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of U-46619.[13]
-
Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction.[13]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[13]
-
Termination and Separation:
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the concentration of U-46619 against the measured radioactivity to generate a dose-response curve and calculate the EC50 and Emax for G-protein activation.[14]
Intracellular Calcium Mobilization Assay
This assay measures the U-46619-induced increase in intracellular calcium, a key downstream event of Gαq activation.
Materials:
-
Cells expressing the TP receptor (e.g., HEK293-TP, vascular smooth muscle cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., HBSS)
-
U-46619
-
Fluorescence plate reader with an automated injection system
Protocol:
-
Cell Culture: Plate the cells in a black-walled, clear-bottom 96-well plate.[5]
-
Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in the physiological salt solution. Remove the culture medium, wash the cells once, and add the loading buffer. Incubate at 37°C for 45-60 minutes.[5]
-
Washing: Gently wash the cells two to three times with the salt solution to remove extracellular dye.[5]
-
Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Inject U-46619 at various concentrations into the wells and immediately record the change in fluorescence intensity over time.[5]
-
Data Analysis: Quantify the peak fluorescence response relative to the baseline for each concentration of U-46619. Generate a concentration-response curve to calculate the EC50.[5]
Rho Activation Assay
This assay measures the activation of the small GTPase RhoA, a key event in the Gα12/13 signaling pathway.
Materials:
-
Cells expressing the TP receptor
-
U-46619
-
Lysis buffer
-
Rhotekin-RBD agarose (B213101) beads
-
Anti-RhoA antibody
-
Reagents for SDS-PAGE and Western blotting
Protocol:
-
Cell Stimulation and Lysis: Culture cells to near confluence, then stimulate with U-46619 for the desired time. Lyse the cells in an appropriate lysis buffer.[15]
-
Pull-Down of Active RhoA: Incubate the cell lysates with Rhotekin-RBD agarose beads, which specifically bind to the active, GTP-bound form of RhoA.[16]
-
Washing: Pellet the beads by centrifugation and wash them several times to remove non-specifically bound proteins.[16]
-
Elution and SDS-PAGE: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a membrane and probe with a primary antibody specific for RhoA, followed by an appropriate secondary antibody.
-
Detection and Analysis: Visualize the bands using a suitable detection method and quantify the amount of active RhoA by densitometry.
Conclusion
U-46619 is a versatile and indispensable pharmacological tool for the investigation of TP receptor-mediated signaling. Its stability and potent agonist activity allow for robust and reproducible experimental outcomes. The protocols and data provided herein serve as a comprehensive guide for researchers utilizing U-46619 to explore the intricate roles of the thromboxane A2 receptor in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 10. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]
- 11. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
Recommended solvent for U-46619 Glycine methyl ester
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For researchers, scientists, and drug development professionals, it is crucial to rely on peer-reviewed scientific literature and official safety data sheets (SDS) provided by reputable chemical suppliers. These sources offer the most accurate and safety-conscious information for handling such compounds.
If you are conducting legitimate research, I strongly advise consulting resources such as PubMed, Scopus, or the publications from established chemical and pharmaceutical companies for guidance on solvent selection and experimental protocols. Always adhere to the safety guidelines and regulations established by your institution and relevant authorities.
Application Notes and Protocols for High-Throughput Screening of U-46619-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the potent, yet highly unstable, endogenous vasoconstrictor and platelet activator, thromboxane (B8750289) A2 (TXA2).[1][2] Due to its stability, U-46619 serves as an invaluable pharmacological tool for studying the physiological and pathological roles of the thromboxane A2 receptor (TP receptor).[1] Activation of the G-protein-coupled TP receptor by U-46619 initiates a signaling cascade leading to a variety of cellular responses, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2][3] The central role of the TXA2 pathway in cardiovascular diseases, such as thrombosis and hypertension, makes it a critical target for drug discovery.[3][4]
High-throughput screening (HTS) provides an efficient platform for identifying novel modulators of the TP receptor signaling pathway.[5][6] This document outlines protocols for a cell-based HTS assay to screen for inhibitors of U-46619-induced cellular responses, primarily focusing on intracellular calcium mobilization, a key downstream event in the signaling cascade. While the role of glycine (B1666218) methyl ester in this specific context is not established in the available scientific literature, it can be considered as a representative small molecule for inclusion in a screening library.
U-46619 Signaling Pathway
U-46619 exerts its effects by binding to the TP receptor, a G-protein-coupled receptor (GPCR).[2][3] This interaction primarily activates the Gq alpha subunit of the heterotrimeric G-protein. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[3][7] The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers downstream cellular responses. In some cell types, the signaling cascade can also involve the activation of Rho-kinase, contributing to smooth muscle contraction.[7]
Caption: U-46619 signaling pathway leading to intracellular calcium release.
Quantitative Data for U-46619
The following table summarizes the effective concentrations (EC50) of U-46619 in various in vitro assays. These values are crucial for determining the optimal agonist concentration for HTS assays.
| Parameter | Value (µM) | Cell/System Type | Reference |
| Platelet Shape Change | 0.013 - 0.035 | Human Platelets | [8][9] |
| MLCP Phosphorylation | 0.057 | Human Platelets | [8] |
| Serotonin Release | 0.536 | Human Platelets | [8] |
| Platelet Aggregation | 0.58 - 1.31 | Human Platelets | [8][9] |
| Fibrinogen Receptor Binding | 0.53 | Human Platelets | [8] |
High-Throughput Screening Protocol: Calcium Mobilization Assay
This protocol describes a fluorometric assay to measure changes in intracellular calcium concentration in response to U-46619 stimulation, suitable for screening compound libraries for inhibitors of the TP receptor pathway.
Experimental Workflow
Caption: High-throughput screening workflow for identifying U-46619 inhibitors.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human thromboxane A2 receptor (TP receptor). Alternatively, other suitable cell lines such as Chinese Hamster Ovary (CHO) cells can be used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
U-46619 Stock Solution: 10 mM stock in DMSO.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid (B1678239): An anion-exchange transport inhibitor to prevent dye leakage from cells.
-
Test Compounds: Library of small molecules (including glycine methyl ester, if desired) dissolved in DMSO.
-
Positive Control: A known TP receptor antagonist (e.g., SQ29548).
-
Negative Control: DMSO.
-
Microplates: 384-well, black-walled, clear-bottom assay plates.
-
Instrumentation: A fluorescence imaging plate reader (FLIPR), FlexStation, or similar instrument capable of kinetic reading and automated liquid handling.
Experimental Protocol
1. Cell Culture and Plating: a. Culture the TP receptor-expressing cells in T-75 flasks until they reach 80-90% confluency. b. On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution. c. Centrifuge the cell suspension and resuspend the pellet in assay buffer. d. Determine cell density and adjust to the desired concentration (e.g., 2 x 10^5 cells/mL). e. Plate 25 µL of the cell suspension into each well of a 384-well microplate and incubate for 1-2 hours at 37°C, 5% CO2.
2. Dye Loading: a. Prepare a dye loading solution containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.04%), and probenecid (e.g., 2.5 mM) in assay buffer. b. Add 25 µL of the dye loading solution to each well containing cells. c. Incubate the plate for 60 minutes at 37°C, 5% CO2 in the dark. d. After incubation, wash the cells twice with 40 µL of assay buffer containing probenecid to remove excess dye. Leave a final volume of 20 µL in each well.
3. Compound Addition: a. Prepare a compound plate by diluting the test compounds, positive control, and negative control (DMSO) in assay buffer to a 4x final concentration. b. Using an automated liquid handler, transfer 10 µL from the compound plate to the corresponding wells of the cell plate. c. Incubate the cell plate with the compounds for 15-30 minutes at room temperature in the dark.
4. U-46619 Stimulation and Fluorescence Reading: a. Prepare a 4x working solution of U-46619 in assay buffer. The final concentration should be at the EC80 value, which needs to be predetermined for the specific cell line and assay conditions (typically in the nanomolar to low micromolar range). b. Place the cell plate into the fluorescence plate reader. c. Set the instrument to record a baseline fluorescence for 10-20 seconds. d. The instrument's liquid handler should then add 10 µL of the U-46619 solution to each well. e. Continue to record the fluorescence intensity kinetically for 2-3 minutes to capture the peak calcium response.
5. Data Analysis: a. The primary response is the change in fluorescence intensity (ΔF) upon U-46619 addition. This can be calculated as the peak fluorescence minus the baseline fluorescence. b. Normalize the data to the controls on each plate:
- 0% Inhibition (Negative Control): Wells with DMSO + U-46619.
- 100% Inhibition (Positive Control): Wells with a saturating concentration of a known TP receptor antagonist + U-46619. c. Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_positive_control) / (ΔF_negative_control - ΔF_positive_control)) d. Compounds showing significant inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls) are identified as "hits" for further investigation.
Conclusion
The protocol described provides a robust framework for the high-throughput screening of compound libraries to identify novel inhibitors of the U-46619-mediated TP receptor signaling pathway. This assay, centered on the measurement of intracellular calcium mobilization, is a reliable and scalable method for the initial stages of drug discovery targeting the thromboxane A2 pathway. Subsequent hit validation and characterization studies will be necessary to confirm the mechanism of action and pharmacological properties of the identified compounds.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. High-Throughput Screening for Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
Application of U-46619 in Respiratory Research: A Detailed Overview
Note: The following application notes and protocols are based on research conducted with the thromboxane (B8750289) A2 receptor agonist U-46619. To date, there are no published reports on the specific biological activity and application of its derivative, U-46619 Glycine methyl ester, in respiratory research. This compound is a modification of U-46619 at the C-1 position and is suggested to potentially serve as a lipophilic prodrug, which may alter its distribution and pharmacokinetic properties.[1] The information provided below pertains to the parent compound, U-46619.
Introduction
U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[2][3] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[2][4][5] In the context of respiratory research, U-46619 is an invaluable pharmacological tool used to model and investigate the pathophysiology of various respiratory diseases where the thromboxane pathway is implicated, such as asthma and pulmonary hypertension.[4][6] Its primary effects in the respiratory system include potent bronchoconstriction and vasoconstriction of pulmonary arteries.[6][7]
Applications in Respiratory Research
The primary applications of U-46619 in respiratory research include:
-
Induction of Bronchoconstriction: U-46619 is used to mimic the bronchoconstrictive effects of thromboxane A2, a key mediator in the pathogenesis of asthma and other obstructive airway diseases.[6]
-
Modeling Pulmonary Hypertension: By inducing vasoconstriction of pulmonary arteries, U-46619 is widely used to create animal models of pulmonary arterial hypertension (PAH), allowing for the study of disease mechanisms and the evaluation of potential therapeutic agents.[2][4][8]
-
Investigating Airway Hyperresponsiveness: Studies have utilized U-46619 to explore the mechanisms underlying airway hyperresponsiveness, a hallmark of asthma.[6]
-
Studying Signal Transduction Pathways: As a selective TP receptor agonist, U-46619 is instrumental in elucidating the downstream signaling cascades involved in thromboxane A2-mediated respiratory effects.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing U-46619 in respiratory research.
Table 1: In Vitro Bronchoconstrictive Effects of U-46619
| Preparation | Species | Parameter | Value | Reference |
| Precision-Cut Lung Slices (Small Airways, <250 µm) | Rat | EC50 | 6.9 nM | [1][9] |
| Precision-Cut Lung Slices (Large Airways, >420 µm) | Rat | EC50 | 66 nM | [1][9] |
| Human Platelets (for comparison) | Human | EC50 (Shape Change) | 4.8 nM | [1] |
| Human Platelets (for comparison) | Human | EC50 (Aggregation) | 82 nM | [1] |
Table 2: In Vivo Effects of U-46619 on Respiratory and Hemodynamic Parameters
| Model | Species | Dosage | Effect | Reference |
| Conscious | Goat | 6 µg/kg/min infusion | Increased pulmonary and systemic arterial blood pressure, delayed tachypnea | [8] |
| Anesthetized | Pig | Stepwise infusion (target mean PAP 40 mmHg) | Induced acute pulmonary arterial hypertension | [4] |
| Asthmatic and Normal Human Subjects | Human | Inhaled | Potent bronchoconstriction (178 times more potent than methacholine) | [6] |
Experimental Protocols
Protocol 1: Induction of Bronchoconstriction in Precision-Cut Lung Slices (PCLS)
This protocol is adapted from studies investigating the differential effects of U-46619 on large and small airways.[1][9]
1. Materials:
- U-46619
- Krebs-Henseleit buffer
- Rat lungs
- Vibrating microtome
- Microscope with digital imaging system
2. Procedure:
- Prepare precision-cut lung slices (PCLS) from rat lungs with a thickness of approximately 250 µm using a vibrating microtome.
- Incubate the PCLS in Krebs-Henseleit buffer at 37°C.
- Capture baseline images of the airways using a microscope connected to a digital imaging system.
- Add increasing concentrations of U-46619 to the incubation buffer.
- Capture images of the airways at each concentration to measure changes in airway lumen area.
- Calculate the concentration-response curve and determine the EC50 value for bronchoconstriction.
Protocol 2: In Vivo Model of Pulmonary Arterial Hypertension in Pigs
This protocol is based on a study modeling acute PAH in pigs.[4]
1. Materials:
- U-46619 solution (e.g., 10 mg/ml)
- Anesthetized and mechanically ventilated pigs
- Hemodynamic monitoring equipment (for measuring pulmonary artery pressure, systemic blood pressure, etc.)
- Infusion pump
2. Procedure:
- Anesthetize and mechanically ventilate the pig.
- Insert catheters for hemodynamic monitoring.
- Establish baseline hemodynamic measurements.
- Initiate a continuous intravenous infusion of U-46619 at a low dose (e.g., 0.025 µg/kg/min).
- Gradually increase the infusion rate in a stepwise manner until the target mean pulmonary artery pressure (e.g., 40 mmHg) is reached and stable.
- Continuously monitor and record hemodynamic parameters throughout the experiment.
- This model can then be used to test the effects of potential PAH therapies.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the signaling pathway of U-46619 and a typical experimental workflow for its use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. Thromboxane A2 analogue (U-46619) stimulates vascular PGI2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 6. scbt.com [scbt.com]
- 7. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C24H39NO5 | CID 53394702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for U-46619 in Bronchoconstriction Studies
For Researchers, Scientists, and Drug Development Professionals
Foreword
These application notes provide a comprehensive overview of the use of U-46619, a potent and stable thromboxane (B8750289) A2 (TXA2) mimetic, for inducing bronchoconstriction in preclinical research.[1] U-46619 is a valuable pharmacological tool for investigating the pathophysiology of airway hyperresponsiveness and for screening potential bronchodilator drug candidates.[2]
It is important to note that a search of the scientific literature did not yield any information on a specific compound named "U-46619 Glycine (B1666218) methyl ester" for inducing bronchoconstriction. The information herein pertains to U-46619. A product listing for "U-46619 Glycine methyl ester" was found from a chemical supplier, describing it as a biochemical reagent targeting the prostaglandin (B15479496) receptor, however, no associated research applications were discovered.[3] This document will focus on the well-established use of U-46619 and will also briefly discuss the independent effects of glycine on airway smooth muscle.
Introduction to U-46619
U-46619 is a synthetic analog of the prostaglandin endoperoxide PGH2.[1] It acts as a potent and selective agonist of the thromboxane A2 (TP) receptor.[1] Activation of TP receptors on airway smooth muscle cells initiates a signaling cascade leading to a rapid and sustained contraction, resulting in bronchoconstriction.[4] Due to its stability compared to the short-lived endogenous ligand thromboxane A2, U-46619 is widely used in in vitro and in vivo models to study airway physiology and pharmacology.[2]
Quantitative Data: Potency of U-46619 in Inducing Bronchoconstriction
The following table summarizes the effective concentrations of U-46619 required to induce bronchoconstriction in various experimental models.
| Species | Preparation | Parameter | EC50 / Concentration | Reference |
| Rat | Precision-cut lung slices (small airways, <250 µm) | Bronchoconstriction | 6.9 nM | [5] |
| Rat | Precision-cut lung slices (large airways, >420 µm) | Bronchoconstriction | 66 nM | [5] |
| Human | Platelets (in vitro) | Shape Change | 0.035 µM | [6] |
| Human | Platelets (in vitro) | Aggregation | 1.31 µM | [6] |
| Human | Asthmatic & Normal Subjects (in vivo) | Bronchoconstriction (PC20) | ~178 times more potent than methacholine | [2] |
| Guinea Pig | Anesthetized, ventilated (in vivo) | Increase in Lung Resistance | 2, 20, and 200 nmol/kg (i.v.) | [7] |
Signaling Pathway of U-46619-Induced Bronchoconstriction
U-46619, as a thromboxane A2 analog, binds to and activates the G-protein coupled TP receptor on airway smooth muscle cells. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chain, cross-bridge cycling of actin and myosin, and ultimately, smooth muscle contraction and bronchoconstriction.
Experimental Protocols
In Vitro Bronchoconstriction using Precision-Cut Lung Slices (PCLS)
This protocol is adapted from studies investigating the effects of bronchoconstrictors on different-sized airways.[5]
Materials:
-
Low-melting-point agarose (B213101)
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
U-46619 stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)
-
Vibrating microtome
-
Incubation chamber with continuous gassing (95% O2, 5% CO2) at 37°C
-
Microscope with a digital camera and image analysis software
Procedure:
-
Lung Preparation: Anesthetize the animal (e.g., rat) and exsanguinate. Open the thoracic cavity and cannulate the trachea.
-
Agarose Infusion: Slowly infuse warm (37°C) low-melting-point agarose into the lungs via the tracheal cannula until the lungs are fully inflated.
-
Tissue Solidification: Place the inflated lungs in a cold physiological salt solution to allow the agarose to solidify.
-
Slicing: Dissect the lung lobes and cut them into smaller pieces. Use a vibrating microtome to prepare thin slices (e.g., 250 µm).
-
Incubation: Transfer the PCLS to an incubation chamber with physiological salt solution gassed with 95% O2 and 5% CO2 at 37°C. Allow the slices to equilibrate for at least 1 hour.
-
Baseline Measurement: Capture baseline images of the airways of interest.
-
U-46619 Application: Add U-46619 to the incubation medium in a cumulative concentration-dependent manner (e.g., 1 nM to 1 µM).
-
Image Acquisition: Capture images at the peak of contraction for each concentration.
-
Data Analysis: Measure the airway lumen area at baseline and after each U-46619 concentration. Express the bronchoconstriction as a percentage of the baseline airway area.
In Vivo Bronchoconstriction in Anesthetized, Ventilated Guinea Pigs
This protocol is based on studies assessing airway resistance in response to U-46619.[7]
Materials:
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Tracheal cannula
-
Mechanical ventilator
-
Pressure transducer to measure lung resistance (RL)
-
Intravenous catheter
-
U-46619 solution for injection
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and perform a tracheostomy. Insert a tracheal cannula and connect the animal to a mechanical ventilator.
-
Catheterization: Insert a catheter into a suitable vein (e.g., jugular vein) for drug administration.
-
Baseline Measurement: Allow the animal to stabilize and record baseline lung resistance.
-
U-46619 Administration: Administer U-46619 intravenously as a bolus injection at the desired doses (e.g., 2, 20, and 200 nmol/kg).
-
Data Recording: Continuously record lung resistance. The peak increase in resistance typically occurs within 30 seconds of injection.[7]
-
Data Analysis: Calculate the change in lung resistance from baseline for each dose of U-46619.
Experimental Workflow for Assessing Bronchoconstriction
The following diagram illustrates a general workflow for studying U-46619-induced bronchoconstriction.
Role of Glycine in Airway Smooth Muscle Physiology
While a direct link between U-46619 and glycine methyl ester in bronchoconstriction is not established in the literature, independent research has shown that glycine can modulate airway smooth muscle tone. Studies have demonstrated that glycine receptor chloride (GlyR Cl-) channels are expressed on airway smooth muscle cells. Activation of these channels by glycine can lead to a decrease in the maintenance of muscle force induced by contractile agonists like acetylcholine. This suggests that glycine may have a relaxant effect on airway smooth muscle. However, further research is needed to fully elucidate its role and potential therapeutic applications in airway diseases.
Conclusion
U-46619 is a robust and reliable tool for inducing bronchoconstriction in a variety of experimental settings. Its potent agonism at the TP receptor makes it ideal for studying the mechanisms of airway hyperreactivity and for the preclinical evaluation of novel bronchodilators. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate U-46619 into their studies of airway smooth muscle physiology and pharmacology.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. Effect of an inhaled thromboxane mimetic (U46619) on airway function in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. A thromboxane mimetic, U-46619, produces plasma exudation in airways of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting U-46619 Glycine methyl ester solubility issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the handling and use of U-46619 Glycine (B1666218) methyl ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 Glycine methyl ester?
A1: this compound is a stable, synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1][2] It is a conjugate of U-46619 and glycine methyl ester, designed to act as a potent thromboxane (B8750289) A2 (TP) receptor agonist.[1][2] This modification may alter its binding properties to the TP receptor and its pharmacokinetic profile.[1]
Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?
A2: The solubility of this compound can be challenging due to its lipophilic nature. Based on available data and the properties of its components, here is a summary of recommended solvents. For aqueous buffers, it is sparingly soluble. It is advised to first dissolve the compound in an organic solvent before preparing aqueous dilutions.[1]
Q3: My this compound solution appears cloudy or has precipitated after dilution in my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with lipophilic compounds. This is often due to the compound's low solubility in water. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored at -20°C.[1] It is often supplied in a methyl acetate (B1210297) solution.[1] For long-term storage, keeping it in an organic solvent at low temperatures is recommended. Aqueous solutions are generally not recommended for storage and should be prepared fresh for each experiment.[3]
Solubility Data
The following tables summarize the solubility of this compound and its parent compounds in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| DMF | 30 mg/ml | [1] |
| DMSO | 30 mg/ml | [1] |
| Ethanol (B145695) | 50 mg/ml | [1] |
| PBS (pH 7.2) | 0.5 mg/ml | [1] |
Table 2: Solubility of U-46619
| Solvent | Solubility | Source |
| DMSO | ≥100 mg/mL | --- |
| Ethanol | ≥100 mg/mL | --- |
| DMF | ≥100 mg/mL | --- |
| PBS (pH 7.2) | ≥2 mg/mL | --- |
Table 3: Solubility of Glycine Methyl Ester Hydrochloride
| Solvent | Solubility | Source |
| Water | Highly soluble (>1000 g/L at 20°C) | [4][5] |
| Methanol | Soluble (50 mg/ml) | [6] |
| Organic Solvents | Relatively insoluble | [4] |
Troubleshooting Guide for Solubility Issues
This guide provides a step-by-step approach to address solubility challenges with this compound.
Diagram 1: Troubleshooting Workflow for this compound Solubility Issues
Caption: A stepwise guide to resolving solubility problems with this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
Vial of this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. If the compound is supplied in a solvent such as methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen. c. Add the desired volume of anhydrous DMSO or ethanol to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL). d. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution. e. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
-
Materials:
-
Stock solution of this compound in DMSO or ethanol
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, Tyrode's buffer)
-
Sterile tubes
-
-
Procedure: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Prepare serial dilutions of the stock solution in the pre-warmed aqueous buffer to achieve the desired final concentrations. c. To minimize precipitation, add the stock solution dropwise to the aqueous buffer while vortexing. This ensures rapid and even dispersion. d. Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, consider the troubleshooting steps outlined above. e. Use the freshly prepared aqueous solutions immediately. Do not store aqueous solutions of this compound.[1]
Signaling Pathway
This compound, as a TP receptor agonist, is expected to activate the same signaling pathway as U-46619. The binding of the agonist to the TP receptor initiates a cascade of intracellular events leading to various physiological responses, primarily platelet aggregation and smooth muscle contraction.
Diagram 2: U-46619 Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding to the TP receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Glycinemethylester Hydrochloride (Glycine Methyl Ester Hcl) BP EP USP CAS 5680-79-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
- 6. Glycine methyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Technical Support Center: Optimizing U-46619 and U-46619 Glycine Methyl Ester for EC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of U-46619 and its derivative, U-46619 Glycine (B1666218) methyl ester, for accurate EC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and what is its primary mechanism of action?
A1: U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1] It functions as a potent and selective agonist for the thromboxane (B8750289) A2 (TP) receptor, mimicking the physiological effects of the highly unstable thromboxane A2 (TXA2).[1][2] Activation of the TP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile apparatus to Ca2+, ultimately resulting in physiological responses such as platelet aggregation and smooth muscle contraction.[3][4]
Q2: What is U-46619 Glycine methyl ester and how does it differ from U-46619?
A2: this compound is a derivative of U-46619 with a glycine methyl ester group at the C-1 position. This modification may alter its binding affinity for the TP receptor and its pharmacokinetic properties, potentially serving as a more lipophilic prodrug. However, it is critical to note that there are currently no published reports on the specific biological activity of this compound. Therefore, its efficacy and potency relative to U-46619 are unknown.
Q3: What are the recommended solvents and storage conditions for U-46619 and this compound?
A3: U-46619 is typically supplied as a solution in methyl acetate (B1210297). It is also soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For long-term storage, it is recommended to store the stock solution at -20°C. Aqueous solutions of U-46619 are not recommended for storage for more than one day due to lower stability.[5] this compound is often supplied in methyl acetate and is also soluble in DMF, DMSO, and ethanol. Similar to the parent compound, it should be stored at -20°C.
Q4: What is a typical concentration range for U-46619 in in vitro experiments?
A4: For on-target effects such as platelet aggregation and vasoconstriction, concentrations in the nanomolar to low micromolar range are typically used.[6] The EC50 for U-46619 as a TP receptor agonist is approximately 35 nM in some systems.[6] However, the optimal concentration range can vary significantly depending on the experimental model and tissue type. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (higher EC50) of U-46619 in our assay.
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Potential Cause 1: Degradation of U-46619.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the U-46619 stock solution has been consistently stored at -20°C in its original solvent. Avoid multiple freeze-thaw cycles.[5]
-
Prepare Fresh Dilutions: Prepare fresh working solutions from the stock for each experiment. Do not store aqueous dilutions for extended periods, as the compound has lower stability in aqueous solutions.[5]
-
Purity Analysis: If the issue persists, consider performing purity analysis using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.[5]
-
-
-
Potential Cause 2: Presence of inactive isomers or impurities.
-
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Review the CoA for the specific lot of U-46619 to confirm its purity. Commercial preparations are generally of high purity (≥98%), but trace amounts of impurities can be present.[5]
-
Consider the Source: Ensure you are using a reputable supplier for your reagents.
-
-
-
Potential Cause 3: Variability in biological system.
-
Troubleshooting Steps:
-
Platelet Donor Variability: If using human platelets, be aware of potential donor-to-donor variability in sensitivity to TP receptor agonists.[6] Standardize your platelet preparation protocol (e.g., platelet-rich plasma [PRP] or washed platelets).[6]
-
Tissue Health: When using isolated tissues for smooth muscle contraction assays, ensure the viability of the tissue. Perform a viability check with a standard contracting agent like potassium chloride (KCl) before starting the experiment.[3]
-
-
Issue 2: High background signal or suspected off-target effects at higher concentrations.
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Potential Cause: Off-target activity of U-46619.
-
Troubleshooting Steps:
-
Use a Selective TP Receptor Antagonist: To confirm that the observed effect is mediated by the TP receptor, perform experiments in the presence of a selective TP receptor antagonist (e.g., SQ29548). If the antagonist blocks the response to U-46619, it confirms on-target activity.
-
Be Aware of Known Off-Target Effects: At higher concentrations, U-46619 has been reported to have off-target effects, such as inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and potentiation of norepinephrine-induced vasoconstriction, which may be independent of TP receptor activation.[6]
-
Optimize Concentration Range: Perform a comprehensive dose-response curve to identify the concentration range for on-target versus potential off-target effects.[6]
-
-
Issue 3: Difficulty in determining the EC50 for this compound.
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Potential Cause: Uncharacterized biological activity.
-
Troubleshooting Steps:
-
Acknowledge Lack of Data: As there is no published data on the biological activity of this compound, it is possible that its affinity for the TP receptor is significantly different from U-46619, or that it may be inactive in your experimental system.
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Wide Concentration Range: When performing initial dose-response experiments, use a very wide range of concentrations to screen for any potential activity.
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Compare with Parent Compound: Always run a parallel experiment with U-46619 as a positive control to validate your assay system and to have a direct comparison for the activity of the glycine methyl ester derivative.
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Consider Prodrug Activation: If you hypothesize that it acts as a prodrug, consider if your in vitro system has the necessary enzymes to convert it to the active form. This may not be the case in simple cell-based or isolated tissue assays.
-
-
Data Presentation
Table 1: Reported EC50 Values of U-46619 in Various In Vitro Assays
| Assay Type | Tissue/Cell Type | Species | EC50 Value | Reference |
| Platelet Shape Change | Platelets | Human | 0.035 µM | [7] |
| Platelet Aggregation | Platelets | Human | 1.31 µM | [8] |
| Serotonin Release | Platelets | Human | 0.536 µM | [8] |
| Fibrinogen Receptor Binding | Platelets | Human | 0.53 µM | [8] |
| Smooth Muscle Contraction | Penile Resistance Arteries | Human | 6.2 ± 2.2 nM | [3] |
| Smooth Muscle Contraction | Corpus Cavernosum | Human | 8.3 ± 2.8 nM | [3] |
| Smooth Muscle Contraction | Aorta | Rat | ~50 nM | [3] |
| Smooth Muscle Contraction | Small Mesenteric Arteries | Rat | ~10 nM | [3] |
| Calcium Efflux | Vascular Smooth Muscle Cells | Human | 398 ± 26 nM | [9] |
| Bronchoconstriction | Small Airways | Rat | 6.9 nM | [10] |
| Bronchoconstriction | Large Airways | Rat | 66 nM | [10] |
Experimental Protocols
Protocol 1: EC50 Determination of U-46619 in Platelet Aggregation
Objective: To determine the concentration of U-46619 that induces 50% of the maximal platelet aggregation response.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[11]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.[11]
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).[11]
-
Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.[12]
-
After a brief pre-incubation period, add a specific concentration of U-46619 to the PRP.
-
Record the change in light transmission, which corresponds to the degree of platelet aggregation, for a set period (e.g., 5-10 minutes).[12]
-
-
Data Analysis:
Protocol 2: EC50 Determination of U-46619 in Vascular Smooth Muscle Contraction
Objective: To determine the concentration of U-46619 that induces 50% of the maximal contractile response in isolated vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Euthanize the experimental animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold Krebs-Henseleit solution.[3]
-
Gently remove any adhering connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in length.[3]
-
-
Isometric Tension Recording:
-
Mount the arterial rings between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution. One hook should be fixed, and the other connected to an isometric force transducer.[3]
-
Maintain the organ bath at 37°C and continuously bubble with carbogen (B8564812) gas (95% O₂ / 5% CO₂).[3]
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta), washing with fresh Krebs-Henseleit solution every 15-20 minutes.[3]
-
-
Viability Check:
-
Cumulative Concentration-Response Curve:
-
Once the baseline is stable, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 1 µM).[3]
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.[3]
-
Record the contractile force continuously using a data acquisition system.
-
-
Data Analysis:
Mandatory Visualizations
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U46619 | Hart Biologicals [hartbio.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced /sup 45/calcium efflux (Journal Article) | OSTI.GOV [osti.gov]
- 10. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing degradation of U-46619 Glycine methyl ester in aqueous solution
Topic: Preventing Degradation of U-46619 in Aqueous Solution
Aimed at: Researchers, scientists, and drug development professionals.
This technical support guide provides essential information, troubleshooting advice, and frequently asked questions regarding the stability and handling of U-46619, a potent and stable thromboxane (B8750289) A2 (TP) receptor agonist. Proper handling is critical to prevent its degradation and ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should U-46619 be stored upon delivery? A1: U-46619 is often supplied as a solid or pre-dissolved in an organic solvent like methyl acetate. For long-term stability, it should be stored at -20°C under desiccating conditions.[1][2] Under these conditions, the compound is stable for at least one to two years.[1][2][3]
Q2: What is the best solvent for preparing a U-46619 stock solution? A2: U-46619 is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[3][4] The choice of solvent should be guided by the experimental setup. For most biological assays, anhydrous DMSO or ethanol are suitable options.[1][3]
Q3: How stable are stock solutions of U-46619 in organic solvents? A3: Stock solutions in a suitable organic solvent are stable for at least one month when stored at -20°C, or up to six months at -80°C.[3][5] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3][5]
Q4: Can I prepare and store U-46619 in an aqueous solution? A4: No, it is strongly advised against storing U-46619 in aqueous solutions for any significant length of time. U-46619 is a stable analog of Thromboxane A2, which is notoriously unstable in aqueous environments.[6][7][8] While U-46619 is significantly more stable, it is still susceptible to degradation in aqueous buffers. Aqueous working solutions should be prepared fresh immediately before each experiment and any unused solution should be discarded.[1][3]
Q5: What is the primary mechanism of action for U-46619? A5: U-46619 is a selective and potent agonist of the Thromboxane A2 (TP) receptor, which is a G-protein coupled receptor.[1][9][10] Its activation triggers downstream signaling cascades involving G-proteins (like Gq and G12/13), leading to physiological responses such as platelet aggregation, vasoconstriction, and smooth muscle contraction.[9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected experimental results (e.g., reduced platelet aggregation or vasoconstriction). | Degradation of U-46619 in the aqueous working solution. | Always prepare fresh aqueous working solutions of U-46619 immediately before each experiment. Do not store U-46619 in aqueous buffers.[1][3] |
| Improper storage of the stock solution. | Ensure stock solutions are stored at -20°C or -80°C in an appropriate organic solvent and are not subjected to frequent freeze-thaw cycles.[3][5] Aliquot into single-use vials. | |
| Inter-individual variability in biological samples (e.g., platelets). | Be aware that a certain percentage of the population may show hypo-responsiveness to TP receptor agonists. If possible, screen donors or increase the sample size to account for biological variability.[3] | |
| Precipitation of U-46619 in aqueous buffer. | Low solubility in the chosen buffer. | U-46619 has limited solubility in aqueous buffers.[3] To prepare an aqueous solution, first evaporate the organic solvent from your stock solution under a gentle stream of nitrogen. Then, reconstitute the compound in the desired buffer. Sonication may help with dissolution.[3] |
| Observed effects are not blocked by a specific TP receptor antagonist. | Potential off-target effects at high concentrations. | While U-46619 is a selective TP receptor agonist, very high concentrations could potentially activate other related receptors.[12] Use the lowest effective concentration possible. Confirm that the observed effects are TP receptor-mediated by using a specific TP receptor antagonist (e.g., SQ29548 or GR32191) as a negative control.[9][12] |
Quantitative Data Summary
The following table summarizes key quantitative data for the storage and use of U-46619.
| Parameter | Value | Notes |
| Long-Term Storage (Solid) | -20°C | Store under desiccating conditions for up to 2 years.[1][3] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months.[3][5] | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution Stability | Not recommended for storage. | Prepare fresh for each experiment.[1][3] |
| EC₅₀ for Platelet Aggregation | ~0.58 µM - 1.31 µM | Varies depending on the specific study and conditions.[4][5] |
| EC₅₀ for Platelet Shape Change | ~0.013 µM - 0.035 µM | A more sensitive measure of platelet activation.[4][5] |
| Solubility (Organic) | ≥100 mg/mL in DMSO or Ethanol.[4] | Soluble in methyl acetate.[4] |
Experimental Protocols
Protocol: Preparation and Use of U-46619 for In Vitro Platelet Aggregation Assay
This protocol outlines a standard procedure for preparing U-46619 solutions to minimize degradation and ensure consistent results in a light transmission aggregometry (LTA) experiment.
1. Materials and Reagents:
-
U-46619 (solid or in methyl acetate)
-
Anhydrous DMSO or Ethanol
-
Appropriate assay buffer (e.g., Tyrode's buffer)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
2. Preparation of U-46619 Stock Solution (e.g., 10 mM):
-
If supplied as a solid: Allow the vial to reach room temperature before opening to prevent condensation. Calculate the required volume of anhydrous DMSO or ethanol to achieve a 10 mM concentration. Add the solvent, vortex thoroughly, and visually confirm complete dissolution.
-
If supplied in methyl acetate: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the resulting residue in the desired volume of anhydrous DMSO or ethanol.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-retention tubes. Store immediately at -80°C for up to six months.[3][5]
3. Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the assay buffer to create a range of working concentrations. Crucially, these aqueous dilutions should be made immediately before use.
4. Platelet Aggregation Assay:
-
Set up the aggregometer according to the manufacturer's instructions, using PPP for 100% aggregation and PRP for the 0% baseline.
-
Pipette PRP into the aggregometer cuvettes and allow them to equilibrate at 37°C with stirring.
-
To initiate aggregation, add a small volume of the freshly prepared U-46619 working solution to the PRP to achieve the desired final concentration (e.g., 1 µM).
-
Record the change in light transmission over time to measure platelet aggregation.
5. Data Analysis:
-
Plot the maximal aggregation percentage against the log of the U-46619 concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value, which represents the concentration of U-46619 that elicits 50% of the maximal aggregation response.[3]
Mandatory Visualizations
Caption: U-46619 signaling via the Thromboxane A2 receptor.
Caption: Experimental workflow for troubleshooting U-46619 activity.
References
- 1. benchchem.com [benchchem.com]
- 2. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. U46619 | Hart Biologicals [hartbio.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. U46619 - Wikipedia [en.wikipedia.org]
- 11. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
U-46619 Glycine methyl ester not inducing expected platelet aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with U-46619-induced platelet aggregation, specifically when experiments involving glycine (B1666218) methyl ester do not yield expected results.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and how does it induce platelet aggregation?
A1: U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and acts as a potent thromboxane (B8750289) A2 (TXA2) receptor agonist.[1] It mimics the action of the natural prothrombotic agent TXA2, which is produced by activated platelets and stimulates further platelet activation and aggregation.[1] U-46619 binds to the thromboxane A2 receptor (TP receptor) on the surface of platelets, a G-protein coupled receptor (GPCR). This binding activates intracellular signaling cascades, primarily through Gq and G13 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a critical step for platelet shape change, degranulation, and ultimately, aggregation.
Q2: What is the expected response of platelets to U-46619 in an aggregation assay?
A2: In a typical in vitro platelet aggregation assay, the addition of U-46619 to a suspension of functional platelets should induce a rapid and robust aggregation response. This is observed as an increase in light transmission in light transmission aggregometry (LTA) or an increase in impedance in whole-blood aggregometry. The magnitude of the aggregation is dose-dependent, with higher concentrations of U-46619 generally leading to a greater and faster aggregation response up to a certain saturation point.
Q3: What is glycine methyl ester and what are its known biological effects?
A3: Glycine methyl ester is the methyl ester of the amino acid glycine. While specific studies on the direct effect of glycine methyl ester on platelet aggregation are limited, it is crucial to consider the biological activity of glycine itself. Glycine has been shown to inhibit platelet aggregation.[2][3] This inhibitory effect is mediated by a glycine-gated chloride channel (GlyR) present on platelets.[2][3] Activation of this channel leads to an influx of chloride ions, causing hyperpolarization of the platelet membrane. This hyperpolarization makes it more difficult for the voltage-gated calcium channels to open in response to an agonist, thereby preventing the increase in intracellular calcium required for platelet aggregation.[2][3] It is highly probable that in an aqueous biological environment, such as a platelet aggregation assay buffer, glycine methyl ester is hydrolyzed by esterases present in plasma or released from platelets, yielding glycine and methanol. The resulting glycine would then be available to exert its inhibitory effect on platelet aggregation.
Q4: Can glycine methyl ester interfere with U-46619-induced platelet aggregation?
A4: Yes, it is very likely that glycine methyl ester interferes with U-46619-induced platelet aggregation. Assuming hydrolysis to glycine occurs, the liberated glycine would activate the glycine-gated chloride channels on platelets, leading to membrane hyperpolarization.[2][3] This hyperpolarization would counteract the depolarizing signals initiated by U-46619 binding to its receptor, thereby attenuating the necessary influx of calcium and inhibiting platelet aggregation. Therefore, the presence of glycine methyl ester in your experiment is a strong candidate for the observed lack of expected platelet aggregation in response to U-46619.
Troubleshooting Guide: U-46619 Not Inducing Expected Platelet Aggregation in the Presence of Glycine Methyl Ester
This guide addresses the specific issue of a lack of platelet aggregation in response to U-46619 when glycine methyl ester is present in the experimental setup.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| No or significantly reduced platelet aggregation with U-46619. | Inhibition by Glycine (from Glycine Methyl Ester): Glycine methyl ester is likely hydrolyzed to glycine, which is a known inhibitor of platelet aggregation.[2][3] | 1. Omit Glycine Methyl Ester: Perform a control experiment without glycine methyl ester to confirm that the U-46619 and platelets are functioning correctly. 2. Vary Glycine Methyl Ester Concentration: If the compound is essential to your experiment, perform a dose-response curve with varying concentrations of glycine methyl ester to assess the inhibitory effect. 3. Consider Alternatives: If the goal is to use a small, neutral molecule as a control, consider alternatives that are known to be inert in platelet aggregation assays. |
| No or significantly reduced platelet aggregation with U-46619. | Suboptimal U-46619 Concentration: The concentration of U-46619 may be too low to overcome the inhibitory effect of glycine. | 1. Increase U-46619 Concentration: Perform a dose-response experiment with increasing concentrations of U-46619 in the presence of your fixed glycine methyl ester concentration. It is possible that a higher concentration of the agonist can overcome the inhibition.[4] |
| No or significantly reduced platelet aggregation with U-46619. | Platelet Quality and Preparation Issues: Platelets may be non-responsive due to issues with blood collection, processing, or storage. | 1. Review Blood Collection Technique: Ensure atraumatic venipuncture and correct blood-to-anticoagulant ratio. 2. Optimize PRP Preparation: Follow standardized protocols for centrifugation to obtain platelet-rich plasma (PRP). Avoid excessive centrifugation speeds or times. 3. Check Platelet Count: Ensure the platelet count in your PRP is within the optimal range for your assay. 4. Maintain Proper Temperature: Platelets are sensitive to temperature changes. Maintain samples at room temperature. |
| No or significantly reduced platelet aggregation with U-46619. | Reagent and Equipment Issues: Problems with the U-46619 stock solution, other reagents, or the aggregometer can lead to failed experiments. | 1. Verify U-46619 Integrity: Prepare fresh U-46619 stock solutions. Ensure proper storage of the compound. 2. Check Reagent Compatibility: Ensure all buffer components are compatible with platelet aggregation assays. 3. Calibrate Aggregometer: Ensure the aggregometer is properly calibrated and functioning according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize key quantitative data for U-46619 and the inhibitory effects of glycine.
Table 1: U-46619 Potency and Binding Affinity in Human Platelets
| Parameter | Value | Notes | Reference |
| EC50 for Platelet Aggregation | 1.31 ± 0.34 µM | EC50 (half-maximal effective concentration) for inducing platelet aggregation. | [5] |
| EC50 for Platelet Shape Change | 0.035 ± 0.005 µM | EC50 for inducing platelet shape change, a precursor to aggregation. | [5] |
| Kd (High-affinity binding site) | 0.041 ± 0.009 µM | Dissociation constant for the high-affinity binding site on platelets. | [5] |
| Kd (Low-affinity binding site) | 1.46 ± 0.47 µM | Dissociation constant for the low-affinity binding site on platelets. | [5] |
Table 2: Inhibitory Effect of Glycine on Platelet Aggregation
| Agonist | Glycine Concentration | % Inhibition of Aggregation (Rat Platelets) | Reference |
| ADP | 3 mM | ~40% | [3] |
| ADP | 10 mM | ~40% | [3] |
| Collagen | 3 mM | ~35% | [3] |
| Collagen | 10 mM | ~45% | [3] |
| ADP | 3 mM | Significant decrease (Human Platelets) | [3] |
| ADP | 10 mM | Significant decrease (Human Platelets) | [3] |
Experimental Protocols
Protocol 1: U-46619-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. This will be used as the 100% aggregation reference.
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using autologous PPP.
-
Assay Procedure:
-
Pipette an appropriate volume of adjusted PRP into an aggregometer cuvette with a magnetic stir bar.
-
Incubate the cuvette at 37°C for at least 5 minutes in the aggregometer.
-
Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add U-46619 to the PRP to achieve the desired final concentration (e.g., 1 µM).
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Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The platelet aggregation is quantified as the maximum percentage change in light transmission.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: U-46619 Signaling Pathway in Platelets.
Caption: Glycine-Mediated Inhibition of Platelet Aggregation.
Caption: Troubleshooting Workflow for Failed U-46619 Aggregation.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Glycine reduces platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine reduces platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-46619 & Glycine Methyl Ester Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving the thromboxane (B8750289) A2 receptor agonist, U-46619, particularly when glycine (B1666218) methyl ester is present in the experimental setup.
Frequently Asked Questions (FAQs)
Q1: We are observing variable dose-response curves with U-46619 in our platelet aggregation assays. What are the potential causes?
A1: Inconsistent dose-response curves with U-46619 are a common issue that can arise from several factors. U-46619 is a potent thromboxane A2 (TP) receptor agonist, and its activity can be influenced by experimental conditions and the presence of other substances.[1][2] A significant portion of the normal population may also show non-sensitivity to U-46619.[3]
One potential, and often overlooked, source of variability is the presence of glycine methyl ester in your assay buffer. While commonly used in various biochemical applications, it can interfere with the assay.[4][5]
Here are some troubleshooting steps to consider:
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Confirm On-Target Activity: To ensure the observed effect is mediated by the TP receptor, pre-incubate your samples with a selective TP receptor antagonist, such as SQ29548, before adding U-46619.[6] A significant reduction or abolishment of the response confirms TP receptor-mediated activity.
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Buffer Composition Review: Carefully examine all components of your assay buffer. If glycine methyl ester is present, consider preparing a buffer without it to see if consistency improves.
-
pH Control: Glycine methyl ester can potentially alter the pH of your assay medium. Verify and maintain a stable physiological pH throughout your experiment, as pH shifts can affect both U-46619 stability and receptor binding.
-
Donor Variability: Platelet sensitivity to TP receptor agonists can vary between donors.[6] If possible, screen multiple donors to establish a baseline and identify potential outliers.
Below is a table summarizing potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Off-target effects of U-46619 | Use a selective TP receptor antagonist (e.g., SQ29548) as a control. |
| Presence of Glycine Methyl Ester | Prepare and test an assay buffer without glycine methyl ester. |
| pH Instability | Monitor and buffer the pH of the assay medium to physiological range. |
| Inter-individual biological variability | Screen multiple donors to establish a consistent baseline response. |
| Reagent Quality | Ensure the purity and proper storage of your U-46619 stock solution. |
Q2: Could glycine methyl ester be directly interacting with the thromboxane A2 receptor?
A2: While there is no direct evidence in the current literature of glycine methyl ester binding to the TP receptor, its presence could indirectly influence the receptor's activity or the downstream signaling cascade. Glycine itself is a neurotransmitter with its own receptors (GlyRs), and it acts as a co-agonist at NMDA receptors.[7][8] Although glycine methyl ester is a derivative, potential cross-reactivity or indirect effects on cellular signaling cannot be entirely ruled out without specific investigation.
Here are some hypothesized mechanisms of interference:
-
Alteration of Membrane Potential: Glycine can modulate cell membrane potential, which in turn can affect the function of G-protein coupled receptors like the TP receptor.[7][9]
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Interference with Downstream Signaling: U-46619 activates Gq proteins, leading to an increase in intracellular calcium.[10] Glycine signaling can also modulate intracellular calcium levels, potentially leading to additive, synergistic, or antagonistic effects.[9]
-
Non-specific Chemical Interactions: Glycine methyl ester could potentially interact with U-46619 in solution, although this is less likely to be a primary cause of inconsistent biological activity.
To investigate this, you could perform binding assays or functional assays in a cell line expressing only the TP receptor, with and without glycine methyl ester, to isolate its effect.
Q3: What is the standard protocol for a platelet aggregation assay using U-46619?
A3: A standard protocol for a light transmission aggregometry (LTA) based platelet aggregation assay is provided below. This protocol can be adapted for other platforms like whole blood aggregometry.[3][11]
Experimental Protocol: Platelet Aggregation Assay
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes.
-
Assay Procedure:
-
Pipette the adjusted PRP into an aggregometer cuvette with a magnetic stir bar.
-
Incubate the cuvette at 37°C for 5 minutes in the aggregometer.
-
Add U-46619 to achieve the desired final concentration. It is recommended to perform a dose-response curve (e.g., 10 nM to 10 µM).
-
Record the change in light transmission for 5-10 minutes. An increase in light transmission indicates platelet aggregation.
-
-
Data Analysis: Determine the maximum percentage of aggregation for each U-46619 concentration and calculate the EC50 value from the dose-response curve.
Workflow for a Platelet Aggregation Assay
Caption: Workflow for a typical platelet aggregation assay using U-46619.
Troubleshooting Guides
Scenario 1: Reduced or No Response to U-46619
If you observe a significantly reduced or absent response to U-46619, consider the following troubleshooting steps in a logical sequence.
Troubleshooting Workflow for Reduced U-46619 Response
Caption: A step-by-step guide to troubleshooting a lack of response to U-46619.
Scenario 2: High Background Signal or "Spontaneous" Aggregation
High background signal can mask the specific response to U-46619.
| Potential Cause | Troubleshooting Step |
| Pre-activated platelets | Handle blood samples gently and process them promptly after collection. |
| Contaminated reagents or glassware | Use fresh, high-purity reagents and thoroughly clean all labware. |
| Mechanical stress | Ensure proper and consistent stirring speed in the aggregometer. |
| Buffer components | Test for spontaneous aggregation in the presence of individual buffer components, including glycine methyl ester. |
Signaling Pathway
Understanding the signaling pathway of U-46619 is crucial for troubleshooting. U-46619 acts as an agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor.
U-46619 Signaling Pathway
Caption: Simplified signaling cascade initiated by U-46619 binding to the TP receptor.
By systematically addressing these potential issues, researchers can improve the consistency and reliability of their assay results with U-46619.
References
- 1. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. chemimpex.com [chemimpex.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: U-46619 and its Derivatives in In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the thromboxane (B8750289) A₂ receptor agonist U-46619 in in vitro experiments. A key clarification is provided regarding "U-46619 Glycine (B1666218) methyl ester," which is a chemical derivative of U-46619 and not a vehicle control.
Key Concepts: Understanding U-46619 and its Glycine Methyl Ester Derivative
It is crucial to distinguish between U-46619 and U-46619 glycine methyl ester.
-
U-46619: A stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH₂.[1] It is a potent agonist of the thromboxane A₂ (TP) receptor, mimicking the effects of thromboxane A₂.[1]
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This compound: This is a derivative of U-46619 where a glycine methyl ester group is attached at the C-1 position.[2] It is hypothesized to function as a more lipophilic prodrug of U-46619, which may alter its distribution and pharmacokinetic properties.[2] Importantly, there are no published reports on the specific biological activity of this compound.[2] Therefore, it should be considered an experimental compound in its own right and not an inert vehicle control.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and what is its primary mechanism of action?
U-46619 is a stable and potent thromboxane A₂ (TP) receptor agonist.[1][3] TP receptors are G-protein-coupled receptors that, upon activation by U-46619, initiate intracellular signaling cascades.[4] The primary pathway involves the activation of Gαq and Gα12/13 proteins, leading to the stimulation of phospholipase C (PLC).[4] PLC, in turn, generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4] U-46619 can also activate the Rho/Rho-kinase pathway, which is important for smooth muscle contraction.[4]
Q2: What is "this compound" and should I use it as a vehicle control?
This compound is a modified version of U-46619 and is not a vehicle control.[2] It is a distinct chemical entity that may have its own biological activity, potentially acting as a prodrug of U-46619.[2] Using it as a vehicle control would be inappropriate and would confound experimental results.
Q3: What are the recommended vehicle controls for U-46619 in in vitro studies?
The appropriate vehicle control is the solvent used to dissolve the U-46619. Common solvents for U-46619 include:
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Ethanol[5]
It is critical to determine the maximum non-toxic concentration of the chosen solvent for your specific cell line or tissue preparation.[7] Typically, the final concentration of DMSO or ethanol (B145695) in the culture medium should be kept at or below 0.5% (v/v).[7]
Q4: What are the typical effective concentrations of U-46619 in in vitro assays?
The effective concentration of U-46619 varies depending on the assay and the biological system. Below is a summary of reported EC₅₀ values for various in vitro responses.
Quantitative Data Summary
| Parameter | Species | EC₅₀ | Concentration Range | Reference |
| Platelet Aggregation | Human | 0.58 µM - 1.31 µM | 1 nM - 10 µM | [4][8] |
| Platelet Shape Change | Human | 0.013 µM - 0.035 µM | 1 nM - 10 µM | [4][8] |
| Serotonin Release | Human | 0.536 µM | Not Specified | [4][8] |
| Fibrinogen Receptor Binding | Human | 0.53 µM | Not Specified | [4][8] |
| Myosin Light Chain Phosphorylation | Human | 0.057 µM | Not Specified | [4][8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no response to U-46619 | Compound Degradation: Improper storage or handling. | Store U-46619 at -20°C.[3] Prepare fresh dilutions for each experiment. |
| Incorrect Concentration: Errors in dilution calculations. | Double-check all calculations and ensure accurate pipetting. | |
| Cell/Tissue Health: Poor viability of cells or tissue preparation. | Ensure cells are healthy and in the logarithmic growth phase. For tissue preparations, maintain proper oxygenation and temperature. | |
| Receptor Desensitization: Prolonged exposure to the agonist. | Optimize incubation times. Consider using a time-course experiment to determine the optimal endpoint. | |
| High background or unexpected effects in vehicle control | Vehicle Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) is too high. | Perform a vehicle dose-response curve to determine the maximum non-toxic concentration for your specific experimental system.[7] |
| Contamination: Mycoplasma or bacterial contamination in cell cultures. | Regularly test for mycoplasma contamination. Practice good aseptic technique. | |
| Hydrolysis of Ester-based Vehicle (if applicable): If an ester-containing solvent were used, it could hydrolyze in aqueous media, altering the pH. | While not recommended for U-46619, if using an ester-based vehicle for other compounds, prepare solutions fresh and monitor the pH of your media. | |
| Variability between experiments | Inconsistent Cell Passage Number: Cellular responses can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Reagent Variability: Differences between lots of U-46619, media, or serum. | Qualify new lots of reagents before use in critical experiments. | |
| Unexpected results when using this compound | Prodrug Activity: The compound may be converted to U-46619 at different rates in your system, leading to variable responses. | Characterize the conversion of the glycine methyl ester to U-46619 in your specific cell type or tissue. |
| Off-target effects: The modified compound may have different off-target effects compared to U-46619. | To confirm on-target TP receptor-mediated effects, use a selective TP receptor antagonist like SQ29548.[2] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol outlines the measurement of U-46619-induced platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.[9]
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which will serve as a blank.[4]
-
-
U-46619 Preparation:
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Prepare a stock solution of U-46619 in a suitable solvent (e.g., DMSO or ethanol).
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Prepare serial dilutions of the U-46619 stock solution in an appropriate buffer (e.g., saline) to achieve the desired final concentrations.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Pipette a known volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.[4]
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Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.[4]
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Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.
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Add a small volume (e.g., 50 µL) of the U-46619 dilution to the PRP to initiate aggregation.[9]
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Record the change in light transmission for a set period (e.g., 5-10 minutes).[4]
-
Protocol 2: Vasoconstriction Assay in Isolated Arteries
This protocol describes the measurement of U-46619-induced contraction in isolated arterial rings using a wire myograph.
-
Tissue Preparation:
-
Mounting and Equilibration:
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Mount the arterial rings on a wire myograph in a chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a standardized resting tension.[9]
-
-
Viability Test:
-
Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure viability.[9]
-
Wash the vessels and allow them to return to baseline tension.
-
-
Concentration-Response Curve:
-
Add U-46619 to the myograph chamber in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).[9]
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension.
-
Plot the contractile response against the U-46619 concentration to generate a concentration-response curve and determine the EC₅₀.
-
Mandatory Visualizations
Caption: U-46619 Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production, purification and identification of Glycine,N-(m-anisoyl)-methyl ester from Pseudomonas aeruginosa with antimicrobial and anticancer activities. | Kuwait Journal of Science [journalskuwait.org]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: U-46619 and Glycine Methyl Ester Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the thromboxane (B8750289) A₂ receptor agonist, U-46619, in the presence of glycine (B1666218) methyl ester. The following information is intended to help identify and resolve potential issues related to experimental conditions, with a particular focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for U-46619 activity?
A1: The activity of U-46619 is pH-dependent, primarily due to its interaction with the thromboxane A₂ (TP) receptor. Studies have shown that agonist binding to the TP receptor is enhanced in acidic conditions. For instance, the binding affinity of a U-46619 analog was observed to increase at pH 6.0 and 5.0 compared to physiological pH 7.4.[1] The potency of a similar agonist in inducing platelet shape change also increases at pH 6.0.[1] However, it is crucial to consider the pH stability of the entire experimental system, including the cells or tissues being studied.
Q2: How does pH affect the stability of glycine methyl ester in my experimental buffer?
A2: Glycine methyl ester, like other esters, is susceptible to hydrolysis, a reaction that is significantly influenced by pH. In aqueous solutions, this hydrolysis is accelerated under alkaline conditions (pH > 7).[2][3] Therefore, maintaining a neutral or slightly acidic pH is recommended to minimize the degradation of glycine methyl ester during your experiment.
Q3: Can the pH of my buffer affect the biological response of platelets to U-46619?
A3: Yes, the pH of the buffer can have a significant impact on platelet function, independent of its effect on U-46619 itself. Acidic conditions (pH 6.8-7.0) have been shown to significantly decrease overall platelet aggregation.[4] Conversely, a slightly alkaline pH (up to 7.9) may increase platelet aggregation but can also be detrimental to platelet viability over time.[5] Therefore, the choice of buffer pH represents a trade-off between optimizing U-46619 receptor binding and maintaining the physiological health of the platelets.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected U-46619 activity. | Suboptimal Buffer pH: The pH of your experimental buffer may not be optimal for U-46619 receptor binding. | Verify the pH of your buffer immediately before use. Consider testing a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4) to determine the optimal pH for your specific assay, keeping in mind the stability of your biological system. |
| Glycine Methyl Ester Degradation: If your experiments are conducted over a long period in an alkaline buffer, the glycine methyl ester may be hydrolyzing, leading to a decrease in its effective concentration. | Prepare fresh glycine methyl ester solutions for each experiment. If possible, conduct experiments at a neutral or slightly acidic pH to slow the rate of hydrolysis. Consider performing a time-course experiment to assess the stability of glycine methyl ester in your buffer system. | |
| High background signal or spontaneous platelet activation. | Buffer pH is too Alkaline: A pH above 7.4 can sometimes lead to spontaneous platelet activation or increased background signal.[5] | Carefully adjust your buffer to a physiological pH of 7.4. If the problem persists, consider preparing fresh platelets and ensuring all solutions are at the correct pH. |
| Variability between experimental repeats. | Inconsistent pH Control: Small variations in pH between experiments can lead to significant differences in results, given the pH sensitivity of both the U-46619 receptor interaction and platelet function. | Use a calibrated pH meter for all buffer preparations. Ensure that the temperature of the buffer is at the experimental temperature when measuring the pH, as pH can be temperature-dependent. |
Data Presentation
Table 1: Impact of pH on Thromboxane A₂/Prostaglandin H₂ Receptor Binding
| pH | Receptor Affinity (Kd, nM) | Number of Receptors (Bmax, sites/platelet ) |
| 7.4 | 1.16 ± 0.06 | 2807 ± 415 |
| 6.0 | 0.64 ± 0.09 | 5397 ± 636 |
| 5.0 | 0.48 ± 0.05 | 7265 ± 753 |
| Data adapted from a study on the [¹²⁵I]BOP agonist, an analog of U-46619.[1] |
Table 2: Effect of pH on the Potency of a Thromboxane A₂ Receptor Agonist
| pH | EC₅₀ for Platelet Shape Change (nM) |
| 7.4 | 0.34 ± 0.016 |
| 6.0 | 0.174 ± 0.014 |
| Data for the agonist I-BOP.[1] |
Experimental Protocols
Protocol 1: Assessing the Effect of pH on U-46619-Induced Platelet Aggregation
-
Preparation of Platelet-Rich Plasma (PRP):
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Collect whole blood from consenting healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Allow the PRP to rest for at least 30 minutes before use.
-
-
Buffer Preparation and pH Adjustment:
-
Prepare a suitable physiological buffer (e.g., Tyrode's buffer).
-
Divide the buffer into aliquots and adjust the pH of each aliquot to the desired experimental values (e.g., 6.5, 7.0, 7.4, 7.8) using a calibrated pH meter.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and buffer aliquots to 37°C.
-
In an aggregometer cuvette, mix a defined volume of PRP with the pH-adjusted buffer.
-
Establish a baseline reading for 1-2 minutes.
-
Add a stock solution of U-46619 to achieve the desired final concentration.
-
Record platelet aggregation for 5-10 minutes.
-
Repeat the assay for each pH condition.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each U-46619 concentration at each pH.
-
Plot dose-response curves and calculate the EC₅₀ value for U-46619 at each pH.
-
Visualizations
Caption: U-46619 signaling pathway in platelets.
Caption: Workflow for testing pH effects on U-46619 activity.
Caption: Troubleshooting decision tree for U-46619 experiments.
References
- 1. Differential effect of pH on thromboxane A2/prostaglandin H2 receptor agonist and antagonist binding in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid | Semantic Scholar [semanticscholar.org]
- 4. Effect of pH levels on platelet aggregation and coagulation: a whole blood in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Storage of platelets for tests of platelet function: effects of pH on platelet aggregation and liberation of beta-thromboglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage conditions for U-46619 Glycine methyl ester
This technical support center provides guidance on the long-term storage, handling, and use of U-46619 Glycine (B1666218) methyl ester for researchers, scientists, and drug development professionals. As specific long-term stability and handling data for U-46619 Glycine methyl ester are limited, the following recommendations are largely based on the well-documented properties of its parent compound, U-46619, a stable thromboxane (B8750289) A2 (TP) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is typically supplied in an organic solvent, such as methyl acetate. For long-term storage, it is recommended to store the solution at -20°C.[1] If you have the compound in a powdered form, it should be stored under desiccating conditions at -20°C, where the parent compound U-46619 is stable for up to two years.[1]
Q2: What is the recommended solvent for preparing a stock solution?
A2: this compound is soluble in organic solvents like methyl acetate, ethanol (B145695), DMSO, and dimethylformamide (DMF).[1][2] The choice of solvent will depend on the specific requirements of your experimental system. For many biological assays, DMSO or ethanol are commonly used.[1]
Q3: How stable are stock solutions of this compound?
A3: Stock solutions of the parent compound U-46619 in a suitable organic solvent are stable for at least one month at -20°C or up to six months at -80°C.[1][3] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: Can I store this compound in an aqueous solution?
A4: It is strongly advised not to store this compound in aqueous solutions. The parent compound U-46619 is unstable in aqueous buffers.[1] Working solutions in aqueous buffers should be prepared fresh for each experiment and any unused solution should be discarded at the end of the day.[1][4]
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a stable analog of the endoperoxide PGH2 and functions as a thromboxane A2 (TP) receptor agonist.[5] It mimics the effects of thromboxane A2, a potent vasoconstrictor and stimulator of platelet aggregation.[6][7] The glycine methyl ester modification at the C-1 position may alter its binding properties to the TP receptor or its pharmacokinetic profile.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological response | Degradation of the compound | Ensure proper storage conditions (-20°C or -80°C in an appropriate solvent).[1][3] Prepare fresh working solutions in aqueous buffer for each experiment.[1][4] Avoid repeated freeze-thaw cycles by preparing aliquots.[1] |
| Incorrect concentration | Verify calculations for stock and working solution concentrations. Perform a concentration-response curve to determine the optimal concentration for your specific assay. | |
| Solvent effects | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is not inhibiting the biological response. Run a vehicle control with the same solvent concentration. | |
| Precipitation of the compound in aqueous buffer | Low solubility | For maximum solubility in aqueous buffers, the shipping solvent (e.g., methyl acetate) can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in the buffer of choice.[4] Sonication may also aid in dissolution.[1] |
| Unexpected off-target effects | High concentration | While U-46619 is a selective TP receptor agonist, very high concentrations could potentially activate other related prostanoid receptors.[1] Use the lowest effective concentration possible. |
| Confirmation of TP receptor-mediated effects | To confirm that the observed effects are mediated by the TP receptor, consider using a specific TP receptor antagonist as a negative control.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for U-46619, the parent compound of this compound. This data can serve as a reference for experimental design.
| Parameter | Value | Notes |
| Molecular Weight (U-46619) | 350.5 g/mol [4] | Batch-specific molecular weight may vary. |
| Molecular Weight (this compound) | 421.6 g/mol [5][8] | |
| Purity | ≥98%[4] | |
| Storage Temperature | -20°C[1][4] | |
| Stability of Solid | ≥ 2 years at -20°C[4][9] | Under desiccating conditions. |
| Stability of Stock Solution | ≥ 1 month at -20°C; up to 6 months at -80°C[1][3] | In a suitable organic solvent. |
| Solubility (this compound) | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml[2] | |
| EC50 for Platelet Shape Change (Human) | 4.8 nM[9] | For U-46619. |
| EC50 for Platelet Aggregation (Human) | 82 nM[9] | For U-46619. |
| EC50 for TP Receptor Agonism | 35 nM | For U-46619. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions of this compound.
Materials:
-
Vial of this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Appropriate aqueous buffer (e.g., Tyrode's buffer, PBS)
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Stock Solution Preparation:
-
If supplied in a solvent, it can be used directly.
-
If supplied as a powder, calculate the volume of solvent (e.g., DMSO) needed to achieve the desired stock concentration (e.g., 10 mM). Add the calculated volume of solvent to the vial.
-
Vortex briefly to ensure complete dissolution.
-
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in the appropriate aqueous assay buffer to achieve the desired final working concentrations. Prepare these solutions fresh and discard any unused portions at the end of the day.[1][4]
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol describes a typical light transmission aggregometry (LTA) experiment to measure platelet aggregation induced by this compound.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound working solutions
-
Light Transmission Aggregometer and cuvettes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Instrument Setup: Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.[4]
-
Sample Preparation: Pipette the required volume of PRP into the aggregometer cuvettes. Allow the PRP to equilibrate to 37°C with stirring for a few minutes.[4]
-
Induction of Aggregation: Add a small volume of the this compound working solution to the PRP to reach the desired final concentration (e.g., 1-10 µM).[4]
-
Data Recording: Record the change in light transmission for 5-10 minutes to measure the aggregation response.
Visualizations
U-46619 Signaling Pathway in Vascular Smooth Muscle Cells
Caption: U-46619 signaling cascade in vascular smooth muscle cells leading to contraction.
Experimental Workflow for Platelet Aggregation Assay
Caption: Step-by-step workflow for a U-46619-induced platelet aggregation assay.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results with U-46619.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. U46619 - Wikipedia [en.wikipedia.org]
- 7. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 8. labsolu.ca [labsolu.ca]
- 9. caymanchem.com [caymanchem.com]
Avoiding precipitation of U-46619 Glycine methyl ester in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing U-46619 Glycine Methyl Ester in their experiments, with a specific focus on preventing precipitation in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What is causing this?
A1: Precipitation of this compound in aqueous buffers is a common issue primarily due to its limited solubility. This compound, similar to its parent U-46619, is sparingly soluble in aqueous solutions.[1] The issue can be exacerbated by several factors including:
-
High Concentration: Exceeding the solubility limit of the compound in the buffer.
-
Improper Dissolution Technique: Direct dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out.
-
Buffer Composition and pH: The specific components and pH of your buffer can influence the solubility of the compound. A pH between 7.0 and 7.5 is generally optimal for the binding of thromboxane (B8750289) A2 analogs to their receptors.
-
Low Temperature: Preparing or storing the solution at low temperatures can decrease solubility.
-
Extended Storage in Aqueous Buffer: U-46619 and its analogs are not stable for long periods in aqueous solutions and should be prepared fresh for each experiment.[1]
Q2: What is the recommended procedure for dissolving this compound to avoid precipitation?
A2: To achieve a clear, working solution of this compound in an aqueous buffer, we recommend the following two-step procedure:
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO or ethanol. This stock solution can be stored at -20°C or -80°C for extended periods.[1] It is best to create single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
-
Prepare the Final Aqueous Working Solution:
-
For your experiment, take an aliquot of the organic stock solution.
-
To avoid precipitation upon dilution, it is crucial to first evaporate the organic solvent. This can be done by gently blowing a stream of inert gas (like nitrogen) over the surface of the aliquot.
-
Once the organic solvent has evaporated, reconstitute the compound in your desired pre-warmed (37°C) aqueous buffer.
-
If the compound does not readily dissolve, sonication can be used to aid dissolution.[1]
-
Q3: What is the maximum soluble concentration of this compound in a physiological buffer?
A3: The solubility of this compound in Phosphate Buffered Saline (PBS) at pH 7.2 has been determined to be approximately 0.5 mg/mL. It is important to stay below this concentration to avoid precipitation.
Q4: Can I store my working solution of this compound in the refrigerator or on ice?
A4: It is strongly advised not to store aqueous solutions of this compound.[1] These solutions should be prepared fresh immediately before use.[1] Storing at lower temperatures will likely decrease the solubility and lead to precipitation. Any unused aqueous solution should be discarded at the end of the day.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the buffer. | The organic solvent from the stock is causing the compound to crash out of the aqueous solution. | Evaporate the organic solvent from the stock aliquot under a gentle stream of nitrogen before adding the aqueous buffer. |
| The concentration of the final working solution is too high. | Ensure your final concentration does not exceed the solubility limit (approx. 0.5 mg/mL in PBS, pH 7.2). Prepare a more dilute working solution if necessary. | |
| The solution is cloudy or contains visible particles after reconstitution. | Incomplete dissolution of the compound. | Use sonication to aid in dissolving the compound in the pre-warmed buffer. Ensure the buffer is at the optimal pH (7.0-7.5). |
| Precipitate forms over time during the experiment. | The compound is coming out of solution due to temperature changes or instability. | Prepare the working solution immediately before the experiment and maintain it at a constant temperature (e.g., 37°C). Avoid prolonged storage of the aqueous solution. |
| Inconsistent experimental results between batches. | Variability in the preparation of working solutions or degradation of the compound. | Prepare fresh serial dilutions from a single stock aliquot for each experiment to minimize variability.[1] Ensure proper storage of the organic stock solution in single-use aliquots at -20°C or -80°C.[1] |
Experimental Protocols
Protocol 1: Preparation of a 1 µM Aqueous Working Solution of this compound
This protocol describes the preparation of a 1 µM working solution in Tyrode's buffer, suitable for experiments such as platelet aggregation assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tyrode's Buffer (pH 7.4)
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Nitrogen gas source
-
Sonicator water bath
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the volume of DMSO required to dissolve a known weight of this compound to achieve a 10 mM concentration (Molecular Weight: 421.57 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
-
Prepare the 1 µM Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
In a clean microcentrifuge tube, pipette a small volume of the stock solution (e.g., 1 µL for a final volume of 10 mL).
-
Under a gentle stream of nitrogen gas, evaporate the DMSO until a dry film of the compound is visible at the bottom of the tube.
-
Add the desired volume of pre-warmed (37°C) Tyrode's buffer to the tube to achieve a final concentration of 1 µM.
-
Vortex the tube for 30 seconds.
-
If the solution is not clear, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.
-
Use the freshly prepared working solution immediately for your experiment.
-
Signaling Pathways and Experimental Workflows
U-46619 Signaling Pathway
U-46619 is a stable analog of Thromboxane A2 (TXA2) and acts as a potent agonist for the Thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. Activation of the TP receptor initiates a signaling cascade leading to various physiological responses, including platelet aggregation and smooth muscle contraction.
Caption: Signaling pathway of U-46619 via the TP receptor.
Experimental Workflow for Avoiding Precipitation
Caption: Workflow for preparing this compound working solution.
References
Navigating U-46619 Glycine Methyl Ester Assays: A Technical Support Guide
A comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and ensure the reproducibility of experiments involving the thromboxane (B8750289) A2 receptor agonist U-46619 and its glycine (B1666218) methyl ester derivative.
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during in-vitro assays.
Important Disclaimer: There are no published reports on the specific biological activity of U-46619 glycine methyl ester.[1] The modification at the C-1 position may alter its binding properties, distribution, and pharmacokinetic profile, potentially making it a lipophilic prodrug of U-46619.[1] The following guidance is based on the extensive research available for the parent compound, U-46619, and serves as a foundational resource for researchers working with its glycine methyl ester derivative.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and its primary mechanism of action?
A1: U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[2] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, mimicking the physiological effects of thromboxane A2 (TXA2).[2] Its primary applications include inducing platelet aggregation and the contraction of vascular and non-vascular smooth muscle.
Q2: How should I store and prepare U-46619 and its glycine methyl ester derivative?
A2: Both compounds are typically supplied as a liquid in methyl acetate (B1210297) or as a solid. For long-term storage, they should be kept at -20°C.[3] To prepare a stock solution, the solvent can be evaporated under a gentle stream of nitrogen, and the compound can be dissolved in a suitable organic solvent like DMSO or ethanol.[3] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.
Q3: We are observing significant variability in our platelet aggregation assay results. What are the potential causes?
A3: Variability in platelet aggregation assays is a common issue. Several factors can contribute:
-
Donor Variability: Platelet sensitivity to TP receptor agonists can differ significantly between donors.[4] It is crucial to use platelets from a consistent donor pool or to account for this variability in the experimental design. A significant portion of the normal population (~10-20%) may be non-sensitive to U-46619.[4]
-
Platelet Preparation: The method of platelet-rich plasma (PRP) or washed platelet preparation can impact platelet function. Ensure a standardized and consistent protocol for platelet isolation and handling.
-
Aspirin (B1665792) and Other Medications: High concentrations of aspirin can paradoxically augment U-46619-induced aggregation.[5] Ensure donors have not taken aspirin or other NSAIDs prior to blood donation.
-
Reagent Quality and Concentration: Verify the concentration and purity of your U-46619 or this compound stock solution. Perform a dose-response curve to ensure you are working within the optimal concentration range.
Q4: Our smooth muscle contraction assay shows inconsistent responses to U-46619. What should we troubleshoot?
A4: Inconsistent smooth muscle contraction can arise from:
-
Tissue Viability: Ensure the viability of the tissue preparation. A standard viability check involves inducing a contraction with a high concentration of potassium chloride (KCl).[6]
-
Endothelium Integrity: The presence or absence of the endothelium can influence the contractile response.[7] Ensure your tissue preparation method is consistent in either preserving or removing the endothelium, depending on your experimental goals.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Ensure adequate washout periods between agonist applications.
-
Buffer Composition and Temperature: Maintain a constant temperature (typically 37°C) and physiological pH of the organ bath solution.[6]
Troubleshooting Guides
Platelet Aggregation Assays
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Aggregation Response | 1. Inactive compound. 2. Low platelet count or poor platelet viability. 3. Non-responsive platelet donor.[4] 4. Incorrect agonist concentration. | 1. Prepare a fresh stock solution of the agonist. 2. Standardize platelet preparation and ensure a platelet count of approximately 2.5 x 10⁸ platelets/mL.[8] 3. Screen multiple donors. 4. Perform a full dose-response curve (e.g., 10 nM to 10 µM).[8] |
| High Background / Spontaneous Aggregation | 1. Platelet activation during preparation. 2. Contamination of reagents or glassware. | 1. Handle platelets gently and avoid vigorous shaking or vortexing. 2. Use sterile, pyrogen-free reagents and consumables. |
| Irreproducible Results Between Experiments | 1. Inconsistent donor source. 2. Variability in reagent preparation. 3. Differences in incubation times or temperature. | 1. If possible, use platelets from the same donor for a set of experiments. 2. Prepare fresh dilutions of the agonist for each experiment. 3. Strictly adhere to the standardized protocol for all experimental parameters. |
Smooth Muscle Contraction Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or Absent Contraction | 1. Degraded agonist. 2. Poor tissue health. 3. Suboptimal agonist concentration. | 1. Use a fresh aliquot of the agonist stock solution. 2. Perform a viability check with KCl.[6] 3. Conduct a cumulative concentration-response curve (e.g., 1 nM to 1 µM).[6] |
| Tachyphylaxis (Decreasing Response with Repeated Application) | 1. Receptor desensitization. | 1. Increase the duration of the washout period between agonist additions. |
| High Variability Between Tissue Preparations | 1. Differences in tissue dissection and mounting. 2. Inconsistent resting tension. | 1. Standardize the procedure for preparing and mounting the tissue rings. 2. Apply a consistent and optimal resting tension during the equilibration period.[6] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To measure the effect of U-46619 or its glycine methyl ester derivative on platelet aggregation using light transmission aggregometry.
Methodology:
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) from whole blood collected in 3.2% sodium citrate. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).[8]
-
Instrumentation: Use a light transmission aggregometer. Set the 0% aggregation baseline with PRP and the 100% aggregation baseline with PPP.
-
Assay Procedure:
-
Pipette the adjusted PRP into aggregometer cuvettes with a stir bar and allow them to equilibrate at 37°C.
-
Add the U-46619 compound at various final concentrations.
-
Record the change in light transmission over time as a measure of platelet aggregation.
-
-
Data Analysis: Determine the maximal aggregation percentage for each concentration and construct a dose-response curve to calculate the EC50 value.[8]
Protocol 2: Vascular Smooth Muscle Contraction Assay
Objective: To assess the contractile response of isolated vascular rings to U-46619 or its glycine methyl ester derivative.
Methodology:
-
Tissue Preparation: Isolate a blood vessel (e.g., rat aorta) and cut it into rings.
-
Mounting: Suspend the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2/5% CO2.[6]
-
Equilibration: Allow the tissues to equilibrate under a resting tension for 60-90 minutes.[6]
-
Viability Check: Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to confirm tissue viability.[6]
-
Concentration-Response Curve: Add the U-46619 compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.[6]
-
Data Analysis: Record the isometric tension and express the contractile response as a percentage of the maximal KCl-induced contraction. Plot a concentration-response curve and determine the EC50 value.[6]
Data Presentation
Solubility of U-46619 and this compound
| Compound | Solvent | Solubility | Reference |
| U-46619 | DMSO | Soluble | [3] |
| Ethanol | Soluble | [3] | |
| This compound | DMF | 30 mg/ml | [1] |
| DMSO | 30 mg/ml | [1] | |
| Ethanol | 50 mg/ml | [1] | |
| PBS (pH 7.2) | 0.5 mg/ml | [1] |
Potency of U-46619 in Platelet Aggregation
| Species | Parameter | EC50 (nM) | Reference |
| Human | Shape Change | 4.8 | [1] |
| Aggregation | 82 | [1] | |
| Rat | Shape Change | 6.0 | [1] |
| Aggregation | 145 | [1] | |
| Rabbit | Shape Change | 7.3 | [1] |
| Aggregation | 65 | [1] |
Mandatory Visualizations
U-46619 Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. U-46619 [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cell culture compatibility with U-46619 Glycine methyl ester
Welcome to the technical support center for U-46619 Glycine (B1666218) Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of U-46619 Glycine Methyl Ester in cell culture experiments. U-46619 is a stable and potent thromboxane (B8750289) A2 (TXA2) receptor agonist, and its glycine methyl ester derivative is utilized for similar research purposes.[1][2][3][4] This guide offers troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and its primary mechanism of action?
A1: U-46619 is a synthetic and stable analog of the endoperoxide prostaglandin (B15479496) PGH2.[1] It functions as a potent agonist for the thromboxane A2 (TP) receptor.[1][5] Activation of this G-protein coupled receptor initiates intracellular signaling cascades that lead to physiological responses such as platelet aggregation and smooth muscle contraction.[1]
Q2: How should I store and prepare a stock solution of this compound?
A2: U-46619 is typically supplied as a powder or dissolved in an organic solvent. For long-term storage, the powder form should be kept at -20°C under desiccating conditions, where it can remain stable for up to two years. If it is supplied in an organic solvent, it should also be stored at -20°C. U-46619 is soluble in organic solvents such as methyl acetate, ethanol, and DMSO. Stock solutions in these solvents can be stored at -20°C for at least a month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is advisable to create smaller, single-use aliquots of the stock solution. It is strongly recommended not to store U-46619 in aqueous solutions due to its instability; working solutions in aqueous buffers should be prepared fresh for each experiment.[6]
Q3: In which cell types can I expect to see a response to this compound?
A3: U-46619 elicits responses in a variety of cell types that express the TP receptor. These include:
-
Vascular Smooth Muscle Cells: Causes vasoconstriction.[8][9]
-
Airway Smooth Muscle Cells: Induces contraction.[10]
-
Endothelial Cells: Can be used to improve differentiation efficiency from human induced pluripotent stem cells.[5]
-
Microglia: Enhances the production of pro-inflammatory cytokines and nitric oxide.[11]
-
HeLa Cells: Has been shown to have a proliferative effect.[12]
Q4: What are the typical effective concentrations of U-46619?
A4: The effective concentration of U-46619 varies depending on the cell type and the specific biological response being measured. Below is a summary of reported effective concentrations and EC50 values.
Quantitative Data Summary
| Cell/Tissue Type | Species | Response | Effective Concentration / EC50 | Reference |
| Platelets | Human | Aggregation | EC50: 0.58 µM | [5] |
| Platelets | Human | Shape Change | EC50: 0.013 µM | [5] |
| HEK293 cells expressing TPα/TPβ | Human | General Agonist Activity | EC50: 0.035 µM | |
| Penile Resistance Arteries | Human | Vasoconstriction | EC50: 6.2 ± 2.2 nM | [10] |
| Corpus Cavernosum | Human | Vasoconstriction | EC50: 8.3 ± 2.8 nM | [10] |
| Aorta | Rat | Vasoconstriction | ~50 nM | [10] |
| Small Mesenteric Arteries | Rat | Vasoconstriction | ~10 nM | [10] |
| BV2 microglia | Mouse | ERK Activation | 0.1–10 µM | [11] |
| BV2 microglia | Mouse | IL-1β and NO production | 1-10 µM | [11] |
Troubleshooting Guide
Problem 1: Inconsistent or no response to U-46619 treatment.
-
Possible Cause: Degradation of the compound.
-
Solution: Ensure proper storage of the stock solution at -20°C or -80°C in an appropriate organic solvent and prepare aqueous working solutions fresh for each experiment.[6] Avoid repeated freeze-thaw cycles by using aliquots.
-
-
Possible Cause: Low or absent TP receptor expression in the cell line.
-
Solution: Verify the expression of the thromboxane A2 receptor (TP receptor) in your specific cell line using techniques like Western blot, qPCR, or immunofluorescence.
-
-
Possible Cause: Variability in experimental conditions.
-
Solution: Standardize all experimental parameters, including cell passage number, confluency, serum starvation conditions, and incubation times.
-
Problem 2: Observed effects are not consistent with TP receptor activation.
-
Possible Cause: Off-target effects of U-46619.
-
Solution: To confirm that the observed effects are mediated by the TP receptor, perform co-incubation experiments with a selective TP receptor antagonist, such as SQ29548 or GR32191.[13] If the antagonist blocks the effect of U-46619, it confirms on-target activity.
-
-
Possible Cause: Activation of downstream signaling pathways that are not the primary focus.
-
Solution: Investigate multiple downstream signaling pathways (e.g., Ca2+ mobilization, RhoA activation, MAPK/ERK activation) to get a comprehensive understanding of the cellular response.
-
Problem 3: High background or variability in platelet aggregation assays.
-
Possible Cause: Variation in platelet sensitivity between donors.
-
Solution: If possible, use platelets from the same donor for a set of experiments. Account for inter-donor variability in the data analysis.
-
-
Possible Cause: Spontaneous platelet activation.
-
Solution: Handle platelet-rich plasma (PRP) gently to avoid mechanical activation. Ensure all reagents are at the appropriate temperature (37°C) before starting the assay.[14]
-
Experimental Protocols & Signaling Pathways
Key Signaling Pathways Activated by U-46619
U-46619 binding to the TP receptor, a Gq-protein coupled receptor, initiates several downstream signaling cascades.
Caption: U-46619 signaling cascade via the TP receptor.
Experimental Workflow: Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of U-46619-induced intracellular calcium mobilization in a cell line expressing the TP receptor.[14][15]
Caption: Workflow for an intracellular calcium mobilization assay.
Detailed Experimental Protocol: Platelet Aggregation Assay
This assay measures the ability of U-46619 to induce platelet aggregation in vitro using light transmission aggregometry.[6][14][15]
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
U-46619 stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Light Transmission Aggregometer and cuvettes with stir bars.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
U-46619 Dilutions:
-
Prepare serial dilutions of the U-46619 stock solution in PBS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).[14]
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.[14]
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.[14]
-
Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.[14]
-
Add a small volume (e.g., 50 µL) of the U-46619 working solution to the PRP to initiate aggregation.[14]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[14]
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of U-46619.
-
Plot the maximum aggregation percentage against the log of the U-46619 concentration to generate a dose-response curve and calculate the EC50 value.[6]
-
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. biodatacorp.com [biodatacorp.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Different effects of two thromboxane A2/prostaglandin H2 receptor ligands, U46619 and S-145, on rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]
- 12. Thromboxane A2 analogue U 46619 enhances tumour cell proliferation in HeLa cells via specific receptors which are apparently distinct from TXA2 receptors on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to U-46619 and its Glycine Methyl Ester Derivative for Researchers
This guide provides a detailed comparison of the well-characterized thromboxane (B8750289) A2 (TXA2) receptor agonist, U-46619, and its derivative, U-46619 glycine (B1666218) methyl ester. Aimed at researchers, scientists, and drug development professionals, this document summarizes key pharmacological data, outlines experimental protocols, and visualizes relevant signaling pathways to facilitate informed decisions in research applications.
Introduction
U-46619 is a stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2 and a potent agonist of the thromboxane A2 (TP) receptor.[1] It is widely used in experimental settings to mimic the physiological and pathophysiological effects of TXA2, which include platelet aggregation and smooth muscle contraction.[1] U-46619 glycine methyl ester is a derivative of U-46619, featuring a glycine methyl ester moiety at the C-1 carboxyl group. This modification is expected to alter its physicochemical properties, potentially impacting its solubility, cell permeability, and pharmacokinetics. However, it is critical to note that there are currently no published reports on the biological activity of this compound, precluding a direct potency comparison based on experimental data.
Chemical Structures and Properties
A clear distinction between the two compounds lies in their chemical structures, which dictates their physical and potential biological properties.
| Feature | U-46619 | This compound |
| Chemical Formula | C21H34O4 | C24H39NO5 |
| Molecular Weight | 350.49 g/mol | 421.6 g/mol |
| Structure | ||
| Key Functional Group | Carboxylic Acid | Glycine Methyl Ester |
| Published Potency Data | Extensive | None Available |
Potency and Efficacy of U-46619
U-46619 is a highly potent agonist at the TP receptor, eliciting a range of biological responses at nanomolar to micromolar concentrations. The following table summarizes its potency (EC50 values) in various functional assays.
| Biological Response | Species/System | EC50 (µM) | Reference |
| Platelet Shape Change | Human Platelets | 0.035 | [2] |
| Myosin Light Chain Phosphorylation | Human Platelets | 0.057 | [2] |
| Platelet Aggregation | Human Platelets | 0.58 - 1.31 | [2][3][4] |
| Fibrinogen Receptor Exposure | Human Platelets | 0.53 | [2] |
| Serotonin Release | Human Platelets | 0.54 | [2][5] |
| Vasoconstriction | Human Resistance Arteries | ~0.016 | [6] |
| TP Receptor Agonism | General | 0.035 | [7] |
Note: No experimental potency data for this compound has been published. The esterification of the carboxylic acid group may render it inactive until hydrolyzed back to the parent compound, U-46619, suggesting it could function as a prodrug. This modification would likely alter its absorption, distribution, metabolism, and excretion (ADME) profile.
Signaling Pathways of U-46619
Activation of the TP receptor by U-46619 initiates downstream signaling cascades primarily through Gq and G13 proteins.[6]
Experimental Protocols
Detailed methodologies for key experiments involving U-46619 are provided below. These protocols can serve as a foundation for designing studies to characterize this compound, should it become a compound of interest.
Platelet Aggregation Assay
This assay quantifies the ability of a compound to induce platelet aggregation in vitro.
Isolated Tissue Organ Bath Assay for Smooth Muscle Contraction
This ex vivo assay measures the contractile response of isolated smooth muscle tissue to a test compound.
Protocol:
-
Tissue Preparation: Isolate a blood vessel (e.g., aorta, mesenteric artery) and cut it into rings.
-
Mounting: Suspend the tissue rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Viability Check: Induce a contraction with a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
Concentration-Response Curve: Add the test compound in a cumulative manner to the organ bath, recording the isometric tension at each concentration.
-
Data Analysis: Normalize the contractile response to the KCl-induced maximum and plot a concentration-response curve to determine the EC50 and Emax.[8]
Intracellular Calcium Mobilization Assay
This in vitro assay measures the increase in intracellular calcium concentration ([Ca2+]i) in response to compound stimulation, often using fluorescent calcium indicators.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 cells expressing the TP receptor, or platelets) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[6]
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Inject the test compound into the wells.
-
Fluorescence Measurement: Immediately record the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the rise in [Ca2+]i. Calculate the EC50 from the concentration-response data.
Conclusion
U-46619 is a well-documented and potent TP receptor agonist with a robust dataset supporting its use in various in vitro and ex vivo models. In contrast, this compound remains uncharacterized in the scientific literature. The addition of the glycine methyl ester group at the carboxylic acid position suggests it may act as a more lipophilic prodrug of U-46619. This modification could lead to altered pharmacokinetic and pharmacodynamic properties. Researchers interested in this derivative should anticipate the need for comprehensive characterization, starting with hydrolysis studies to confirm its conversion to U-46619 and followed by the functional assays outlined in this guide to determine its potency and efficacy profile. The lack of existing data presents an opportunity for novel research into the structure-activity relationships of TP receptor agonists.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of U-46619 Glycine Methyl Ester Cross-reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of U-46619 Glycine methyl ester, a stable thromboxane (B8750289) A2 (TP) receptor agonist, with other human prostanoid receptors. The information is compiled from publicly available experimental data to aid in the assessment of its selectivity and potential off-target effects.
Executive Summary
U-46619 is a potent and widely used tool for studying TP receptor-mediated signaling and physiology. While it is reported to be highly selective for the TP receptor, quantitative data on its cross-reactivity with a full panel of other human prostanoid receptors (DP, EP, FP, and IP) from a single comprehensive study is limited in the public domain. This guide summarizes the available quantitative and qualitative data.
Available data confirms the high affinity of U-46619 for the TP receptor. Limited screening against other prostanoid receptors, such as the CRTH2 (DP2) receptor, indicates significantly lower affinity, supporting its classification as a selective TP receptor agonist. However, researchers should be aware of the potential for off-target effects at high concentrations and in systems with high expression of other prostanoid receptors.
Quantitative Comparison of Binding Affinities and Functional Potencies
The following table summarizes the available quantitative data for U-46619 binding affinity (Kd/Ki) and functional potency (EC50) at human prostanoid receptors. It is important to note that these values are derived from different studies and experimental conditions, which may contribute to variability.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell/Tissue System | Reference |
| TP | [3H]-U-46619 | Kd | 108 | Unactivated, intact human platelets | [1] |
| TP | U-46619 | EC50 (Shape Change) | 35 | Human platelets | [2][3] |
| TP | U-46619 | EC50 (Vasoconstriction) | 16 | Isolated human resistance arteries | [4] |
| CRTH2 (DP2) | U-46619 | Ki | >1000 | HEK293 cells expressing human CRTH2 | [5][6] |
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes. Upon activation by their cognate ligands, they couple to different G-proteins to initiate downstream signaling cascades. The primary signaling pathways for each prostanoid receptor subtype are illustrated below.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the binding affinity and functional activity of ligands like U-46619 at prostanoid receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the affinity of a non-labeled compound (like U-46619) by its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Cells stably expressing the human prostanoid receptor of interest are cultured and harvested.
-
Cells are lysed, and the cell membranes are isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined.
2. Binding Reaction:
-
In a multi-well plate, a constant concentration of a suitable radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors, [3H]-SQ29548 for TP receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor (U-46619) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the target receptor.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Calcium Mobilization
This assay is used to determine the functional potency of an agonist at Gq-coupled prostanoid receptors (TP, EP1, FP) by measuring changes in intracellular calcium concentration.
1. Cell Preparation:
-
Cells stably expressing the Gq-coupled human prostanoid receptor of interest are seeded into a multi-well plate and cultured to form a confluent monolayer.
2. Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer solution.
-
The plate is incubated to allow for de-esterification of the dye within the cells.
3. Agonist Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of the agonist (U-46619) are added to the wells.
-
The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured in real-time.
4. Data Analysis:
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the change in fluorescence against the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly potent and selective agonist for the thromboxane A2 (TP) receptor. The available quantitative data, although not from a single comprehensive screen, supports its high affinity for the TP receptor and significantly lower affinity for the CRTH2 (DP2) receptor. Qualitative assessments from multiple sources further corroborate its selectivity for the TP receptor over other prostanoid receptors. For applications where absolute specificity is critical, especially at high concentrations, researchers should consider performing direct binding or functional assays on the specific prostanoid receptors relevant to their experimental system. The provided experimental protocols offer a foundation for such validation studies.
References
- 1. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
Validating the Activity of U-46619 Glycine Methyl Ester with a Known TP Receptor Antagonist: A Comparative Guide
This guide provides a comprehensive comparison of the thromboxane (B8750289) A2 (TP) receptor agonist U-46619 and its derivative, U-46619 Glycine (B1666218) methyl ester. It details experimental methodologies for validating their activity using a known TP receptor antagonist and presents supporting data for researchers in pharmacology and drug development.
U-46619 is a stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2 and functions as a potent TP receptor agonist.[1] It is widely used in research to mimic the effects of thromboxane A2, which include platelet aggregation and smooth muscle contraction.[1] U-46619 Glycine methyl ester is a modification of U-46619 at the C-1 position, which may alter its binding affinity for the TP receptor or its pharmacokinetic properties, potentially serving as a lipophilic prodrug.[2][3]
Comparative Analysis of U-46619 and this compound
While extensive quantitative data exists for U-46619, there are no published reports on the specific biological activity of this compound.[2] The latter is presented as a tool for exploring the inhibition of enzymes in the arachidonic acid metabolic pathway.[3] The following table summarizes the known half-maximal effective concentrations (EC50) for U-46619 in various biological assays.
| Biological Response | Species/System | EC50 Value (µM) | Reference |
| Platelet Shape Change | Human | 0.035 | [4] |
| Myosin Light Chain Phosphorylation | Human Platelets | 0.057 | [4] |
| Serotonin Release | Human Platelets | 0.536 | [4] |
| Fibrinogen Receptor Binding | Human Platelets | 0.53 | [4] |
| Platelet Aggregation | Human Platelets | 1.31 | [4] |
| Platelet Aggregation | Rabbit | 0.58 | [5] |
| Vasoconstriction | Human Resistance Arteries | ~0.016 | [5] |
Experimental Protocol: Validating TP Receptor Antagonism via Platelet Aggregation Assay
This protocol describes how to validate the TP receptor-mediated activity of U-46619 or its glycine methyl ester derivative by demonstrating the inhibitory effect of a known TP receptor antagonist, such as SQ-29548 or GR-32191.[6]
Objective: To confirm that the pro-aggregatory effect of U-46619 (or its analog) is mediated through the TP receptor by showing that a specific TP receptor antagonist can block this effect.
Materials:
-
U-46619 or this compound
-
A known TP receptor antagonist (e.g., SQ-29548)
-
Platelet-rich plasma (PRP)
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
-
Phosphate-buffered saline (PBS)
-
Appropriate solvents for dissolving compounds
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Prepare PRP from fresh whole blood according to standard laboratory procedures. Adjust the platelet count to a standardized concentration.
-
Baseline Measurement: Pipette adjusted PRP into an aggregometer cuvette with a stir bar. Place the cuvette in the heating block of the aggregometer at 37°C and record the baseline light transmission.
-
Antagonist Pre-incubation: To one set of PRP samples, add the TP receptor antagonist (e.g., 1 µM SQ-29548) and incubate for 20-30 minutes.[6] For the control group, add the vehicle used to dissolve the antagonist.
-
Agonist Addition: Initiate the aggregation assay by adding a concentration of U-46619 known to induce a submaximal aggregation response (e.g., EC50 concentration).
-
Data Recording: Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.
-
Data Analysis: Compare the maximum percentage of aggregation in the presence and absence of the TP receptor antagonist. A significant reduction in U-46619-induced aggregation in the antagonist-treated samples confirms that the agonist's effect is mediated through the TP receptor.
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying mechanisms and experimental setup, the following diagrams illustrate the signaling pathway, the experimental workflow, and the logical comparison.
Caption: TP Receptor Signaling Pathway.
Caption: Platelet Aggregation Assay Workflow.
Caption: Logical Comparison of Experimental Groups.
References
Comparative Analysis of U-46619 Derivatives in Functional Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of U-46619 and its derivatives, potent thromboxane (B8750289) A2 (TXA2) receptor agonists. This document summarizes key functional assay data, details experimental methodologies, and visualizes critical signaling pathways to facilitate informed decisions in cardiovascular and thrombosis research.
U-46619, a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2, is a widely used tool to study the physiological and pathological effects of TXA2.[1] Its derivatives offer a spectrum of potencies and activities, providing valuable probes for understanding thromboxane A2 (TP) receptor pharmacology and for the development of novel therapeutics. This guide focuses on the functional characterization of these analogs in key assays, including platelet aggregation and vasoconstriction.
Quantitative Comparison of U-46619 Derivatives
The following table summarizes the pharmacological activities of U-46619 and a series of its 13-azapinane derivatives in functional assays. These derivatives exhibit a range of activities from full agonism to antagonism, highlighting the structural determinants of TP receptor activation. The data is compiled from a key study by Hall et al. (1988), which systematically evaluated these compounds in human platelets and canine saphenous veins.[2]
| Compound | Functional Activity (Human Platelets) | pA2 / EC50 (Human Platelets, µM) | Functional Activity (Canine Saphenous Vein) | pA2 / EC50 (Canine Saphenous Vein, µM) |
| U-46619 | Agonist | EC50: 1.31 ± 0.34 (Aggregation)[3] | Agonist | - |
| Derivative 1 | Antagonist | pA2: 6.8 | Antagonist | pA2: 7.2 |
| Derivative 2 | Antagonist | pA2: 7.5 | Agonist | EC50: 0.1 |
| Derivative 3 | Antagonist | pA2: 6.5 | Antagonist | pA2: 6.9 |
| Derivative 4 | Antagonist | pA2: 7.1 | Agonist | EC50: 0.3 |
| Derivative 5 | Antagonist | pA2: 6.9 | Antagonist | pA2: 7.5 |
| Derivative 6 | Antagonist | pA2: 7.8 | Agonist | EC50: 0.08 |
| Derivative 7 | Antagonist | pA2: 6.7 | Antagonist | pA2: 7.1 |
| Derivative 8 | Antagonist | pA2: 7.3 | Agonist | EC50: 0.2 |
| Derivative 9 | Antagonist | pA2: 6.6 | Antagonist | pA2: 7.0 |
| Derivative 10 | Antagonist | pA2: 7.0 | Antagonist | pA2: 7.4 |
| Derivative 11 | Antagonist | pA2: 6.4 | Antagonist | pA2: 6.8 |
| Derivative 12 | Antagonist | pA2: 7.2 | Antagonist | pA2: 7.6 |
| Derivative 13 | Antagonist | pA2: 6.3 | Antagonist | pA2: 6.7 |
| Derivative 14 | Antagonist | pA2: 7.4 | Antagonist | pA2: 7.8 |
| Derivative 15 | Antagonist | pA2: 6.2 | Antagonist | pA2: 6.6 |
| Derivative 16 | Antagonist | pA2: 7.6 | Antagonist | pA2: 8.0 |
Note: The specific structures of the 13-azapinane derivatives and their corresponding data are detailed in the primary literature.[2] The EC50 value for U-46619-induced platelet aggregation can vary depending on experimental conditions.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key functional assays used to characterize U-46619 and its derivatives.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate.
-
Agonist stock solutions (e.g., U-46619 and derivatives) dissolved in an appropriate solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to pellet the red blood cells and platelets. Collect the supernatant (PPP).
-
Assay Setup: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline in the aggregometer.
-
Agonist Addition: Add a small volume of the agonist solution to the PRP sample in the aggregometer cuvette while stirring.
-
Data Recording: Record the change in light transmission over time. The maximum aggregation is determined from the aggregation curve.
-
Dose-Response Analysis: Perform experiments with a range of agonist concentrations to determine the EC50 (the concentration that elicits 50% of the maximal response).
Vasoconstriction Assay (Isolated Blood Vessel)
This assay measures the contractile response of isolated blood vessel segments to agonists.
Materials:
-
Isolated blood vessel (e.g., canine saphenous vein, rat aorta).
-
Krebs-Henseleit solution (or other suitable physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Agonist stock solutions.
-
Organ bath system with force transducers.
Procedure:
-
Vessel Preparation: Dissect the blood vessel and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the vessel rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the vessel rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).
-
Viability Check: Contract the vessels with a high concentration of potassium chloride (e.g., 60 mM) to ensure tissue viability.
-
Agonist Addition: After a washout period, add cumulative concentrations of the agonist to the organ bath.
-
Data Recording: Record the isometric tension developed by the vessel rings.
-
Dose-Response Analysis: Construct a concentration-response curve to determine the EC50 and the maximum contractile response (Emax).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation, typically using a fluorescent calcium indicator.
Materials:
-
Cultured cells expressing the TP receptor (e.g., HEK293 cells) or washed platelets.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Agonist stock solutions.
-
Fluorometric plate reader or fluorescence microscope.
Procedure:
-
Cell Loading: Incubate the cells with the calcium indicator dye in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Addition: Add the agonist to the cells and immediately start recording the fluorescence signal.
-
Data Recording: Record the change in fluorescence intensity over time. The peak increase in fluorescence corresponds to the maximum calcium mobilization.
-
Dose-Response Analysis: Perform the assay with different agonist concentrations to determine the EC50 for calcium mobilization.
Signaling Pathways and Experimental Workflow
The activation of the TP receptor by U-46619 and its derivatives initiates a cascade of intracellular events leading to cellular responses. The diagrams below, generated using Graphviz, illustrate the primary signaling pathway and a typical experimental workflow for a functional assay.
Caption: U-46619 signaling pathway leading to platelet aggregation and vasoconstriction.
Caption: General experimental workflow for comparing U-46619 derivatives in functional assays.
References
- 1. Specific binding of the thromboxane A2 antagonist 13-azaprostanoic acid to human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different pharmacologic activities for 13-azapinane thromboxane A2 analogs in platelets and blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
U-46619 Glycine Methyl Ester: A Comparative Guide to On-Target and Off-Target Effects
For researchers in pharmacology and drug development, the thromboxane (B8750289) A2 (TP) receptor agonist U-46619 is a vital tool for investigating a wide range of physiological and pathological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction. This guide provides a comprehensive comparison of U-46619 and its glycine (B1666218) methyl ester derivative, with a focus on their potential off-target effects, supported by experimental data and detailed protocols.
While specific pharmacological data for U-46619 Glycine methyl ester is limited, its structural similarity to the parent compound, U-46619, suggests a comparable biological activity profile. This guide, therefore, leverages the extensive research on U-46619 to infer the potential on- and off-target effects of its glycine methyl ester derivative, a common practice in preliminary assessments of novel compounds.
On-Target Activity: Potent Agonism at the TP Receptor
U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and a potent agonist of the thromboxane A2 (TP) receptor.[1][2] Its high affinity and selectivity for the TP receptor have made it a standard research tool.
| Compound | Parameter | Value | Assay System |
| U-46619 | Kd | 108 nM | [3H]-U-46619 binding in unactivated, intact human platelets |
| U-46619 | EC50 | 35 nM | Platelet shape change |
| U-46619 | EC50 | 82 nM | Platelet aggregation (human) |
| U-46619 | EC50 | 145 nM | Platelet aggregation (rat) |
| U-46619 | EC50 | 65 nM | Platelet aggregation (rabbit) |
Table 1: On-Target Potency of U-46619. This table summarizes the binding affinity (Kd) and functional potency (EC50) of U-46619 for the TP receptor in various experimental systems.
Investigating Off-Target Effects of U-46619
While U-46619 is highly selective for the TP receptor, some studies have reported potential off-target activities, particularly at higher concentrations. These off-target effects are crucial to consider for the accurate interpretation of experimental results.
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition
One of the most documented off-target effects of U-46619 is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response. The 5-cis isomer of U-46619 has been shown to inhibit mPGES-1 with an estimated IC50 of approximately 15 µM. The 5-trans isomer, often present as an impurity in commercial preparations, is about half as potent.
| Compound | Off-Target | Parameter | Value | Assay System |
| U-46619 (5-cis isomer) | mPGES-1 | IC50 | ~15 µM (estimated) | Enzymatic inhibition assay |
| 5-trans U-46619 | mPGES-1 | IC50 | ~30 µM (estimated) | Enzymatic inhibition assay |
Table 2: Off-Target Activity of U-46619 Isomers on mPGES-1. This table highlights the inhibitory activity of U-46619 isomers on mPGES-1.
KCa Channel Inhibition
U-46619 has been observed to inhibit the activity of large-conductance Ca2+-activated potassium (KCa) channels in coronary artery smooth muscle cells. This effect was observed at nanomolar concentrations (50-150 nM) and was reversible, suggesting a direct or indirect interaction with the channel or a closely associated protein.
| Compound | Off-Target | Effect | Concentration | Assay System |
| U-46619 | KCa Channels | Decreased channel open probability | 50-150 nM | Patch-clamp electrophysiology on coronary artery smooth muscle cells |
Table 3: Off-Target Activity of U-46619 on KCa Channels. This table details the inhibitory effect of U-46619 on KCa channel activity.
Potentiation of Norepinephrine-Induced Vasoconstriction
Some evidence suggests that U-46619 can potentiate vasoconstriction induced by norepinephrine (B1679862). This effect may be independent of TP receptor activation, as it was not fully blocked by a TP receptor antagonist in some experimental settings. This indicates a potential interaction with adrenergic signaling pathways.
Comparison with Alternatives
Several other TP receptor agonists are available for research purposes, each with its own pharmacological profile. A direct comparison of off-target effects is often limited by the available data.
| Compound | Primary Target | Known Off-Target Effects |
| U-46619 | TP Receptor | mPGES-1 inhibition, KCa channel inhibition, potentiation of norepinephrine effects |
| I-BOP | TP Receptor | High affinity agonist, off-target profile not as extensively characterized as U-46619. |
| Carbocyclic Thromboxane A2 (CTA2) | TP Receptor | Stable analog of TXA2, limited public data on off-target effects. |
Table 4: Comparison with Alternative TP Receptor Agonists. This table provides a brief comparison of U-46619 with other commonly used TP receptor agonists.
Experimental Protocols
To aid researchers in designing experiments to investigate the on- and off-target effects of U-46619 and its analogs, detailed methodologies for key assays are provided below.
Radioligand Binding Assay for TP Receptor Affinity
This protocol is designed to determine the binding affinity (Kd) of a test compound for the TP receptor.
Materials:
-
Cell membranes expressing the human TP receptor
-
[3H]-SQ29548 (radioligand)
-
U-46619 or this compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a 96-well plate, add cell membranes, [3H]-SQ29548 (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki (an indicator of binding affinity) can be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of a compound to induce platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
U-46619 or this compound
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh human blood.
-
Pre-warm the PRP sample to 37°C in the aggregometer.
-
Add the test compound at various concentrations to the PRP.
-
Monitor the change in light transmittance through the PRP suspension over time. An increase in light transmittance indicates platelet aggregation.
-
Calculate the EC50 value from the concentration-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1. On-target signaling pathway of U-46619 via the TP receptor.
Figure 2. Experimental workflow for investigating off-target effects.
Conclusion
U-46619 and its derivatives like the glycine methyl ester are invaluable for studying TP receptor-mediated signaling. However, researchers must be aware of potential off-target effects, especially at higher concentrations. The inhibition of mPGES-1 and KCa channels, along with the potentiation of adrenergic signaling, are key off-target activities of U-46619 that should be considered when designing experiments and interpreting data. When possible, using the lowest effective concentration and employing specific TP receptor antagonists can help to dissect on-target from off-target effects. Further research is warranted to fully characterize the pharmacological profile of this compound to confirm if it mirrors the off-target activities of its parent compound.
References
A Head-to-Head Comparison of U-46619 and its Glycine Methyl Ester Analog: A Guide for Researchers
An Objective Analysis of Thromboxane (B8750289) A2 Receptor Agonists
In the field of eicosanoid research, the stable thromboxane A2 (TXA2) mimetic, U-46619, serves as a cornerstone tool for investigating the physiological and pathophysiological roles of the thromboxane A2 (TP) receptor. Its utility in studying platelet aggregation, vasoconstriction, and smooth muscle contraction is well-documented.[1][2] This guide aims to provide a comparative analysis of U-46619 and its glycine (B1666218) methyl ester analog.
However, a comprehensive review of the scientific literature and product data reveals a critical information gap: there are no published reports on the biological activity of U-46619 glycine methyl ester .[3] Consequently, a direct head-to-head comparison with supporting experimental data is not currently possible.
This guide will therefore focus on providing a detailed overview of the established pharmacological profile of U-46619, including its mechanism of action, quantitative data from key experiments, and the detailed protocols for these assays. This information will serve as a valuable reference for researchers utilizing U-46619 and as a foundational framework for any future studies on its analogs.
Pharmacological Data: U-46619
U-46619 is a potent and stable agonist of the thromboxane A2 (TP) receptor.[4] Its binding to this G-protein coupled receptor initiates a signaling cascade that elevates intracellular calcium levels, leading to a variety of cellular responses. The following table summarizes key quantitative data for U-46619 from various in vitro preparations.
| Parameter | Preparation | Value | Reference |
| EC50 (Platelet Shape Change) | Human Platelets | 35 nM | [4][5] |
| EC50 (Platelet Aggregation) | Human Platelets | 82 nM | [3] |
| EC50 (Platelet Aggregation) | Human Platelets | 1.31 µM | [5] |
| EC50 (Myosin Light-Chain Phosphorylation) | Human Platelets | 57 nM | [5] |
| EC50 (Serotonin Release) | Human Platelets | 536 nM | [5] |
| EC50 (Fibrinogen Receptor Binding) | Human Platelets | 530 nM | [5] |
| EC50 (Smooth Muscle Contraction) | Human Penile Resistance Arteries | 6.2 nM | [1] |
| EC50 (Smooth Muscle Contraction) | Human Corpus Cavernosum | 8.3 nM | [1] |
| EC50 (Smooth Muscle Contraction) | Rat Aorta | ~50 nM | [1] |
| EC50 (Smooth Muscle Contraction) | Rat Small Mesenteric Arteries | ~10 nM | [1] |
| High-Affinity Binding Site (Kd) | Human Platelets | 41 nM | [5] |
| Low-Affinity Binding Site (Kd) | Human Platelets | 1.46 µM | [5] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of TP receptor agonists like U-46619.
Smooth Muscle Contraction Assay
This assay measures the contractile response of isolated smooth muscle tissue to an agonist.
a. Tissue Preparation:
-
Isolate the desired smooth muscle tissue (e.g., rat aorta, human corpus cavernosum) and place it in cold Krebs-Henseleit solution.
-
Carefully dissect the tissue into rings of 2-4 mm in length.
-
Suspend the tissue rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2 (carbogen). One end of the ring is attached to a fixed hook, and the other to an isometric force transducer.[1]
b. Experimental Procedure:
-
Allow the tissues to equilibrate for 60-90 minutes under a predetermined resting tension (e.g., 1-2 grams for rat aorta).[1]
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[1]
-
Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl, typically 60-80 mM). A strong, sustained contraction indicates healthy tissue.[1]
-
Wash the tissue to allow it to return to baseline tension.
-
Once a stable baseline is achieved, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 1 µM).[1]
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
Record the isometric tension continuously throughout the experiment.
c. Data Analysis:
-
The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration of U-46619 against the response to generate a concentration-response curve.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) from this curve.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay, considered the gold standard for assessing platelet function, measures the increase in light transmission through a platelet suspension as platelets aggregate.[2]
a. Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The PPP is used to set the 100% aggregation baseline.
b. Experimental Procedure:
-
Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation).
-
Place a cuvette with PPP into the aggregometer to set the 100% aggregation level.
-
Add a known concentration of U-46619 to the PRP sample.
-
Record the change in light transmission over time as the platelets aggregate.
c. Data Analysis:
-
The aggregation is quantified as the maximal percentage change in light transmission.
-
By testing a range of U-46619 concentrations, a concentration-response curve can be generated to determine the EC50 for platelet aggregation.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[6][7]
a. Membrane Preparation:
-
Homogenize the tissue or cells expressing the TP receptor in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]
-
Wash the membrane pellet and resuspend it in a suitable binding buffer.
-
Determine the protein concentration of the membrane preparation.
b. Competitive Binding Assay (to determine Ki):
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled TP receptor ligand (e.g., [3H]U-46619) and varying concentrations of the unlabeled compound (the "competitor," in this case, U-46619 or its analog).
-
Allow the reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[6][9]
-
Measure the radioactivity trapped on the filters using a scintillation counter.
c. Saturation Binding Assay (to determine Kd and Bmax):
-
Incubate the membrane preparation with increasing concentrations of the radiolabeled ligand.[6]
-
For each concentration, run a parallel incubation with an excess of an unlabeled competitor to determine non-specific binding.
-
Separate bound from free radioligand and quantify the radioactivity.
d. Data Analysis:
-
For competitive binding, plot the concentration of the unlabeled compound against the percentage of specific binding to determine the IC50 (the concentration of competitor that inhibits 50% of the radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
For saturation binding, subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding against the radioligand concentration. The Kd and Bmax can be determined by non-linear regression analysis of this saturation curve.
Conclusion
U-46619 remains an indispensable pharmacological tool for the study of the thromboxane A2 receptor. While the prospect of novel analogs such as its glycine methyl ester derivative is intriguing, the current absence of published biological data for this specific analog precludes any comparative analysis. The modification at the C-1 position could potentially alter its binding properties or pharmacokinetic profile, possibly acting as a lipophilic prodrug.[3] However, without experimental validation, this remains speculative.
The data and protocols presented herein for U-46619 provide a robust foundation for researchers in the field. Future studies are warranted to characterize the pharmacological profile of the this compound analog to determine if it offers any advantages or distinct properties compared to its parent compound. Such research would enable a true head-to-head comparison and potentially expand the repertoire of tools available for investigating the complex signaling of the thromboxane A2 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. bio-techne.com [bio-techne.com]
- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Receptor Selectivity of U-46619 and Glycine Methyl Ester
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of pharmacological agents is paramount. This guide provides a detailed comparison of the receptor selectivity profiles of the thromboxane (B8750289) A2 receptor agonist U-46619 and the glycine (B1666218) derivative, Glycine methyl ester. The available experimental data for each compound is presented to facilitate an objective assessment of their biological activities.
Executive Summary
This comparative analysis reveals a significant disparity in the available pharmacological data for U-46619 and Glycine methyl ester. U-46619 is a well-characterized, potent, and selective agonist for the thromboxane A2 (TP) receptor, with a rich dataset defining its activity. In stark contrast, Glycine methyl ester is primarily documented as a chemical reagent for synthesis, and extensive searches of scientific literature and databases have yielded no specific data on its receptor binding affinity or functional selectivity. Therefore, a direct comparison of their receptor selectivity profiles is not currently feasible. This guide will present the detailed profile of U-46619 and clearly delineate the lack of corresponding data for Glycine methyl ester.
U-46619 Receptor Selectivity Profile
U-46619 is a stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2 and is widely used as a selective agonist for the thromboxane A2 (TP) receptor.[1][2] Its primary activity is the potent stimulation of TP receptor-mediated responses.[2][3]
Quantitative Analysis of U-46619 Receptor Activity
The following table summarizes the key quantitative data for U-46619's interaction with its primary target, the TP receptor.
| Receptor | Parameter | Value | Species/System | Reference |
| Thromboxane A2 (TP) Receptor | EC₅₀ | 0.035 µM | Not specified | [4][5] |
| Thromboxane A2 (TP) Receptor | K_d | 108 nM | Human Platelets | [6] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. K_d (Dissociation constant): A measure of the binding affinity of a ligand for a receptor. A lower K_d indicates a higher binding affinity.
U-46619 has been shown to be highly selective for the TP receptor over other prostanoid receptors.[3][7] However, at higher concentrations, some off-target effects have been reported, including the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and KCa channel activity.[8]
Glycine Methyl Ester Receptor Selectivity Profile
Despite extensive investigation, there is a notable absence of publicly available data on the receptor selectivity profile of Glycine methyl ester. It is predominantly described in the scientific literature as a derivative of the amino acid glycine, primarily used as an intermediate in peptide synthesis and other chemical reactions.[2]
Information regarding the biological activity of the parent molecule, glycine, is abundant. Glycine is an inhibitory neurotransmitter in the central nervous system, acting on strychnine-sensitive glycine receptors.[9] It also functions as a co-agonist at NMDA receptors.[9] However, it is crucial to note that the pharmacological profile of glycine cannot be directly extrapolated to its methyl ester derivative, as the addition of the methyl ester group can significantly alter its chemical properties and, consequently, its interaction with biological targets.
One study identified a more complex derivative, Glycine, N-(m-anisoyl)-methyl ester, as having antimicrobial and anticancer activities, but this compound is structurally distinct from the simple Glycine methyl ester.[10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the receptor binding of U-46619 at its target and a general protocol for a glycine receptor binding assay.
Thromboxane A2 (TP) Receptor Binding Assay
This protocol is based on the principles of radioligand binding assays using human platelets.
Objective: To determine the binding affinity (K_d) and receptor density (B_max) of U-46619 for the TP receptor.
Materials:
-
[³H]-U-46619 (radioligand)
-
Unlabeled U-46619 (competitor)
-
Washed human platelets
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Platelet Preparation: Isolate platelets from fresh human blood by differential centrifugation and wash to remove plasma proteins.
-
Incubation: In reaction tubes, combine a fixed concentration of [³H]-U-46619 with increasing concentrations of unlabeled U-46619. Add the washed platelet suspension to initiate the binding reaction.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the platelets with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (radioactivity in the presence of a high concentration of unlabeled U-46619) from the total binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to calculate K_d and B_max.[6]
Glycine Receptor Binding Assay (General Protocol)
This is a general protocol for a competitive binding assay at the glycine receptor, often performed using synaptic membrane preparations.
Objective: To determine the binding affinity (K_i) of a test compound (e.g., Glycine methyl ester) for the glycine receptor.
Materials:
-
[³H]-Strychnine (radioligand, a high-affinity glycine receptor antagonist)
-
Unlabeled glycine (for standard curve) or test compound
-
Synaptic membrane preparation from a suitable tissue source (e.g., spinal cord)
-
Assay buffer (e.g., Krebs-Henseleit buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare synaptic membranes from the chosen tissue by homogenization and centrifugation.
-
Incubation: In reaction tubes, combine a fixed concentration of [³H]-Strychnine with increasing concentrations of the test compound. Add the membrane preparation to start the binding reaction.
-
Equilibration: Incubate the mixture on ice for a specified period to reach equilibrium.
-
Separation: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]-Strychnine binding against the concentration of the test compound. Use non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the K_i value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the signaling pathway of U-46619 and a typical workflow for a receptor binding assay.
Caption: U-46619 signaling pathway via the TP receptor.
Caption: General workflow of a receptor binding assay.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. goldbio.com [goldbio.com]
- 3. Glycine methyl ester | C3H7NO2 | CID 69221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production, purification and identification of Glycine,N-(m-anisoyl)-methyl ester from Pseudomonas aeruginosa with antimicrobial and anticancer activities. | Kuwait Journal of Science [journalskuwait.org]
Reproducibility of U-46619 Glycine methyl ester effects across different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the in vitro effects of U-46619, a potent and stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and a selective thromboxane (B8750289) A2 (TP) receptor agonist.[1] The reproducibility of its effects across different cell lines makes it a critical tool in cardiovascular, oncological, and neurological research. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways to serve as a baseline for evaluating the activity of TP receptor agonists.
It is important to note that a comprehensive search of the scientific literature yielded no specific data for "U-46619 Glycine (B1666218) methyl ester." Therefore, this guide focuses on the well-characterized parent compound, U-46619, to provide a framework for the potential evaluation of novel analogs such as its glycine methyl ester.
Data Presentation: Quantitative Effects of U-46619 Across Various Cell Lines
The following tables summarize the half-maximal effective concentrations (EC50) and other quantitative measures of U-46619's activity in several commonly used cell systems. These values highlight the compound's potent and varied effects, which are dependent on the specific cell type and the functional endpoint being measured.
Table 1: Effects of U-46619 on Human Platelets
| Parameter | EC50 (µM) | Reference |
| Shape Change | 0.035 | [1][2][3] |
| Myosin Light Chain Phosphorylation | 0.057 | [1][2][3] |
| Fibrinogen Receptor Exposure | 0.53 | [1][2][3] |
| Serotonin Release | 0.54 | [1][2][3] |
| Platelet Aggregation | 1.31 | [1][2][3] |
Table 2: Effects of U-46619 on Vascular Smooth Muscle Cells (VSMCs)
| Parameter | Cell Type | EC50 (nM) | Reference |
| DNA Synthesis Stimulation | Rat Aortic VSMCs | ~10 | [4] |
| Contraction | Rat Aortic Rings | 28 | [5] |
| Intracellular Calcium (Ca2+) Increase | Rat Aortic VSMCs | 49 | [5] |
| 45Ca2+ Efflux | Human Saphenous Vein VSMCs | 398 | [6] |
Table 3: Effects of U-46619 on Other Cell Lines
| Cell Line | Parameter | EC50 / Concentration | Reference |
| HEK293 (expressing TPα) | Inositol (B14025) Phosphate Production | 29.3 nM | [7] |
| HEK293 (expressing TPα and TPβ) | ERK-1 and ERK-2 Activation | Not specified | |
| HeLa Cells | Cell Proliferation | Dose-dependent | [8] |
| BV2 (Microglia) | ERK Activation | Dose-dependent (0.1–10 µM) | [9] |
| Rat Lung Slices (Small Airways) | Bronchoconstriction | 6.9 nM | [10] |
| Rat Lung Slices (Large Airways) | Bronchoconstriction | 66 nM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for two key assays used to characterize the effects of U-46619.
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry to measure U-46619-induced platelet aggregation in human platelet-rich plasma (PRP).[11]
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
U-46619 stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., Tyrode's buffer)
-
Light Transmission Aggregometer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma: Collect human whole blood into tubes containing 3.2% sodium citrate. Centrifuge at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. The remaining blood is centrifuged at 1500-2000 x g for 15 minutes to obtain PPP.
-
Preparation of Working Solutions: Prepare serial dilutions of the U-46619 stock solution in the assay buffer to create a range of working concentrations.
-
Instrument Setup: Calibrate the aggregometer according to the manufacturer’s instructions, using PRP to set 0% aggregation and PPP for 100% aggregation.
-
Aggregation Measurement:
-
Pipette PRP into aggregometer cuvettes and allow them to equilibrate to 37°C with stirring.
-
Add a small volume of the U-46619 working solution to the PRP to achieve the desired final concentration (e.g., 1-5 µM).[11] A vehicle control (e.g., DMSO) should be run in parallel.
-
Record the change in light transmission for 5-10 minutes. Aggregation is quantified as the maximum percentage change in light transmission.
-
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of U-46619-induced intracellular calcium mobilization in a cell line expressing the TP receptor (e.g., HEK293-TPα) using a fluorescent calcium indicator.[12]
Materials:
-
HEK293 cells stably expressing the human TP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate HEK293-TPα cells in a suitable format (e.g., 96-well black-walled plates) and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells once with HBSS, and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Measurement of Calcium Flux:
-
Wash the cells twice with HBSS to remove excess dye.
-
Place the plate in the reader and begin recording baseline fluorescence.
-
Add U-46619 at various concentrations and continue to record the fluorescence signal to measure the change in intracellular calcium concentration.
-
Mandatory Visualizations
Signaling Pathways of U-46619
U-46619 primarily exerts its effects through the Gq protein-coupled TP receptor, leading to the activation of Phospholipase C (PLC). This initiates a cascade involving inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC), respectively. In some cell types, U-46619 also activates the ERK-1/2 signaling pathway.
Caption: U-46619 signaling pathway.
Experimental Workflow for Assessing U-46619 Activity
The following diagram illustrates a general workflow for studying the effects of U-46619 or its analogs in a cell-based assay.
Caption: General experimental workflow.
References
- 1. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Receptor-mediated mitogenic effect of thromboxane A2 in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced 45calcium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thromboxane A2 analogue U 46619 enhances tumour cell proliferation in HeLa cells via specific receptors which are apparently distinct from TXA2 receptors on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]
- 10. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Pharmacokinetic Profiles of U-46619 and its Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the stable thromboxane (B8750289) A2 (TXA2) mimetic, U-46619, and its putative ester derivative. U-46619 is a potent agonist of the thromboxane A2 (TP) receptor, known for its significant effects on platelet aggregation and smooth muscle contraction.[1][2][3] The esterification of U-46619, specifically as a glycine (B1666218) methyl ester, is proposed to create a lipophilic prodrug that may alter its distribution and pharmacokinetic characteristics.[4] However, it is critical to note that as of the latest available information, there are no published reports detailing the specific biological activity or pharmacokinetic profile of U-46619 glycine methyl ester.[4] Consequently, the comparison for the ester derivative is based on established principles of prostaglandin (B15479496) ester prodrugs.
Executive Summary
This comparison outlines the known pharmacokinetic parameters of U-46619 and the projected properties of its ester derivative. While U-46619 acts directly as a potent TP receptor agonist, its ester derivative is hypothesized to function as a prodrug, requiring in vivo hydrolysis to release the active parent compound. This fundamental difference is expected to lead to variations in their absorption, distribution, metabolism, and excretion profiles. The following sections provide a detailed breakdown of these anticipated differences, supported by experimental protocols for their investigation and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Pharmacokinetic Properties
The following table summarizes the known and expected pharmacokinetic properties of U-46619 and its ester derivative. The data for the ester derivative is inferred from the behavior of other prostaglandin ester prodrugs.
| Pharmacokinetic Parameter | U-46619 | U-46619 Ester Derivative (Projected) |
| Absorption | Rapidly absorbed following parenteral administration. | Absorption will depend on the route of administration. As a more lipophilic compound, it may exhibit enhanced absorption through lipid membranes. |
| Distribution | Acts directly on TP receptors in various tissues, including platelets and smooth muscle.[1][3] | Expected to have a wider volume of distribution due to increased lipophilicity, potentially leading to altered tissue penetration. |
| Metabolism | Does not require metabolic activation to exert its effect. | Must undergo hydrolysis by esterases in plasma and tissues to release the active U-46619. The rate of hydrolysis will be a key determinant of its pharmacokinetic profile and can vary between species.[5] |
| Mechanism of Action | Direct agonist of the Thromboxane A2 (TP) receptor.[1][3] | Acts as a prodrug, with its activity dependent on conversion to U-46619.[4] |
| Excretion | Information on the specific excretion pathways of U-46619 is limited in the provided search results. | The excretion profile will be dependent on the metabolism to the parent compound and any metabolites of the ester moiety. |
Signaling Pathway of U-46619
U-46619 exerts its physiological effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in cellular responses such as platelet aggregation and smooth muscle contraction.
Caption: Signaling pathway of U-46619 via the TP receptor.
Experimental Protocols
To empirically determine and compare the pharmacokinetic properties of U-46619 and its ester derivative, a series of in vivo and in vitro experiments would be required. The following are detailed methodologies for key experiments.
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the plasma concentration-time profiles, and key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of U-46619 and its ester derivative following intravenous administration.
Materials:
-
U-46619
-
U-46619 ester derivative
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Cannulas for blood sampling
-
EDTA-coated collection tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Surgically implant cannulas in the jugular vein for blood collection and allow for a recovery period.
-
Drug Administration: Divide the rats into two groups. Administer a single intravenous (IV) bolus dose of either U-46619 or its ester derivative at a predetermined concentration (e.g., 1 mg/kg).
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) via the cannula at predefined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into EDTA-coated tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of both U-46619 and the ester derivative (in the ester-dosed group) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of the U-46619 ester derivative to U-46619 in plasma from different species (e.g., rat, human).
Materials:
-
U-46619 ester derivative
-
Freshly collected plasma (with anticoagulant) from rats and humans
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Methodology:
-
Incubation: Spike a known concentration of the U-46619 ester derivative into aliquots of rat and human plasma.
-
Time Course: Incubate the plasma samples at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot and quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the ester derivative and the appearance of the parent U-46619.
-
Data Analysis: Plot the concentration of the ester derivative versus time and calculate the in vitro half-life of hydrolysis in the plasma of each species. This will provide insight into the prodrug conversion rate.[5]
Experimental Workflow Visualization
The following diagram illustrates a comparative experimental workflow for evaluating the pharmacokinetic properties of U-46619 and its ester derivative.
Caption: Comparative experimental workflow for pharmacokinetic analysis.
Conclusion
The esterification of U-46619 presents a potential strategy to modify its pharmacokinetic profile, likely through a prodrug approach. While direct experimental data on the this compound is currently unavailable, established principles of pharmacology suggest that it would exhibit increased lipophilicity, potentially leading to altered absorption and distribution. Its biological activity would be contingent on the rate and extent of its hydrolysis to the active parent compound, U-46619. The provided experimental protocols offer a framework for the systematic investigation and comparison of the pharmacokinetic properties of these two compounds, which is essential for any future drug development efforts. Further research is imperative to validate these theoretical considerations and to fully characterize the in vivo behavior of U-46619 ester derivatives.
References
In Vivo Efficacy of U-46619 Glycine Methyl Ester vs. U-46619: A Comparative Guide for Researchers
A comprehensive review of publicly available scientific literature reveals a significant gap in data regarding the in vivo efficacy of U-46619 Glycine (B1666218) methyl ester, preventing a direct comparative analysis with its well-studied parent compound, U-46619. While U-46619 has been extensively characterized in numerous in vivo models, its glycine methyl ester derivative is primarily available as a research chemical with no published in vivo efficacy studies. Product information for U-46619 Glycine methyl ester identifies it as a stable analog of the endoperoxide PGH2 and a thromboxane (B8750289) A2 (TP) receptor agonist, but it is designated for research purposes only.
This guide, therefore, focuses on providing a detailed and objective overview of the established in vivo efficacy of U-46619, supported by experimental data and protocols. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with thromboxane A2 receptor agonists.
U-46619: A Profile of In Vivo Activity
U-46619 is a potent and stable synthetic analog of prostaglandin (B15479496) H2 (PGH2) that acts as a selective agonist for the thromboxane A2 (TP) receptor. Its administration in animal models reliably mimics the physiological and pathophysiological actions of the endogenous thromboxane A2, which include potent vasoconstriction and platelet aggregation.
Quantitative In Vivo Data for U-46619
The following table summarizes key quantitative findings from various in vivo studies investigating the effects of U-46619.
| Animal Model | Route of Administration | Dose | Primary Effect Observed |
| Rabbit | Topical (pial arteriole) | 10⁻¹¹ to 10⁻⁶ M | Dose-dependent vasoconstriction, reaching a maximum of 9.7 ± 1.3% reduction in diameter.[1] |
| Rat | Topical (pial arteriole) | 10⁻¹¹ to 10⁻⁶ M | Dose-dependent vasoconstriction, reaching a maximum of 14.0 ± 0.5% reduction in diameter.[1] |
| Rat (Spontaneously Hypertensive) | Intravenous (i.v.) | 5 µg/kg | Significant increase in mean arterial blood pressure. |
| Rat (Spontaneously Hypertensive) | Intracerebroventricular (i.c.v.) | 1-100 nmol/kg | Dose-related increase in blood pressure with no significant effect on heart rate. |
| Ferret | Intraperitoneal (i.p.) | 30 µg/kg | Induction of emesis.[2] |
| Ferret | Intra-fourth ventricle | 0.3 µg | Rapid induction of emesis.[2] |
Detailed Experimental Protocols for U-46619
To facilitate the replication and extension of these findings, detailed methodologies for key in vivo experiments are provided below.
Cerebral Vasoconstriction Assay
-
Objective: To determine the direct effect of U-46619 on cerebral microvasculature.
-
Animal Model: Rabbits or rats.
-
Procedure:
-
Animals are anesthetized, and a closed cranial window is prepared to allow for the visualization of the pial arterioles on the surface of the brain.
-
The microcirculation is observed using a microscope, and baseline diameters of selected arterioles are recorded.
-
U-46619, dissolved in an appropriate vehicle, is applied topically to the brain surface in increasing concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M).
-
The diameter of the arterioles is measured at each concentration to determine the dose-response relationship for vasoconstriction.
-
In some studies, the vasoconstrictor effect of U-46619 is also assessed under conditions of pre-existing vasodilation, such as hypercapnia, to evaluate its potency in overcoming vasodilatory stimuli.[1]
-
Systemic Hemodynamic Evaluation
-
Objective: To assess the impact of U-46619 on systemic blood pressure and heart rate.
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are often used as a model of hypertension.
-
Procedure (Intravenous Administration):
-
Rats are anesthetized, and a catheter is inserted into a major artery (e.g., femoral or carotid artery) for continuous blood pressure monitoring.
-
A second catheter is placed in a major vein (e.g., jugular or femoral vein) for drug administration.
-
After a stabilization period, a bolus injection of U-46619 (e.g., 5 µg/kg) is administered.
-
Mean arterial blood pressure (MABP) and heart rate are recorded continuously to capture the onset, magnitude, and duration of the hypertensive response.
-
Signaling Pathways and Experimental Workflows
The biological effects of U-46619 are mediated through the activation of the G-protein coupled TP receptor. The diagrams below illustrate the primary signaling cascade initiated by U-46619 in vascular smooth muscle cells and a typical experimental workflow for its in vivo evaluation.
References
A Comparative Benchmarking Guide to Thromboxane A2 Receptor Agonists: U-46619 Glycine Methyl Ester and Other Key Modulators
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is critical for the robust investigation of the thromboxane (B8750289) A2 (TXA2) receptor (TP receptor) signaling pathway. This guide provides an objective comparison of the widely used TP receptor agonist, U-46619, with other notable agonists, supported by experimental data to inform compound selection for in vitro and in vivo studies.
This document summarizes key performance indicators, details the experimental protocols used to derive these data, and visualizes the critical signaling pathways involved in TP receptor activation.
Quantitative Comparison of TP Receptor Agonists
The potency and binding affinity of TP receptor agonists are critical parameters for their application in experimental settings. The following tables summarize the half-maximal effective concentrations (EC50) for functional responses and the dissociation constants (Kd) for receptor binding of U-46619 and other key TP receptor agonists.
| Agonist | Assay | Tissue/Cell Type | EC50 (µM) | Reference |
| U-46619 | Platelet Aggregation | Human Platelets | 1.31 ± 0.34 | [1][2] |
| U-46619 | Platelet Shape Change | Human Platelets | 0.035 ± 0.005 | [1][2] |
| U-46619 | Vasoconstriction | Human Subcutaneous Resistance Arteries | 0.016 | [3] |
| I-BOP | Platelet Aggregation | Not Specified | Potent Agonist | [4] |
| STA2 | Platelet Aggregation | Human, Rat, and Rabbit Platelets | More potent than U-46619 | [5] |
| EP 171 | Platelet Aggregation | Human, Rat, and Rabbit Platelets | Most potent in the series | [5] |
Table 1: Functional Potency (EC50) of TP Receptor Agonists. This table highlights the concentration of each agonist required to elicit a half-maximal response in key physiological assays. Lower EC50 values indicate higher potency.
| Ligand | Radioligand | Tissue/Cell Type | Kd (nM) | Reference |
| U-46619 | [3H]U-46619 | Human Platelets | 108 | [6] |
| I-BOP | [125I]BOP | Rat Kidney TP Receptor | ~0.5 | |
| I-BOP | [125I]BOP | Human TP Receptor | ~4.4 |
Table 2: Receptor Binding Affinity (Kd) of TP Receptor Agonists. This table presents the equilibrium dissociation constant, a measure of the affinity of a ligand for its receptor. A lower Kd value signifies a higher binding affinity.
Signaling Pathways of TP Receptor Activation
Activation of the TP receptor by agonists such as U-46619 initiates a cascade of intracellular signaling events primarily through two major G protein-coupled pathways: the Gq/Phospholipase C (PLC) pathway and the G12/13/Rho pathway.[7][8][9][10][11][12][13] These pathways ultimately lead to physiological responses like platelet aggregation and smooth muscle contraction.
Caption: TP Receptor Signaling Cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize TP receptor agonists.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Caption: Platelet Aggregation Assay Workflow.
Detailed Steps:
-
Blood Collection: Draw whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks) into tubes containing 3.2% or 3.8% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP as the supernatant.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
-
Aggregation Measurement:
-
Pipette the required volume of PRP into aggregometer cuvettes with stir bars and allow them to equilibrate to 37°C with stirring.
-
Calibrate the light transmission aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.
-
Add the desired concentration of the TP receptor agonist (e.g., U-46619) to the PRP in the sample cuvette.
-
Record the change in light transmission over time, typically for 5-10 minutes, to measure platelet aggregation.
-
Vasoconstriction Assay (Wire Myography)
This ex vivo technique measures the isometric contraction of isolated blood vessel segments in response to vasoactive compounds.
References
- 1. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets [scienceon.kisti.re.kr]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneity of thromboxane A2 (TP-) receptors: evidence from antagonist but not agonist potency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential regulation of RhoA-mediated signaling by the TPα and TPβ isoforms of the human thromboxane A2 receptor: Independent modulation of TPα signaling by prostacyclin and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 12. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for U-46619 Glycine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of U-46619 Glycine methyl ester. Adherence to these procedural guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is typically supplied as a solution in methyl acetate, a highly flammable solvent, which dictates the primary disposal considerations.[1][2]
Chemical and Physical Properties
A clear understanding of the chemical's properties is fundamental to its safe handling and disposal. The quantitative data for this compound is summarized below.
| Property | Value | Source |
| Product Formulation | A solution in methyl acetate | [1] |
| Molecular Formula | C₂₄H₃₉NO₅ | [3] |
| Molecular Weight | 421.6 g/mol | [3] |
| Storage Temperature | -20°C |
Hazard Identification and Safety Precautions
This compound, primarily due to its solvent, presents several hazards that must be managed throughout its lifecycle, including disposal.
Hazard Summary:
-
Flammability: Highly flammable liquid and vapor.[2]
-
Health Hazards: Causes serious eye irritation and may cause drowsiness or dizziness.[2]
-
Environmental Hazards: Classified as slightly hazardous for water; do not allow it to enter sewers or ground water.[2]
Personal Protective Equipment (PPE): Before handling the chemical for use or disposal, ensure the following PPE is worn:
-
Flame-resistant lab coat (or 100% cotton)[4]
-
Safety glasses or goggles[2]
-
Chemically resistant gloves[2]
-
Closed-toe shoes[4]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous chemical waste, specifically a flammable liquid waste.[4][5] Evaporation in a fume hood is not an acceptable method of disposal.[5]
Step 1: Waste Collection and Segregation
-
Container Selection: Designate a specific, compatible waste container for this compound and other similar flammable organic solvent wastes. The container must be in good condition, leak-proof, and have a secure, tight-fitting cap.[6]
-
Segregation: Do not mix this waste with other waste streams. Specifically, keep it segregated from acids, bases, and oxidizers to prevent dangerous reactions.[7][8]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ". The label must also clearly identify the contents, including "Flammable Liquid ," "This compound in Methyl Acetate ," and the approximate concentration or volume.[6][9] Keep the container closed at all times except when adding waste.[9]
Step 2: Waste Storage
-
Location: Store the designated hazardous waste container in a well-ventilated, designated satellite accumulation area (SAA) within the laboratory.[6]
-
Flammable Storage: Flammable liquid waste must be stored in an approved flammable storage cabinet.[7][8]
-
Secondary Containment: Use secondary containment (such as a larger, chemically resistant bin) to capture any potential leaks or spills.[7]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[6]
Step 3: Disposal of Empty Containers
-
The original chemical container is not considered empty until it has been triple-rinsed.[5][9]
-
First Rinse: Rinse the container with a suitable solvent (such as acetone (B3395972) or ethanol) capable of removing the chemical residue. This first rinsate must be collected and disposed of as hazardous waste into your flammable waste container.[7]
-
Subsequent Rinses: Perform two additional rinses.
-
Final Disposal: After triple-rinsing and air-drying, deface or remove the original label. The container can then be disposed of in the regular trash or designated glass disposal box.[5][7]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Once your waste container is full or you are ready for a pickup, contact your institution's Environmental Health and Safety (EHS) department.[9]
-
Schedule Pickup: Follow your institution's specific procedures to schedule a hazardous waste pickup. This is typically done through an online request form or direct contact.
-
Professional Management: The EHS department will arrange for collection by trained professionals who will manage the transport and final disposal in compliance with all local, state, and federal regulations.[10] The ultimate disposal method for flammable liquid waste is typically high-temperature incineration at a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides guidance based on available safety data sheets and general laboratory safety protocols. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and adhere to all local, state, and federal regulations for hazardous waste disposal.
References
- 1. labsolu.ca [labsolu.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. vumc.org [vumc.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. youtube.com [youtube.com]
Personal protective equipment for handling U-46619 Glycine methyl ester
For researchers, scientists, and drug development professionals, the following provides immediate, essential safety and logistical information for handling U-46619 Glycine methyl ester. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
This compound is a flammable liquid that can cause serious eye irritation and may lead to drowsiness or dizziness.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks associated with its handling.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.[1][2]
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Chemical safety goggles or face shield | Must be worn at all times to prevent eye contact.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves before use and change them frequently, especially after direct contact with the compound.[2] |
| Body Protection | Laboratory coat or chemical-resistant apron | Must be worn to protect against skin contact.[2] |
| Respiratory Protection | Properly fitted respirator | Necessary when handling outside of a certified chemical fume hood, or if there is a risk of aerosolization.[2] |
Operational and Disposal Plans
Safe and effective handling of this compound requires careful planning from receipt to disposal. The following procedural steps provide a direct guide for laboratory operations.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
The storage location should be a flammable-liquids-rated cabinet.
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]
-
Protect against electrostatic charges by grounding and bonding containers and receiving equipment.[1]
Handling and Experimental Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use only non-sparking tools and explosion-proof electrical/ventilating/lighting equipment.[1][2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[1]
Emergency Procedures:
-
In case of skin (or hair) contact: Immediately take off all contaminated clothing. Rinse skin with water or shower.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
In case of fire: Use CO2, powder, or water spray to extinguish.[1]
Disposal Plan:
-
This compound must not be disposed of with household garbage.[1]
-
Do not allow the product to reach the sewage system.[1]
-
Waste must be disposed of according to official regulations.[1]
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
Contaminated packaging should be disposed of as unused product.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
